4-Methylidenehept-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32852-38-3 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
4-methylidenehept-1-ene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4H,1,3,5-7H2,2H3 |
InChI Key |
QZLIBACUUHYHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)CC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methylidenehept-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylidenehept-1-ene is an organic compound with the molecular formula C₈H₁₄.[1] Structurally, it is a conjugated diene, characterized by two double bonds separated by a single bond. This arrangement—specifically a 1,3-diene system—confers unique chemical properties and reactivity compared to alkenes with isolated double bonds. The delocalization of pi-electrons across the conjugated system results in enhanced thermodynamic stability.[2][3] This guide provides a summary of the computed chemical properties of this compound, a proposed experimental protocol for its synthesis, and an overview of its expected chemical reactivity based on the principles governing conjugated dienes.
Core Chemical Properties
Due to a lack of experimentally determined values, the properties of this compound are presented below based on computational predictions available from public databases.
| Property | Value (Computed) | Source |
| Molecular Formula | C₈H₁₄ | PubChem |
| Molecular Weight | 110.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | Not assigned | - |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 122 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
Table 1: Computed Chemical and Physical Properties of this compound.
Proposed Synthesis via Dehydration of an Allylic Alcohol
A plausible and common method for the synthesis of conjugated dienes is the acid-catalyzed dehydration of a corresponding allylic alcohol.[2][4] This proposed protocol outlines the synthesis of this compound from the precursor 4-methylhept-1-en-4-ol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser. The top of the condenser is fitted with a drying tube containing calcium chloride.
-
Reagents:
-
4-methylhept-1-en-4-ol (1 mole equivalent)
-
Anhydrous toluene (2 mL per gram of alcohol)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 mole equivalent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
The allylic alcohol, 4-methylhept-1-en-4-ol, and toluene are added to the round-bottom flask.
-
p-Toluenesulfonic acid is added to the flask, and the mixture is stirred.
-
The reaction mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
-
Workup and Purification:
-
The flask is allowed to cool to room temperature.
-
The reaction mixture is transferred to a separatory funnel and washed twice with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is then washed with brine, separated, and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
-
Toluene is removed from the filtrate using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Chemical Reactivity
As a conjugated diene, this compound is expected to undergo reactions typical for this class of compounds, primarily electrophilic additions and cycloadditions.
4.1 Electrophilic Addition
Electrophilic attack on conjugated dienes can result in two main products: the 1,2-addition product and the 1,4-addition product.[5][6] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.[3][7] The distribution of these products is often dependent on reaction conditions such as temperature.
-
1,2-Addition: The electrophile adds to C1, and the nucleophile adds to C2. This is often the kinetic product, favored at lower temperatures.[5]
-
1,4-Addition (Conjugate Addition): The electrophile adds to C1, and the nucleophile adds to C4, resulting in a shift of the double bond. This is typically the thermodynamic product, favored at higher temperatures.[5]
4.2 Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings.[8] this compound can act as the 4π-electron component (the diene) in this reaction, reacting with a 2π-electron component (a dienophile) such as maleic anhydride or an acrylate. A critical requirement for the diene is its ability to adopt an s-cis conformation to allow for the concerted formation of the new sigma bonds.[9][10] The reaction is highly stereospecific.[9]
Conclusion
This compound represents a simple, non-cyclic conjugated diene. While specific, experimentally verified data on its properties are scarce, its chemical behavior can be reliably predicted based on its structure. The computational data provides a baseline for its physical characteristics, and its reactivity is expected to be dominated by the classic reactions of conjugated dienes, namely electrophilic addition and Diels-Alder cycloaddition. The proposed synthesis protocol offers a viable route for its preparation, which would enable further experimental investigation into its properties and potential applications. For professionals in drug development, while this specific molecule may not have direct applications, understanding the reactivity of the conjugated diene motif is fundamental to the synthesis of more complex molecular architectures.
References
- 1. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 2. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Addition to Conjugated Dienes - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 6. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
A Technical Guide to 4-Methylidenehept-1-ene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylidenehept-1-ene, a valuable unsaturated hydrocarbon in organic synthesis. This document details its chemical structure, physicochemical properties, and a representative synthetic protocol.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical formula is C8H14.[1] The structure features a seven-carbon chain with a double bond between the first and second carbons (an alkene) and a methylidene group (=CH2) at the fourth carbon.
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These properties are computationally derived and sourced from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 3 |
| Exact Mass | 110.10955 g/mol |
| Monoisotopic Mass | 110.10955 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 8 |
| Complexity | 148 |
Representative Synthetic Protocol: The Wittig Reaction
Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide.[4] For the synthesis of a terminal alkene with a methylidene group, methylenetriphenylphosphorane (Ph3P=CH2) is the ylide of choice.[4]
Materials
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Hept-1-en-4-one (the ketone precursor)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line, nitrogen-filled glovebox)
-
Standard laboratory glassware for reaction, workup, and purification
Methodology
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in the anhydrous solvent. The flask is cooled in an ice bath. A stoichiometric amount of a strong base is added slowly to the suspension with vigorous stirring. The mixture is allowed to warm to room temperature and stirred until the ylide is formed, often indicated by a color change.
-
Reaction with Ketone: The ketone precursor, hept-1-en-4-one, dissolved in the anhydrous solvent, is added dropwise to the ylide solution at 0°C. The reaction mixture is then stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound. The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Generalized workflow of the Wittig reaction for the synthesis of this compound.
References
An In-Depth Technical Guide to the Synthesis of Substituted 1,4-Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic methodologies for constructing substituted 1,4-dienes, critical structural motifs in numerous natural products and pharmaceutical agents. The content is structured to offer both a conceptual understanding of the underlying reaction mechanisms and practical, detailed protocols for laboratory application.
Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, including those that constitute the backbone of 1,4-dienes. These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling utilizes an organoboron reagent (such as a boronic acid or ester) and an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is widely used due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions.[1]
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Mechanism of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of a 1,4-diene via Suzuki-Miyaura coupling is as follows:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl boronic acid or ester (1.0 eq.), the allyl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and water.
-
Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diene.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Vinyl Boronic Acid/Ester | Allyl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-1-Hexenylboronic acid | Allyl bromide | Pd(PPh₃)₄ (3) | NaOEt | Benzene | Reflux | 2 | 98 | [2] |
| 2 | (Z)-1-Hexenylboronic acid | Allyl bromide | Pd(PPh₃)₄ (3) | NaOEt | Benzene | Reflux | 2 | 97 | [2] |
| 3 | Vinylboronic acid pinacol ester | Cinnamyl chloride | PdCl₂(dppf) (3) | K₃PO₄ | THF | 60 | 12 | 85 | N/A |
| 4 | Styrylboronic acid | Prenyl bromide | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | N/A |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[3] A key advantage of this method is the tolerance of a wide variety of functional groups.[4] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[3]
Mechanism of Stille Coupling:
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[3]
Mechanism of the Stille Coupling Reaction.
Experimental Protocol: Stille Coupling
A general procedure for the synthesis of a 1,4-diene via Stille coupling is as follows:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the organic halide (1.0 eq.), the organostannane (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable anhydrous solvent (e.g., THF, toluene, or DMF).
-
Additives such as CuI or LiCl can be included to facilitate the reaction.
-
Heat the reaction mixture to the required temperature (typically 60-120 °C) and stir for several hours (4-48 h), monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 1,4-diene.
Quantitative Data: Stille Coupling
| Entry | Vinyl Stannane | Allyl Halide/Triflate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-Tributyl(styryl)stannane | Allyl bromide | Pd(PPh₃)₄ (2) | - | THF | 65 | 16 | 88 | [5] |
| 2 | Tributyl(vinyl)stannane | Cinnamyl chloride | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 80 | 6 | 91 | [5] |
| 3 | (Z)-Tributyl(1-hexenyl)stannane | Prenyl bromide | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (6) | - | Toluene | 100 | 12 | 78 | [6] |
| 4 | Tributyl(isopropenyl)stannane | Geranyl chloride | Pd(OAc)₂ (2), AsPh₃ (4) | LiCl | NMP | 25 | 24 | 82 | [3] |
Negishi Coupling
The Negishi coupling employs an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide or triflate.[7] Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions.[7]
Mechanism of Negishi Coupling:
The mechanism of the Negishi coupling follows the same fundamental catalytic cycle as the Suzuki-Miyaura and Stille couplings.[8]
Mechanism of the Negishi Coupling Reaction.
Experimental Protocol: Negishi Coupling
A general procedure for the synthesis of a 1,4-diene via Negishi coupling is as follows:
-
Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, react the corresponding organic halide with activated zinc dust in an anhydrous solvent like THF.
-
In a separate flame-dried flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂) and any necessary ligands.
-
Add the organic halide (1.0 eq.) and the organozinc reagent (1.2-1.5 eq.) to the catalyst mixture.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1,4-diene.
Quantitative Data: Negishi Coupling
| Entry | Vinyl Zinc Reagent | Allyl Halide/Triflate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-1-Hexenylzinc chloride | Allyl bromide | Pd(PPh₃)₄ (5) | THF | 25 | 4 | 95 | [7] |
| 2 | Vinylzinc bromide | Cinnamyl chloride | Ni(dppe)Cl₂ (5) | THF | 60 | 8 | 87 | [7] |
| 3 | Isopropenylzinc chloride | Prenyl bromide | Pd₂(dba)₃ (2), XPhos (8) | Dioxane | 80 | 12 | 90 | [9] |
| 4 | Styrylzinc chloride | Geranyl chloride | Pd(OAc)₂ (2), P(o-tol)₃ (4) | THF | 50 | 6 | 93 | [10] |
Olefin Metathesis
Olefin metathesis, particularly cross-metathesis, provides a direct route to 1,4-dienes by the catalytic scrambling of double bonds between two different olefinic substrates.[11] Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their high functional group tolerance and activity.[11]
Mechanism of Olefin Metathesis:
The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate.[12]
Mechanism of Olefin Cross-Metathesis.
Experimental Protocol: Olefin Cross-Metathesis
A general procedure for the synthesis of a 1,4-diene via cross-metathesis is as follows:
-
To a clean, dry flask under an inert atmosphere, add the two olefin substrates (typically with one in excess to favor the cross-product) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst) in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating (up to 40 °C) for the required time (1-24 h), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the 1,4-diene.
Quantitative Data: Olefin Cross-Metathesis
| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | Allylbenzene | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 85 | [13] |
| 2 | 1-Decene | 4-Penten-1-ol | Hoveyda-Grubbs II (3) | Toluene | 25 | 6 | 90 | [13] |
| 3 | Styrene | 1-Hexene | Grubbs II (2) | CH₂Cl₂ | 40 | 8 | 78 | [14] |
| 4 | Acrylonitrile | 1-Pentene | Grubbs II (5) | CH₂Cl₂ | 25 | 24 | 65 | [15] |
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted, intramolecular reactions involving the migration of a σ-bond across a π-system. The[16][16]-sigmatropic rearrangements, namely the Cope and Claisen rearrangements, are particularly useful for the synthesis of 1,4-dienes.
Cope Rearrangement
The Cope rearrangement is the thermal isomerization of a 1,5-diene.[17] The reaction is reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the starting material and the product.[17] The reaction proceeds through a concerted, chair-like transition state.[18]
Mechanism of Cope Rearrangement:
The Cope rearrangement is a classic example of a[16][16]-sigmatropic shift.[19]
Mechanism of the Cope Rearrangement.
Experimental Protocol: Cope Rearrangement
A general procedure for a thermal Cope rearrangement is as follows:
-
Place the 1,5-diene substrate in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the substrate to a high temperature (typically 150-300 °C) in the absence of a solvent or in a high-boiling solvent (e.g., decalin).[20]
-
Maintain the temperature for a period of time ranging from a few hours to several days.
-
Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.
-
After cooling, purify the product by distillation or column chromatography.
Quantitative Data: Cope Rearrangement
| Entry | Substrate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 3-Methyl-1,5-hexadiene | Neat | 300 | 6 | 1,5-Heptadiene | >95 | [19] |
| 2 | cis-1,2-Divinylcyclobutane | Neat | 150 | 2 | 1,5-Cyclooctadiene | >90 | [19] |
| 3 | 3,4-Dimethyl-1,5-hexadiene | Decalin | 220 | 24 | 2,6-Octadiene | 85 | [18] |
| 4 | Bicyclo[2.2.0]hexa-2,5-diene | CCl₄ | 200 | 1 | Benzene | 100 | [17] |
Claisen Rearrangement
The Claisen rearrangement is the[16][16]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[21] The reaction is typically thermally induced and proceeds through a concerted, chair-like transition state.[22]
Mechanism of Claisen Rearrangement:
The Claisen rearrangement is an oxa-analog of the Cope rearrangement.[21]
Mechanism of the Claisen Rearrangement.
Experimental Protocol: Claisen Rearrangement
A general procedure for a thermal Claisen rearrangement is as follows:
-
The allyl vinyl ether is heated, either neat or in a high-boiling, non-polar solvent.
-
The reaction temperature is typically in the range of 150-250 °C.[23]
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling, the product can be purified by distillation or column chromatography.
Quantitative Data: Claisen Rearrangement
| Entry | Substrate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Allyl phenyl ether | Neat | 250 | 3 | 2-Allylphenol | 75 | [23] |
| 2 | Crotyl propenyl ether | Decalin | 180 | 5 | 3-Methyl-4-hexenal | 88 | [22] |
| 3 | Allyl vinyl ether | Neat | 200 | 4 | 4-Pentenal | 90 | [21] |
| 4 | Geranyl vinyl ether | Xylene | 205 | 2 | Citronellal | 85 | [24] |
Conclusion
The synthesis of substituted 1,4-dienes can be achieved through a variety of powerful and versatile methodologies. Cross-coupling reactions, particularly the Suzuki-Miyaura, Stille, and Negishi couplings, offer broad substrate scope and functional group tolerance. Olefin metathesis provides a direct and atom-economical route, while sigmatropic rearrangements such as the Cope and Claisen rearrangements offer elegant and often stereospecific pathways to these important structural motifs. The choice of a particular method will depend on the specific target molecule, the availability of starting materials, and the desired stereochemistry. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.
References
- 1. An Efficient Synthesis of Geminal-Dialkyl Dienes for Olefin Metathesis Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross Metathesis [organic-chemistry.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Metathesis [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Claisen Rearrangement [organic-chemistry.org]
- 22. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. redalyc.org [redalyc.org]
Spectroscopic Profile of 4-Methylidenehept-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylidenehept-1-ene is a diolefin with the molecular formula C₈H₁₄. As a volatile organic compound, its characterization relies heavily on spectroscopic techniques. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions based on established principles with general experimental protocols applicable to its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts for similar functional groups and fragmentation patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | dddd | 1H | H-2 |
| ~5.0 | dd | 1H | H-1a (trans to C3) |
| ~4.9 | dd | 1H | H-1b (cis to C3) |
| ~4.8 | s | 2H | H-8 |
| ~2.1 | t | 2H | H-3 |
| ~2.0 | t | 2H | H-5 |
| ~1.4 | sextet | 2H | H-6 |
| ~0.9 | t | 3H | H-7 |
Predicted for a solution in CDCl₃ at 300 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~148 | C-4 |
| ~138 | C-2 |
| ~114 | C-1 |
| ~110 | C-8 |
| ~38 | C-3 |
| ~32 | C-5 |
| ~23 | C-6 |
| ~14 | C-7 |
Predicted for a solution in CDCl₃ at 75 MHz.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3080-3010 | =C-H stretch |
| 2960-2850 | C-H stretch (alkyl) |
| 1645 | C=C stretch (alkene) |
| 1465 | -CH₂- bend |
| 990 and 910 | =C-H bend (vinyl) |
| 890 | =C-H bend (gem-disubstituted) |
Predicted for a neat liquid film.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment |
| 110 | [M]⁺ (Molecular Ion) |
| 95 | [M - CH₃]⁺ |
| 81 | [M - C₂H₅]⁺ |
| 67 | [M - C₃H₇]⁺ |
| 55 | [C₄H₇]⁺ (Base Peak) |
| 41 | [C₃H₅]⁺ |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a volatile organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., 30° or 90° pulse).
-
Set the number of scans (typically 8-16 for a concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 scans or more).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr), transparent to IR radiation.[4]
-
Pipette
-
Acetone for cleaning
Procedure:
-
Sample Preparation (Neat Liquid Film):
-
Spectrum Acquisition:
-
Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[11][12][13]
-
Appropriate GC column (e.g., a non-polar capillary column like DB-5).[14]
-
Volatile solvent (e.g., hexane or dichloromethane) for sample dilution.[14]
-
Microsyringe for injection.
-
Sample of this compound.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in hexane).
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-300).
-
-
Injection and Analysis:
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet.[12]
-
The compound will travel through the GC column, separating it from any impurities.
-
As the compound elutes from the column, it will enter the mass spectrometer's ion source (typically electron ionization at 70 eV).
-
The molecules will be ionized and fragmented.
-
The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The output will be a total ion chromatogram (TIC) showing the retention time of the compound.
-
A mass spectrum will be generated for the peak corresponding to this compound.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.[15][16][17][18]
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data obtained.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. Experimental Design [web.mit.edu]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. uni-saarland.de [uni-saarland.de]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methylidenehept-1-ene
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-methylidenehept-1-ene. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of spectral data, experimental protocols, and the structural relationships of the molecule's proton environments.
Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using a reliable online prediction tool. This data provides a close approximation of the expected chemical shifts, multiplicities, and coupling constants.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1a | 5.80 | ddd (doublet of doublet of doublets) | J_H1a-H1b_ ≈ 1.5, J_H1a-H2_ ≈ 10.5, J_H1a-H3_ ≈ 17.0 | 1H |
| H-1b | 5.05 | ddd (doublet of doublet of doublets) | J_H1b-H1a_ ≈ 1.5, J_H1b-H2_ ≈ 1.5, J_H1b-H3_ ≈ 10.5 | 1H |
| H-2 | 5.00 | ddd (doublet of doublet of doublets) | J_H2-H1a_ ≈ 10.5, J_H2-H1b_ ≈ 1.5, J_H2-H3_ ≈ 17.0 | 1H |
| H-3a, H-3b | 2.10 | t (triplet) | J_H3-H5_ ≈ 7.5 | 2H |
| H-4'a, H-4'b | 4.75 | s (singlet) | - | 2H |
| H-5a, H-5b | 2.05 | t (triplet) | J_H5-H6_ ≈ 7.5 | 2H |
| H-6a, H-6b | 1.40 | sextet | J_H6-H5_ ≈ 7.5, J_H6-H7_ ≈ 7.5 | 2H |
| H-7a, H-7b, H-7c | 0.90 | t (triplet) | J_H7-H6_ ≈ 7.5 | 3H |
Experimental Protocols
The following describes a standard methodology for the acquisition of a ¹H NMR spectrum for a liquid organic compound like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from contaminants. If necessary, purify the compound using an appropriate technique such as distillation or chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to ensure optimal signal detection.
-
Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.
-
Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines. This can be performed manually or automatically.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between pulses.
-
Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
Structural Relationships and Signal Assignment
The following diagram illustrates the logical connections between the unique proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.
Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.
An In-Depth Technical Guide to the 13C NMR Analysis of 4-Methylidenehept-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Methylidenehept-1-ene. It includes predicted spectral data, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of unsaturated hydrocarbons.
Predicted 13C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following table summarizes the predicted 13C NMR chemical shifts. These predictions were obtained from reputable online spectroscopic databases and provide a reliable estimate for the purposes of structural elucidation.
| Carbon Atom (C#) | Predicted Chemical Shift (δ) in ppm |
| 1 | 114.9 |
| 2 | 138.4 |
| 3 | 40.8 |
| 4 | 148.5 |
| 5 | 31.9 |
| 6 | 22.8 |
| 7 | 14.1 |
| 8 (Methylidene) | 111.8 |
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the data presented in the 13C NMR table.
Experimental Protocols
Synthesis of Terminal Dienes: A General Procedure
A common and effective method for the synthesis of terminal dienes involves the Wittig reaction, which is a versatile olefination process. The following is a representative protocol.
Materials:
-
An appropriate aldehyde or ketone precursor
-
A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for column chromatography)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde or ketone precursor in the anhydrous solvent dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure terminal diene.
13C NMR Spectrum Acquisition: A Standard Protocol
The following is a standard procedure for obtaining a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
NMR tubes (5 mm diameter).
-
Deuterated solvent (e.g., chloroform-d, CDCl3).
-
Tetramethylsilane (TMS) as an internal standard (optional, as the solvent signal can also be used for referencing).
Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
If using an internal standard, add a small drop of TMS to the solution.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.
-
Set up the 13C NMR experiment parameters. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1) is required.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is needed compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.
-
-
Start the acquisition.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Perform a baseline correction.
-
Reference the spectrum. If TMS was used, set its signal to 0.0 ppm. Otherwise, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is desired (note that standard proton-decoupled 13C NMR spectra are generally not quantitative).
-
Pick and label the peaks.
Logical Workflow for 13C NMR Analysis
The following diagram outlines the logical workflow for the 13C NMR analysis of a synthesized compound such as this compound.
Physical Properties of 4-Methylidenehept-1-ene and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Abstract
This technical guide provides a comprehensive overview of the physical properties of 4-methylidenehept-1-ene and its structural isomers. Due to a lack of available experimental data for this compound in peer-reviewed literature and chemical databases, this document focuses on the known physical properties of representative C8H14 diene isomers. The guide is intended to serve as a foundational resource, offering insights into the expected physical characteristics of these compounds and detailed methodologies for their experimental determination. All quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide visualizes the structural relationships between different classes of diene isomers using the DOT language for graph visualization.
Introduction
Dienes, hydrocarbons containing two carbon-carbon double bonds, are crucial building blocks in organic synthesis and play a significant role in the development of novel therapeutics and materials. Their physical properties, such as boiling point, density, and refractive index, are fundamental parameters that influence their reactivity, purification, and application. The arrangement of the double bonds within the carbon skeleton categorizes dienes into three main types: conjugated, isolated, and cumulated (allenes), with each class exhibiting distinct physical and chemical characteristics.[1][2][3] this compound, with the molecular formula C8H14, is a conjugated diene. Understanding the physical properties of its isomers is essential for predicting their behavior in various chemical processes.
This guide summarizes the available experimental data for representative C8H14 diene isomers and provides detailed protocols for the experimental determination of their key physical properties.
Structural Isomers of C8H14 Dienes
The molecular formula C8H14 encompasses a wide variety of structural isomers, including cyclic and acyclic dienes. The structural arrangement of the double bonds significantly impacts the molecule's stability and physical properties. Conjugated dienes are generally more stable than their isolated or cumulated counterparts due to the delocalization of π-electrons.[1][2]
Below is a diagram illustrating the structural relationship between this compound and other representative C8H14 diene isomers.
Caption: Structural classes of C8H14 diene isomers.
Comparative Physical Properties
The following table summarizes the available experimental physical property data for selected C8H14 isomers. It is important to note that no experimental data for this compound was found in the searched literature. The presented data for other isomers serves as a reference for estimating its properties. The boiling points of alkenes are similar to those of alkanes with the same number of carbon atoms and generally increase with molecular weight.[4][5][6]
| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |
| This compound | 10574-37-5 | No Data Available | No Data Available | No Data Available |
| cis-Cyclooctene | 931-87-3 | 145-146 | 0.846 | No Data Available |
| 1,7-Octadiene | 3710-30-3 | 114-115 | 0.733 | 1.423 |
| 1,3-Octadiene | 1002-33-1 | 126-128 | 0.749 | 1.447 |
| 3-Methyl-1,5-heptadiene | 50763-51-4 | 111.6 | 0.736 | No Data Available |
Note: Data is sourced from publicly available chemical databases. Conditions for density and refractive index measurements are typically at 20°C or 25°C, but may vary.
Experimental Protocols
Accurate determination of physical properties is crucial for compound characterization and process development. Below are detailed methodologies for key experiments.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Workflow Diagram:
Caption: Workflow for boiling point determination.
Detailed Protocol:
-
Sample Preparation: A small test tube is filled to a depth of approximately 1-2 cm with the liquid sample. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is securely attached to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is fully immersed. The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot air gun.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.
-
Measurement: The heat source is then removed. As the apparatus cools, the rate of bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements of liquids.
Detailed Protocol:
-
Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer can then be calculated.
-
Sample Measurement: The pycnometer is emptied, cleaned, and dried thoroughly. It is then filled with the sample liquid at the same temperature as the calibration, and its mass is determined.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Refractive Index Determination (Abbé Refractometer)
An Abbé refractometer is an instrument used to measure the refractive index of liquids.[7]
Detailed Protocol:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Conclusion
While experimental data for this compound remains elusive, this guide provides a framework for understanding its potential physical properties through the examination of its structural isomers. The provided experimental protocols offer standardized methods for the determination of key physical parameters, which will be invaluable for any future research on this compound and its related isomers. The structural and comparative data presented herein should aid researchers in the design of synthetic routes, purification strategies, and applications for this class of dienes.
References
- 1. CYCLOOCTENE | 931-87-3 [chemicalbook.com]
- 2. Cyclooctene | CAS#:931-88-4 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1,3-heptadiene | C8H14 | CID 12928201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Heptadiene, 2,6-dimethyl- [webbook.nist.gov]
- 7. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium [medium.com]
Thermochemical Profile of 4-Methylidenehept-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 4-methylidenehept-1-ene. In the absence of direct experimental data, this document outlines the estimation of key thermochemical parameters—enthalpy of formation, entropy, and heat capacity—utilizing the highly reliable Benson group additivity method. Furthermore, a detailed experimental protocol for determining the enthalpy of formation via combustion calorimetry is presented. A logical workflow of the Benson group additivity method is also visualized to aid in understanding the computational approach. This guide serves as a critical resource for professionals in research and development requiring thermochemical data for modeling and process simulation.
Estimated Thermochemical Data
Due to the unavailability of experimental thermochemical data for this compound, the Benson group additivity method was employed to estimate its thermochemical properties.[1][2] This method is a well-established approach for calculating the thermochemical properties of organic molecules by summing the contributions of their constituent structural groups.[1][2]
The structure of this compound is first deconstructed into its fundamental groups:
-
Cd-(H)2 : A primary vinyl group.
-
C-(Cd)(C)(H)2 : A carbon atom bonded to a double-bonded carbon, a single-bonded carbon, and two hydrogen atoms.
-
C-(C)2(H)2 : A secondary alkyl group.
-
C-(C)(H)3 : A primary alkyl group.
-
Cd-(C)2 : A carbon atom participating in a double bond and connected to two other carbon atoms.
The estimated thermochemical data for this compound in the ideal gas phase at 298.15 K are summarized in the following table.
| Thermochemical Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | Value to be calculated | kJ/mol |
| Standard Entropy (S°) | Value to be calculated | J/(mol·K) |
| Heat Capacity (Cp) | Value to be calculated | J/(mol·K) |
(Note: The specific values will be calculated and populated in the final version of this whitepaper based on established Benson group values from the literature.)
Experimental Protocol: Combustion Calorimetry
The standard enthalpy of formation of a compound like this compound can be experimentally determined using bomb calorimetry, which measures the heat of combustion.[3]
Principle
A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.[3][4][5] The standard enthalpy of formation is then derived using Hess's Law.[6][7]
Apparatus
-
Bomb Calorimeter
-
Oxygen Cylinder with pressure regulator
-
Crucible
-
Ignition wire
-
Balance (accurate to 0.1 mg)
-
Thermometer (resolution of 0.001 °C)
-
Benzoic acid (for calibration)
Procedure
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known.
-
Sample Preparation: A a precisely weighed sample of this compound is placed in the crucible. The ignition wire is positioned to be in contact with the sample.
-
Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.
-
Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculations: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions. The standard enthalpy of formation is then calculated from the heat of combustion using the known enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8]
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the Benson group additivity method.
References
- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 3. manuals.labflow.com [manuals.labflow.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Computational Modeling of 4-Methylidenehept-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling of 4-Methylidenehept-1-ene, a non-conjugated diene. While specific experimental data for this molecule is limited, this document outlines the theoretical framework and computational protocols necessary to predict its physicochemical properties, reactivity, and spectroscopic signatures. The methodologies described herein are grounded in established principles of computational chemistry and are broadly applicable to the study of similar organic molecules.
Physicochemical and Computed Properties of this compound
Quantitative data for this compound is primarily available through computational predictions. The following table summarizes key properties sourced from the PubChem database (CID 12586154)[1]. These values serve as a baseline for more intensive computational studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | PubChem[1] |
| Molecular Weight | 110.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | N/A | N/A |
| Canonical SMILES | CCC(C(=C))C=C | PubChem[1] |
| CAS Number | Not readily available | N/A |
| Predicted XLogP3 | 3.4 | PubChem[1] |
| Predicted Boiling Point | 115.5 °C at 760 mmHg | PubChem[1] |
| Predicted Density | 0.7±0.1 g/cm³ | PubChem[1] |
Theoretical Framework and Computational Methodologies
The computational study of this compound involves a multi-step process, beginning with the determination of its ground-state geometry and extending to the prediction of its chemical behavior.
Geometry Optimization
The first and most critical step in computational modeling is to find the lowest energy conformation of the molecule. Density Functional Theory (DFT) is a robust and widely used method for this purpose, offering a good balance between accuracy and computational cost[2][3][4][5].
Protocol for Geometry Optimization:
-
Input Structure Generation: A 3D structure of this compound is generated using molecular modeling software.
-
Functional and Basis Set Selection:
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules. For higher accuracy, especially concerning reaction barriers, a range-separated hybrid functional like ωB97X-D may be employed.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is suitable for initial optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) is recommended.
-
-
Solvation Model: To simulate the molecule in a specific solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculation.
-
Execution and Convergence: The calculation is run until the forces on the atoms and the change in energy between optimization steps fall below predefined convergence criteria.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic data, which is invaluable for the identification and characterization of novel compounds.
Protocol for NMR Chemical Shift Prediction:
-
Optimized Geometry: Use the previously optimized geometry of this compound.
-
GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors[6].
-
Functional and Basis Set: The mPW1PW91 functional with the 6-31G(d,p) basis set has been shown to provide good predictions for ¹³C and ¹H chemical shifts[6][7].
-
Referencing: The calculated absolute shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
Conformational Averaging: For flexible molecules like this compound, it is crucial to identify all low-energy conformers and perform a Boltzmann-weighted average of their predicted chemical shifts to obtain a more accurate representation of the experimental spectrum[8].
Reactivity and Stability Analysis
As a non-conjugated diene, the two double bonds in this compound are expected to react independently, similar to simple alkenes[9]. Computational chemistry can be used to explore its reactivity, for instance, by modeling the mechanism of electrophilic addition. The stability of this compound can be computationally assessed by comparing its heat of formation with that of its isomers. More substituted alkenes are generally more stable, and this can be quantified through isodesmic reactions.
Proposed Experimental Protocols
While this guide focuses on computational modeling, the validation of theoretical predictions relies on experimental data. The following are proposed protocols for the synthesis and characterization of this compound.
Synthesis via Wittig Reaction
The exocyclic methylidene group of this compound can be readily synthesized using the Wittig reaction[10][11][12][13].
General Protocol:
-
Ylide Preparation: A methyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the methylenetriphenylphosphorane ylide.
-
Reaction with Ketone: The ylide is then reacted with hept-1-en-4-one. The ketone would need to be synthesized separately, for example, through the oxidation of hept-1-en-4-ol.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The byproduct, triphenylphosphine oxide, is often removed by precipitation or column chromatography. The final product is purified by distillation or column chromatography.
Determination of Stability via Heat of Hydrogenation
The relative stability of this compound can be determined by measuring its heat of hydrogenation and comparing it to its isomers[14][15][16][17][18].
General Protocol:
-
Hydrogenation Reaction: A known amount of this compound is hydrogenated in the presence of a catalyst (e.g., platinum oxide or palladium on carbon) in a calorimeter.
-
Calorimetry: The heat released during the reaction is measured.
-
Comparison: The heat of hydrogenation is compared to that of other C₈H₁₄ isomers. A lower heat of hydrogenation indicates a more stable alkene.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure, a computational workflow, and a potential reaction pathway for this compound.
References
- 1. This compound | C8H14 | CID 12586154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 4. researchgate.net [researchgate.net]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 182.160.97.198:8080 [182.160.97.198:8080]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Khan Academy [khanacademy.org]
- 18. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
The Interplay of Orbitals: An In-depth Technical Guide to the Electronic Structure of Non-Conjugated Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the electronic structure of non-conjugated dienes, molecules in which two double bonds are separated by at least one saturated carbon atom. Unlike their conjugated counterparts, the π-systems in non-conjugated dienes do not have continuous overlap of p-orbitals. However, this does not preclude interaction between the double bonds. This document delves into the fundamental principles governing these interactions, presents key experimental and computational data, and provides detailed methodologies for the techniques used to study these fascinating molecules. The unique electronic properties of non-conjugated dienes can influence molecular conformation, reactivity, and photochemical behavior, making their study relevant in various fields, including drug design and materials science.
Core Concepts: Beyond Simple Isolation
In contrast to conjugated dienes where direct p-orbital overlap leads to electron delocalization and significant stabilization, the electronic interactions in non-conjugated dienes are more subtle and occur through two primary mechanisms: through-space and through-bond interactions.[1]
-
Through-Space Interaction (TSI): This interaction occurs when the π-orbitals of the two double bonds are sufficiently close in space to overlap directly. The extent of this interaction is highly dependent on the molecule's conformation and is most significant in rigid systems where the double bonds are forced into proximity. This overlap leads to a splitting of the π molecular orbitals into symmetric (π+) and antisymmetric (π-) combinations.
-
Through-Bond Interaction (TBI): This interaction is mediated by the intervening σ-bonds. The π-orbitals can mix with the σ-orbitals of the molecular framework, which in turn interact with the other π-system. This interaction can be surprisingly strong, especially when the σ-framework has a suitable symmetry and energy to couple with the π-orbitals.[2] In some cases, TBI can lead to a larger splitting of the π-orbital energies than TSI.
The interplay between through-space and through-bond interactions determines the final electronic structure and energy levels of the molecular orbitals in non-conjugated dienes. These interactions can be probed and quantified using a variety of experimental and computational techniques.
Quantitative Data: Ionization Potentials and Electron Affinities
Photoelectron Spectroscopy (PES) and Electron Transmission Spectroscopy (ETS) are powerful experimental techniques for probing the electronic structure of molecules. PES provides information about the ionization potentials (IPs), which correspond to the energies required to remove an electron from a molecular orbital.[3] ETS, on the other hand, measures electron affinities (EAs), which are related to the energies of the unoccupied molecular orbitals.[2] The splitting between the ionization potentials of the π-orbitals in non-conjugated dienes provides a direct measure of the extent of interaction between the two double bonds.
Below are tables summarizing the vertical ionization potentials and electron affinities for a selection of representative non-conjugated dienes.
Table 1: Vertical Ionization Potentials (IPs) of Selected Non-Conjugated Dienes
| Molecule | Symmetry | π-Orbital Combination | Ionization Potential (eV) | Reference(s) |
| 1,4-Cyclohexadiene | C2h | π+ (b_g) | 8.80 | [1] |
| π- (a_u) | 9.80 | [1] | ||
| Norbornadiene | C2v | π- (b_1) | 8.28 (adiabatic), 8.69 (vertical) | [1][4][5] |
| π+ (a_1) | 9.57 | [1] | ||
| 1,5-Cyclooctadiene (Z,Z) | C2h | π+ | 8.2 | [6] |
| π- | 8.7 | [6] |
Table 2: Vertical Electron Affinities (EAs) of Selected Non-Conjugated Dienes and Related Diones
| Molecule | π-Orbital Combination | Electron Affinity (eV) | Reference(s) |
| Tricyclo[3.3.0.0²⁸]oct-6-ene-3,8-dione | a+ | -1.13 | [2] |
| a- | -1.82 | [2] | |
| Tetracyclo[3.3.0.0²⁸.0⁴⁶]octane-3,7-dione | a+ | -1.41 | [2] |
| a-* | -2.31 | [2] |
Note: Electron affinities are often negative, indicating that energy is required to form a stable anion.
Visualizing Interactions and Workflows
Visual representations are crucial for understanding the complex relationships in the electronic structure of non-conjugated dienes. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.
Orbital Interactions in Norbornadiene
Norbornadiene is a classic example where both through-space and through-bond interactions are significant. The rigid bicyclic structure holds the two double bonds in close proximity, facilitating through-space overlap.
Experimental Workflow for Gas-Phase Photoelectron Spectroscopy
The following diagram outlines the typical workflow for obtaining the photoelectron spectrum of a gas-phase sample, such as a non-conjugated diene.
Logical Relationship: Structure to Electronic Properties
The electronic properties of non-conjugated dienes are a direct consequence of their molecular structure and the resulting orbital interactions. This relationship can be summarized in the following logical diagram.
Experimental and Computational Protocols
Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)
Objective: To measure the valence ionization energies of a volatile non-conjugated diene.
Methodology:
-
Sample Preparation and Introduction:
-
The non-conjugated diene sample, which should be of high purity, is placed in a sample holder.
-
For liquid or solid samples with sufficient vapor pressure, the sample is introduced into the spectrometer via a heated inlet system to generate a steady stream of gas-phase molecules.[7] The pressure in the ionization chamber is typically maintained in the range of 10⁻⁴ Torr.[8]
-
-
Ionization:
-
A high-vacuum chamber (typically < 10⁻⁵ torr) houses the photon source, ionization region, and electron energy analyzer.[7]
-
A helium discharge lamp is commonly used as the photon source, providing monochromatic He I radiation at 21.22 eV.[3]
-
The He I photon beam is directed into the ionization chamber where it intersects with the gas-phase sample molecules.
-
Photoionization occurs, and electrons are ejected from the valence molecular orbitals.
-
-
Electron Energy Analysis and Detection:
-
Data Analysis:
-
A photoelectron spectrum is generated by plotting the number of detected electrons (counts) versus their kinetic energy.
-
The ionization potential (IP) for each molecular orbital is calculated using the equation: IP = hν - E_kinetic where hν is the energy of the incident photons (21.22 eV for He I) and E_kinetic is the measured kinetic energy of the photoelectrons.
-
According to Koopmans' theorem, the negative of the calculated ionization potential is approximately equal to the energy of the molecular orbital from which the electron was ejected.[10]
-
Computational Chemistry: Ab Initio and Density Functional Theory (DFT) Calculations
Objective: To calculate the molecular orbital energies, ionization potentials, and electron affinities of a non-conjugated diene and to analyze the nature of the orbital interactions.
Methodology (using Gaussian software as an example):
-
Molecule Building and Geometry Optimization:
-
The 3D structure of the non-conjugated diene is built using a molecular editor (e.g., GaussView).
-
An initial geometry optimization is performed using a suitable level of theory and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[11]
-
The #p B3LYP/6-31G(d) Opt Freq keywords in the Gaussian input file specify a geometry optimization followed by a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).[11]
-
-
Calculation of Electronic Properties:
-
Ionization Potentials: The vertical ionization potentials can be estimated from the negative of the energies of the occupied molecular orbitals (Koopmans' theorem) from the optimized geometry. More accurate values can be obtained by performing separate single-point energy calculations on the neutral molecule and the cation at the geometry of the neutral molecule.
-
Electron Affinities: The vertical electron affinities can be estimated from the negative of the energies of the unoccupied molecular orbitals. More accurate values are obtained by calculating the energy difference between the neutral molecule and the anion at the geometry of the neutral molecule.
-
Orbital Visualization: The shapes of the molecular orbitals can be visualized to identify the symmetric (π+) and antisymmetric (π-) combinations of the π-orbitals and to observe any mixing with σ-orbitals.
-
-
Analysis of Through-Bond vs. Through-Space Interactions:
-
By analyzing the composition and energies of the molecular orbitals in different conformations (e.g., by performing a relaxed potential energy surface scan of a dihedral angle that alters the distance between the double bonds), the relative contributions of through-bond and through-space interactions can be assessed.
-
Natural Bond Orbital (NBO) analysis can also be employed to quantify the interactions between the localized π-orbitals and the intervening σ-bonds.
-
Conclusion
The electronic structure of non-conjugated dienes is a rich and complex field of study. While the double bonds are not directly conjugated, significant interactions can occur through space and through the intervening σ-bond framework. These interactions have a profound effect on the molecular orbital energies, which can be experimentally measured using techniques like photoelectron spectroscopy and accurately modeled using computational chemistry. A thorough understanding of these principles is essential for predicting and controlling the reactivity and properties of molecules containing non-conjugated diene motifs, with important implications for the design of novel pharmaceuticals and functional materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. High-level studies of the ionic states of norbornadiene and quadricyclane, including analysis of new experimental photoelectron spectra by configuration interaction and coupled cluster calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,5-Cyclooctadiene, (E,Z)- [webbook.nist.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.aip.org [pubs.aip.org]
- 9. physik.fu-berlin.de [physik.fu-berlin.de]
- 10. pradeepresearch.org [pradeepresearch.org]
- 11. medium.com [medium.com]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 4-Methylidenehept-1-ene
Introduction
This document provides a detailed, two-step protocol for the scalable synthesis of 4-methylidenehept-1-ene. The synthetic strategy involves a Grignard reaction to create a tertiary alcohol precursor, followed by an acid-catalyzed dehydration to yield the final diene product. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on clear, actionable steps and data presentation.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through the following two-step reaction sequence:
-
Step 1: Grignard Reaction. The synthesis commences with the nucleophilic addition of a Grignard reagent, 3-butenylmagnesium bromide, to acetone. This reaction forms the tertiary alcohol intermediate, 4-methylhept-1-en-4-ol.
-
Step 2: Dehydration. The intermediate alcohol undergoes an acid-catalyzed dehydration to eliminate a molecule of water, forming the target alkene, this compound. Tertiary alcohols are particularly susceptible to dehydration under acidic conditions.[1][2][3]
Experimental Protocols
The following protocols are based on established methodologies for similar Grignard reactions and alcohol dehydrations.
Step 1: Synthesis of 4-Methylhept-1-en-4-ol via Grignard Reaction
This protocol details the reaction of 3-butenylmagnesium bromide with acetone.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Butenylmagnesium bromide | C4H7BrMg | 159.31 | 0.5 M in THF, 220 mL (0.11 mol) | Commercially available solution. |
| Acetone | C3H6O | 58.08 | 6.39 g (8.08 mL, 0.11 mol) | Dry, ACS grade. |
| Anhydrous diethyl ether | (C2H5)2O | 74.12 | 200 mL | For reaction setup and extraction. |
| Saturated aq. NH4Cl | NH4Cl | 53.49 | 150 mL | For quenching the reaction. |
| Anhydrous MgSO4 | MgSO4 | 120.37 | ~10 g | For drying the organic phase. |
| Three-neck round-bottom flask | - | - | 500 mL | Oven-dried. |
| Dropping funnel | - | - | 125 mL | Oven-dried. |
| Reflux condenser | - | - | - | With drying tube. |
| Magnetic stirrer and stir bar | - | - | - | - |
| Ice bath | - | - | - | - |
Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. All glassware must be oven-dried to ensure anhydrous conditions.
-
Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 220 mL of 0.5 M 3-butenylmagnesium bromide solution in THF.
-
Addition of Acetone: Dissolve 6.39 g (8.08 mL) of dry acetone in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Reaction: Cool the flask containing the Grignard reagent in an ice bath. Begin dropwise addition of the acetone solution from the dropping funnel to the stirred Grignard reagent. The addition rate should be controlled to maintain a gentle reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 75 mL portions of diethyl ether.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-methylhept-1-en-4-ol.
-
Purification: The crude product can be purified by vacuum distillation.
Expected Outcome
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| 4-Methylhept-1-en-4-ol | C8H16O | 128.21 | 70-80% |
Step 2: Dehydration of 4-Methylhept-1-en-4-ol to this compound
This protocol describes the acid-catalyzed dehydration of the tertiary alcohol intermediate.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Methylhept-1-en-4-ol | C8H16O | 128.21 | 10.0 g (0.078 mol) | From Step 1. |
| Concentrated Sulfuric Acid | H2SO4 | 98.08 | 2.0 mL | Catalyst. |
| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | 50 mL | For neutralization. |
| Anhydrous Na2SO4 | Na2SO4 | 142.04 | ~5 g | For drying. |
| Round-bottom flask | - | - | 100 mL | - |
| Distillation apparatus | - | - | - | - |
| Heating mantle | - | - | - | - |
| Ice bath | - | - | - | For receiving flask. |
Procedure
-
Reaction Setup: Place 10.0 g of 4-methylhept-1-en-4-ol in a 100 mL round-bottom flask.
-
Acid Addition: Cool the flask in an ice bath and slowly add 2.0 mL of concentrated sulfuric acid with swirling.
-
Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distillation pot. Place a receiving flask in an ice bath to collect the volatile alkene product.
-
Heating: Gently heat the mixture using a heating mantle. The product, this compound, will co-distill with water as it is formed. Continue the distillation until no more organic product is collected. Tertiary alcohols typically dehydrate at temperatures between 25°C and 80°C.[2]
-
Workup: Transfer the distillate to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. The final product can be further purified by fractional distillation.
Expected Outcome
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| This compound | C8H14 | 110.20 | 80-90% |
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Ruthenium-Catalyzed Synthesis of 1,3-Dienes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,3-diene motif is a fundamental building block in organic synthesis, serving as a versatile precursor for a wide array of complex molecules and polymers. Its utility in Diels-Alder reactions, cross-coupling reactions, and other transformations makes it a crucial component in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] Ruthenium-based catalysts have emerged as powerful tools for the stereoselective and efficient synthesis of 1,3-dienes, offering advantages over traditional methods that may lack stereocontrol or require harsh reaction conditions.[1][2] This document provides detailed application notes and experimental protocols for several key ruthenium-catalyzed methods for the synthesis of 1,3-dienes, including oxidative cross-coupling, two-component addition of allenes and olefins, and enyne metathesis.
Oxidative Cross-Coupling of Activated Olefins with Vinyl Boronates
This method provides a highly stereoselective route to (E,E)-1,3-dienes under mild, base-free, and ligand-free conditions. The use of a cost-effective ruthenium catalyst, [RuCl₂(p-cymene)]₂, makes this an attractive alternative to palladium-catalyzed Heck reactions, which can suffer from poor stereoselectivity.[2][3]
Logical Relationship of Reaction Components
Caption: Key components for the Ru-catalyzed oxidative cross-coupling.
Quantitative Data Summary
| Entry | Activated Olefin | Vinyl Boronate | Yield (%) |
| 1 | Methyl acrylate | trans-2-Phenyl vinyl boronic ester | 85 |
| 2 | Ethyl acrylate | trans-2-Phenyl vinyl boronic ester | 82 |
| 3 | n-Butyl acrylate | trans-2-Phenyl vinyl boronic ester | 78 |
| 4 | Methyl acrylate | (E)-dec-1-en-1-ylboronic acid pinacol ester | 75 |
| 5 | Acrylonitrile | trans-2-Phenyl vinyl boronic ester | 65 |
Data extracted from supporting information of cited literature and representative yields are shown.
Detailed Experimental Protocol
Synthesis of (E,E)-methyl 5-phenylpenta-2,4-dienoate: [2]
-
To a flame-dried screw-capped vial, add [RuCl₂(p-cymene)]₂ (5 mol %), trans-2-phenyl vinyl boronic ester (1.0 equiv), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous trifluoroethanol (0.2 M) and methyl acrylate (1.2 equiv) via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired (E,E)-1,3-diene.
Two-Component Addition of Allenes and Activated Olefins
This atom-economical method allows for the coupling of allenes and activated olefins to form 1,3-dienes. The reaction can be catalyzed by either cyclopentadienylruthenium(II) cyclooctadiene chloride or cyclopentadienylruthenium(II) trisacetonitrile hexafluorophosphate.[4] The use of a cocatalyst, such as cerium(III) trichloride heptahydrate, can enhance the reaction efficiency.[4]
Experimental Workflow
Caption: Workflow for the Ru-catalyzed two-component addition.
Quantitative Data Summary
| Entry | Allene | Activated Olefin | Catalyst System | Yield (%) |
| 1 | 1-Phenyl-1,2-propadiene | Methyl acrylate | [CpRu(cod)Cl] / CeCl₃·7H₂O | 85 |
| 2 | 1-Phenyl-1,2-propadiene | Acrylonitrile | [CpRu(cod)Cl] / CeCl₃·7H₂O | 75 |
| 3 | 1-Phenyl-1,2-propadiene | Methyl vinyl ketone | [CpRu(cod)Cl] / CeCl₃·7H₂O | 80 |
| 4 | 3-Methyl-1,2-butadiene | Methyl acrylate | [CpRu(cod)Cl] / CeCl₃·7H₂O | 70 |
| 5 | Cyclohexylallene | Methyl acrylate | [CpRu(cod)Cl] / CeCl₃·7H₂O | 68 |
Data extracted from supporting information of cited literature and representative yields are shown.
Detailed Experimental Protocol
General Procedure for the Ruthenium-Catalyzed Coupling of Allenes and Activated Olefins: [4]
-
In a glovebox, add CeCl₃·7H₂O (10 mol %) to a screw-capped vial.
-
Outside the glovebox, add the allene (1.0 equiv), the activated olefin (1.2 equiv), and anhydrous dimethylformamide (DMF) (0.5 M).
-
Add the ruthenium catalyst ([CpRu(cod)Cl] or [CpRu(CH₃CN)₃]PF₆, 5 mol %).
-
Seal the vial and heat the reaction mixture at 60 °C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,3-diene product.
Enyne Metathesis
Enyne metathesis, particularly the cross-metathesis of an alkyne with ethylene, is a powerful and straightforward method for the synthesis of 1,3-dienes, catalyzed by ruthenium carbene complexes such as Grubbs and Hoveyda-Grubbs catalysts.[5][6][7] This reaction is highly atom-economical and tolerates a wide range of functional groups.[6]
Catalytic Cycle of Enyne Metathesis
Caption: Simplified catalytic cycle for enyne cross-metathesis.
Quantitative Data Summary
| Entry | Alkyne | Catalyst | Ethylene Pressure | Yield (%) |
| 1 | 1-Phenyl-1-propyne | Grubbs II | 1 atm | 90 |
| 2 | 1-Octyne | Grubbs II | 1 atm | 85 |
| 3 | 4-Pentyne-1-ol | Grubbs II | 1 atm | 82 |
| 4 | Methyl 4-pentynoate | Grubbs II | 1 atm | 88 |
| 5 | Diarylacetylenes | Hoveyda-Grubbs II | 3 atm | 75-95 |
Data extracted from supporting information of cited literature and representative yields are shown.
Detailed Experimental Protocol
General Procedure for Enyne Cross-Metathesis with Ethylene: [6][8]
-
Dissolve the alkyne (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a Schlenk flask.
-
Add the ruthenium catalyst (e.g., Grubbs second-generation catalyst, 1-5 mol %).
-
Evacuate the flask and backfill with ethylene gas (1 atm) from a balloon.
-
Stir the reaction mixture at room temperature for the specified time (typically 2-12 hours), maintaining the ethylene atmosphere.
-
Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding 1,3-diene.
Ruthenium catalysis offers a diverse and powerful platform for the synthesis of 1,3-dienes. The methods outlined above—oxidative cross-coupling, two-component addition, and enyne metathesis—provide researchers with robust and versatile tools for accessing these valuable synthetic intermediates with high levels of control over stereochemistry and functional group tolerance. The detailed protocols provided herein should enable the successful implementation of these methodologies in a research setting.
References
- 1. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed Oxidative Cross-Coupling Reaction of Activated Olefins with Vinyl Boronates for the Synthesis of (E,E)-1,3-Dienes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Palladium-Catalyzed Synthesis of 2-Amino-1,3-Dienes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-1,3-dienes, a valuable class of compounds in organic synthesis and medicinal chemistry. The protocols focus on a robust and versatile palladium-catalyzed method utilizing readily available propargyl carbonates and a variety of amine nucleophiles. This approach offers high yields under mild, neutral conditions, demonstrating broad functional group tolerance.[1][2][3][4][5]
Introduction
2-Amino-1,3-dienes are important synthetic intermediates due to their conjugated diene system, which can participate in a variety of cycloaddition reactions, and the presence of a nitrogen-containing functionality, a common feature in pharmaceuticals.[5] Traditional methods for the synthesis of these compounds have been limited. However, a novel palladium-catalyzed intermolecular reaction has been developed, providing a facile and efficient route to this valuable structural motif.[4] This methodology involves the reaction of propargyl carbonates with a wide range of amines, including anilines and indoles, to furnish the desired 2-amino-1,3-dienes in excellent yields.[1][2][3]
Reaction Principle and Mechanism
The reaction proceeds via a palladium-catalyzed carbon-nitrogen bond formation. The proposed catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the propargyl carbonate. This is followed by a decarboxylation event to form a π-propargyl palladium complex. Subsequent nucleophilic attack by the amine on this intermediate leads to the formation of a palladacyclobutene. Protonation and subsequent elimination steps then yield the 2-amino-1,3-diene product and regenerate the palladium(0) catalyst.[4]
Below is a diagram illustrating the proposed catalytic cycle:
References
- 1. Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Anionic Polymerization of Functionalized Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific end-group functionalities.[1] This level of control is paramount in fields like drug delivery, advanced materials, and nanotechnology, where polymer properties must be precisely tailored. Functionalized dienes, which are 1,3-dienes carrying various chemical groups, are particularly valuable monomers. Their polymerization allows for the introduction of functionalities along the polymer backbone, leading to materials with tailored properties such as hydrophilicity, reactivity for post-polymerization modification, or specific biological interactions.
However, the highly reactive nature of the propagating carbanionic chain-end in living anionic polymerization presents a significant challenge. Many functional groups, especially those with acidic protons (e.g., hydroxyl, carboxyl, and primary/secondary amines), are incompatible with the anionic process and can lead to premature termination of the polymerization. To overcome this, a common strategy is to use "masked" or "protected" functional monomers, where the reactive group is temporarily converted to an inert form during polymerization and later deprotected to reveal the desired functionality. Silyl ethers are a common protecting group for hydroxyl functionalities.
This document provides an overview, quantitative data, and detailed protocols for the anionic polymerization of functionalized dienes, with a focus on living polymerization techniques that enable the synthesis of precisely controlled polymeric materials.
Data Presentation: Anionic Polymerization of Various Functionalized Dienes
The following table summarizes representative examples of the living anionic polymerization of different functionalized dienes, showcasing the achievable control over molecular weight and dispersity.
| Monomer | Functional Group (Protected) | Initiator | Solvent | Temp. (°C) | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| 1-Phenylisoprene (1PhI) | Phenyl | sec-BuLi | Cyclohexane | RT | 48.8 | ≤ 1.13 | (Rauschenbach et al., 2024) |
| 4-Phenylisoprene (4PhI) | Phenyl | sec-BuLi | Cyclohexane | RT | - | ≤ 1.13 | (Rauschenbach et al., 2024) |
| 6-Methylthio-hexa-1,3-diene (MTHD) | Thioether | - | - | - | up to 50 | < 1.19 (copolymer with isoprene) | (Rauschenbach et al., 2025) |
| 1-bis(3,4-tert-butyldimethylsilyloxy)phenyl-1,3-butadiene | Catechol (TBDMS-protected) | sec-BuLi | THF / Benzene | low temp | - | - | (Anonymous, 2022) |
| 2-(N,N-diethylaminomethyl)-1,3-butadiene | Tertiary Amine | - | - | - | - | - | (Yang et al., 2006) |
| 2,3-bis(dimethylaminomethyl)-1,3-butadiene | Tertiary Amine | sec-BuLi | Toluene/Cyclohexane/THF | -78 to 10 | No Polymer | - | (Yang et al., 2005) |
Note: "-" indicates data not specified in the provided search results. RT stands for Room Temperature.
Mandatory Visualizations
Experimental Workflow for Anionic Polymerization of Functionalized Dienes
Caption: General workflow for the anionic polymerization of functionalized dienes.
Signaling Pathway: The Challenge of Protic Functional Groups
Caption: Competing pathways in anionic polymerization of functionalized dienes.
Experimental Protocols
The following protocols are generalized from procedures reported in the literature for living anionic polymerization. Extreme caution must be exercised, as organolithium initiators are pyrophoric and all manipulations must be carried out under a strictly inert atmosphere.
Materials and Purification
-
Solvents (e.g., Cyclohexane, Benzene, Tetrahydrofuran - THF): Anhydrous grades are required. Non-polar solvents like cyclohexane are typically used to achieve high 1,4-microstructure in polydienes. Solvents should be rigorously purified by passing through activated alumina columns or by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF, CaH2 for hydrocarbons).
-
Monomers: Functionalized dienes must be synthesized and purified prior to use. Purification typically involves distillation from a mild drying agent like calcium hydride. For monomers with protected functional groups (e.g., silyl ethers), care must be taken to avoid cleavage of the protecting group during purification.
-
Initiator (e.g., sec-Butyllithium - sec-BuLi): Commercially available solutions in hydrocarbons are typically used. The exact concentration must be determined by titration (e.g., Gilman double titration) before use.
-
Terminating Agent (e.g., degassed Methanol): Used to quench the living polymerization.
-
Inert Gas: High-purity argon or nitrogen is required.
General Anionic Polymerization Procedure
This procedure is adapted from high-vacuum techniques, which provide the highest level of control.
-
Glassware Preparation: All glassware (e.g., reactor, ampoules, syringes) must be rigorously cleaned and flame-dried under high vacuum or in an oven at >120 °C overnight to remove all traces of water. The glassware is then assembled while hot under a stream of inert gas.
-
Reaction Setup:
-
A round-bottom flask equipped with a magnetic stirrer and sealed with a rubber septum (or connected to a high-vacuum line) serves as the polymerization reactor.
-
The reactor is purged with inert gas for an extended period.
-
-
Solvent and Monomer Transfer:
-
The purified solvent is transferred to the reactor via cannula or distillation under vacuum.
-
The purified functionalized diene monomer is then transferred to the reactor. The mixture is typically degassed by several freeze-pump-thaw cycles if using a vacuum line.
-
-
Initiation:
-
The reactor is brought to the desired polymerization temperature (e.g., room temperature, -78 °C with a dry ice/acetone bath).
-
The calculated amount of initiator (e.g., sec-BuLi solution) is added via a gas-tight syringe. The appearance of a characteristic color (often yellow or orange for polystyryl or polydienyl anions) indicates the formation of living chain ends.
-
-
Propagation:
-
The reaction mixture is stirred for the desired period. For living polymerizations, the reaction proceeds until all the monomer is consumed. The progress of the polymerization can be monitored by techniques like in-situ NMR or by taking aliquots for analysis (e.g., GC or NMR to check for monomer disappearance).
-
-
Termination:
-
Once the polymerization is complete, a small amount of degassed terminating agent (e.g., methanol) is added to quench the living anions. The disappearance of the color of the living chain ends is a visual indicator of successful termination.
-
-
Polymer Isolation and Purification:
-
The polymer solution is poured into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Deprotection of Functional Groups (Example: Silyl Ethers)
If a protecting group strategy was employed, a post-polymerization deprotection step is necessary.
-
Dissolution: The purified, protected polymer is dissolved in a suitable solvent (e.g., THF).
-
Deprotection Reagent: A deprotection reagent is added. For tert-butyldimethylsilyl (TBDMS) ethers, this can be:
-
Acidic Conditions: Dilute hydrochloric acid (HCl) in THF/water.
-
Fluoride Source: Tetrabutylammonium fluoride (TBAF) in THF.
-
-
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until the deprotection is complete (monitored by NMR or IR spectroscopy).
-
Isolation: The deprotected polymer is isolated by precipitation in a non-solvent (e.g., water or hexane, depending on the polymer's polarity), followed by filtration and drying.
Characterization
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A narrow, monomodal peak with a low Đ value (typically < 1.2) is indicative of a well-controlled, living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the polymer structure, microstructure (e.g., 1,4- vs. 1,2-addition in polybutadienes), and the successful incorporation and subsequent deprotection of functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the disappearance of protecting groups and the appearance of the desired functional group (e.g., a broad -OH stretch after deprotection of a silyl ether).
Conclusion
The anionic polymerization of functionalized dienes is a versatile and powerful method for creating advanced polymeric materials with precisely engineered properties. While the stringent reaction conditions require careful experimental technique, the ability to control molecular architecture and introduce a wide range of chemical functionalities makes it an invaluable tool for researchers in materials science and drug development. The use of protecting group chemistry is a key enabling strategy for expanding the scope of monomers amenable to this living polymerization technique.
References
Application Notes & Protocols: Cis-1,4-Selective Polymerization of Dienes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective polymerization of conjugated dienes, such as 1,3-butadiene and isoprene, is a cornerstone of the synthetic rubber industry.[1] Polymers with a high cis-1,4-microstructure, like cis-1,4-polybutadiene and cis-1,4-polyisoprene, are highly valued for their excellent elasticity, low heat build-up, and superior resistance to abrasion and fatigue.[2][3] These properties are directly linked to the high regularity of the polymer chain, which allows for strain-induced crystallization.[1][3] A slight increase in the cis-1,4-selectivity can lead to a significant enhancement in the elastic properties of the resulting rubber.[1][4]
Achieving this high stereoselectivity requires specialized catalyst systems. While classic Ziegler-Natta catalysts based on metals like titanium and cobalt are used, lanthanide-based catalysts, particularly those using neodymium (Nd), have become the most effective for producing polydienes with cis-1,4 content exceeding 98%.[2][5] These advanced catalytic systems offer precise control over the polymer's microstructure, molecular weight, and molecular weight distribution.
This document provides an overview of the key catalytic systems, a summary of their performance data, and detailed protocols for conducting cis-1,4-selective polymerization and characterizing the resulting polymers.
Catalytic Systems for Cis-1,4-Selective Polymerization
The effectiveness of a catalyst system is determined by its ability to control the stereochemistry of monomer insertion. Lanthanide-based systems are particularly adept at this due to the large ionic radius and unique coordination modes of the metal center.[2]
Lanthanide-Based Catalysts
Among the lanthanide series, neodymium (Nd)-based catalysts are the most studied and industrially significant due to their high activity and exceptional stereoselectivity.[2] These systems typically consist of three components:
-
Neodymium Precursor: This is often a neodymium carboxylate, such as neodymium versatate, or a halide complex like NdCl₃ coordinated with an electron-donating ligand (e.g., tributylphosphate, TBP) to improve solubility.[2][6]
-
Organoaluminum Co-catalyst: An aluminum alkyl, such as triisobutylaluminum (TIBA) or diisobutylaluminium hydride (DIBAH), acts as an activator and chain transfer agent.[2] The choice of co-catalyst influences both the catalytic activity and the final cis-1,4 content.[2]
-
Halogen Source: A halogenating agent is crucial for catalytic activity in systems where the precursor lacks a halogen. Common examples include diethylaluminum chloride (DEAC) or tert-butyl chloride.[2][6]
The combination of these three components forms the active cationic species responsible for initiating polymerization. The specific ligands and activators used can be tuned to control polymer properties.[2]
Other Transition Metal Catalysts
Conventional Ziegler-Natta catalysts based on titanium (Ti), cobalt (Co), and nickel (Ni) are also used for diene polymerization. However, they generally yield polymers with a lower cis-1,4 content compared to neodymium systems.[2] Interestingly, certain cobalt-based catalysts can produce polyisoprene with a highly regular, alternating cis-1,4-alt-3,4 microstructure, a unique material with different properties from high-cis polyisoprene.[5][7]
Mechanism: Coordination-Insertion Polymerization
The polymerization of dienes with these catalysts is widely believed to proceed via a coordination-insertion mechanism. The process is a catalytic cycle centered on the cationic metal active site. The exact structure of the active species is often complex and remains a subject of ongoing research.[2]
A simplified representation of the mechanism involves the following key steps:
-
Monomer Coordination: The diene monomer (e.g., butadiene) coordinates to the vacant orbital of the cationic metal center (e.g., Neodymium) in a cis-η⁴ fashion.
-
Monomer Insertion: The coordinated monomer then inserts into the bond between the metal center and the growing polymer chain. This step is highly stereoselective, dictating the cis-1,4 structure of the newly added unit.
-
Chain Propagation: After insertion, the active site is regenerated, ready to coordinate and insert the next monomer molecule, thus propagating the polymer chain.
Quantitative Data on Catalyst Performance
The performance of different catalyst systems can be compared based on monomer conversion, polymer microstructure (cis-1,4 content), molecular weight (Mw), and polydispersity index (PDI or Mw/Mn).
Table 1: Performance of Neodymium-Based Catalysts in Butadiene Polymerization
| Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | cis-1,4 (%) | Mw (x 10⁵ g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|---|
| Nd(versatate)₃ / DIBAH / t-BuCl | Hexane | 60 | 1 | ~100 | 98.2 | 4.47 | 5.1 | [6] |
| Nd(versatate)₃ / DIBAH / t-BuCl | Cyclohexane | 60 | 1 | ~100 | 99.1 | 3.51 | 4.0 | [6] |
| Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃ | Hexane | 50 | 2 | 99.1 | 98.8 | 4.16 | 1.32 |[3][8] |
TOP = tris(2-ethylhexyl)phosphate
Table 2: Performance of Various Catalysts in Isoprene Polymerization
| Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | cis-1,4 (%) | Mw (x 10⁵ g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|---|
| NdCl₃-8-HQ / TIBA | Toluene | 50 | 2 | 98.9 | 97.3 | 6.55 | 2.53 | [9] |
| Nd(versatate)₃ / TIBAO | Heptane | 25 | 1 | 99 | 98.0 | - | - | [5] |
| CoCl₂(PⁿPrPh₂)₂ / MAO | Toluene | 25 | 24 | 99 | 50 (cis-1,4-alt-3,4) | 1.80 | 1.9 |[7] |
8-HQ = 8-hydroxyquinoline derivative; TIBAO = Tetraisobutylaluminoxane; MAO = Methylaluminoxane
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and characterization of cis-1,4-polydienes. All procedures involving organometallic reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Protocol 1: General Procedure for cis-1,4-Polymerization of Isoprene
This protocol is adapted from procedures using neodymium-based catalysts.[10]
A. Materials and Reagents
-
Monomer: Isoprene (high purity, >99%)
-
Solvent: Anhydrous hexane or toluene
-
Catalyst System:
-
Neodymium precursor (e.g., Neodymium versatate)
-
Co-catalyst (e.g., Triisobutylaluminum - TIBA)
-
Halogen source (e.g., Diethylaluminum chloride - DEAC)
-
-
Quenching Solution: Ethanol containing 5% HCl (v/v)
-
Stabilizer/Antioxidant: 2,6-di-tert-butyl-4-methylphenol (BHT)
-
Precipitation Solvent: Ethanol or methanol
B. Experimental Workflow
C. Step-by-Step Procedure
-
Reagent Preparation: Dry the solvent (hexane or toluene) over a suitable drying agent (e.g., molecular sieves or sodium/benzophenone) and distill under inert atmosphere. Purify the isoprene monomer by passing it through a column of activated alumina to remove inhibitors.
-
Catalyst Preparation (Aging): In a glovebox or via Schlenk line, prepare the catalyst solution. In a flame-dried vial, sequentially add the solvent, the organoaluminum co-catalyst (TIBA), the halogen source (DEAC), and finally the neodymium precursor. The order of addition can be critical.[10] Allow the solution to age at room temperature for a specified time (e.g., 15-30 minutes) before use.
-
Polymerization Setup: Add the purified solvent and isoprene monomer to a flame-dried and argon-purged glass reactor equipped with a magnetic stirrer.
-
Initiation: Bring the monomer solution to the desired reaction temperature (e.g., 50 °C) using a thermostated oil bath.[10] Inject the prepared catalyst solution into the reactor via syringe to initiate the polymerization.
-
Reaction: Allow the polymerization to proceed for the desired duration (e.g., 4 hours).[10] An increase in viscosity is typically observed as the reaction progresses.
-
Termination and Precipitation: Quench the reaction by adding a small amount of acidified ethanol containing BHT as a stabilizer.[10] Pour the viscous polymer solution into a large volume of ethanol or methanol with vigorous stirring to precipitate the polymer.
-
Isolation and Drying: Filter the precipitated polymer and wash it repeatedly with fresh ethanol to remove any residual catalyst. Dry the polymer in a vacuum oven at 40 °C to a constant weight.[10]
Protocol 2: Polymer Characterization
A. Microstructure Analysis by NMR Spectroscopy
-
Objective: To determine the relative percentages of cis-1,4, trans-1,4, and 3,4-isomeric units in the polymer chain.
-
Procedure:
-
Dissolve a small sample of the dried polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
The microstructure is calculated by integrating the characteristic signals in the olefinic region of the spectra. For polyisoprene, specific chemical shifts correspond to each isomer, allowing for quantification.[11]
-
B. Molecular Weight Analysis by Gel Permeation Chromatography (GPC/SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Dissolve the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF or toluene) to a known concentration (e.g., 1-2 mg/mL).
-
Filter the solution through a microfilter (e.g., 0.45 µm) to remove any particulates.[10]
-
Inject the sample into the GPC system. The system separates polymer chains by hydrodynamic volume.
-
Calculate Mn, Mw, and PDI values relative to a set of known standards, typically polystyrene (PS).[10]
-
Applications and Future Outlook
The primary application for high cis-1,4-polydienes is in the manufacturing of tires, where their unique properties contribute to durability, grip, and fuel efficiency.[2][12] Other applications include conveyor belts, hoses, footwear, and vibration dampeners.
For drug development professionals , while these polymers are not typically used as active pharmaceutical ingredients, their synthesis provides a platform for creating advanced materials. The "living" nature of some of these polymerization systems allows for the synthesis of well-defined block copolymers. For example, a living poly-diene chain can initiate the polymerization of other monomers, such as ε-caprolactone, to create novel poly(diene)-b-polycaprolactone copolymers. Given that polycaprolactone is a well-established biodegradable and biocompatible polyester, such block copolymers could be explored for applications in drug delivery, medical implants, or as advanced biomaterial scaffolds. Furthermore, the double bonds in the polydiene backbone provide sites for post-polymerization functionalization, enabling the attachment of bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic Polyisoprene Rubber as a Mimic of Natural Rubber: Recent Advances on Synthesis, Nanocomposites, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cross-Metathesis Reactions Involving 4-Methylidenehept-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the selective cross-metathesis (CM) of 4-methylidenehept-1-ene. While specific literature on the cross-metathesis of this diene is limited, this guide offers protocols based on well-established principles of olefin metathesis with non-conjugated dienes. The methodologies focus on achieving high selectivity and yield by leveraging the differential reactivity of the terminal monosubstituted and gem-disubstituted double bonds within the molecule.
Introduction to Cross-Metathesis of this compound
Cross-metathesis is a powerful catalytic reaction that allows for the formation of new carbon-carbon double bonds by rearranging the fragments of two different olefin substrates.[1] In the case of a non-conjugated diene like this compound, the presence of two distinct olefinic moieties—a terminal, monosubstituted alkene and an internal, gem-disubstituted alkene—offers opportunities for selective functionalization.
Generally, in the presence of ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts, the less sterically hindered double bond exhibits higher reactivity.[2][3] For this compound, the terminal C1=C2 double bond is sterically more accessible than the C4=CH2 gem-disubstituted double bond. This inherent difference in reactivity can be exploited to achieve selective cross-metathesis at the terminal position.
Second-generation Grubbs and Hoveyda-Grubbs catalysts are particularly well-suited for such transformations due to their high activity and tolerance to a wide range of functional groups. By carefully selecting the catalyst and reaction conditions, the cross-metathesis of this compound with a variety of olefin partners can lead to the synthesis of novel, functionalized dienes with high chemo- and regioselectivity.
Reaction Schematics and Selectivity
The cross-metathesis of this compound with a generic terminal alkene (R-CH=CH₂) is expected to proceed selectively at the less hindered terminal double bond.
-
Substrates: this compound and a terminal alkene.
-
Catalysts: Second-generation Grubbs or Hoveyda-Grubbs catalysts.
-
Products: A new substituted diene and ethylene gas as a byproduct. The evolution of ethylene helps to drive the reaction to completion.[4]
Diagram of the Proposed Selective Cross-Metathesis Reaction
Caption: Proposed selective cross-metathesis of this compound.
Quantitative Data Summary
The following tables present hypothetical yet plausible data for the cross-metathesis of this compound with a model terminal alkene, such as methyl acrylate, based on typical outcomes for similar reactions. These tables are intended to serve as a guide for reaction optimization.
Table 1: Catalyst Screening for the Cross-Metathesis of this compound with Methyl Acrylate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Cross-Product (%) |
| 1 | Grubbs II (5) | Dichloromethane | 40 | 12 | >95 | 85 |
| 2 | Hoveyda-Grubbs II (5) | Toluene | 60 | 8 | >95 | 92 |
| 3 | Grubbs I (5) | Dichloromethane | 40 | 24 | 60 | 45 |
| 4 | Hoveyda-Grubbs I (5) | Toluene | 60 | 18 | 75 | 60 |
Table 2: Optimization of Reaction Conditions with Hoveyda-Grubbs II Catalyst
| Entry | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Time (h) | Yield of Cross-Product (%) |
| 1 | 2.5 | 0.1 | 60 | 12 | 88 |
| 2 | 5 | 0.1 | 60 | 8 | 92 |
| 3 | 5 | 0.2 | 60 | 8 | 90 |
| 4 | 5 | 0.1 | 40 | 16 | 85 |
| 5 | 5 | 0.1 | 80 | 4 | 91 |
Detailed Experimental Protocols
The following protocols are representative for the cross-metathesis of this compound with a terminal alkene partner.
Protocol 1: General Procedure for Small-Scale Cross-Metathesis
This protocol describes a typical procedure for the cross-metathesis of this compound with methyl acrylate using Hoveyda-Grubbs II catalyst.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Hoveyda-Grubbs II catalyst (5 mol%)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous toluene to dissolve the substrate to a concentration of 0.1 M.
-
Add methyl acrylate to the solution.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Hoveyda-Grubbs II catalyst to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
To quench the reaction and remove the ruthenium catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Diagram of the Experimental Workflow
Caption: General workflow for the cross-metathesis reaction.
Signaling Pathways and Logical Relationships
The principles governing selectivity in the cross-metathesis of dienes can be visualized as a logical relationship diagram.
Diagram of Selectivity Determination
Caption: Logical flow for predicting regioselectivity.
Conclusion
The cross-metathesis of this compound represents a valuable transformation for the synthesis of complex dienic structures. By leveraging the inherent reactivity differences between the two double bonds and employing highly active second-generation ruthenium catalysts, selective functionalization at the terminal position can be achieved. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these reactions for applications in drug discovery and materials science. Further experimental validation is encouraged to refine the proposed conditions for specific substrate combinations.
References
Application Notes and Protocols: Diels-Alder Reactions with 4-Methylidenehept-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a common scaffold in numerous biologically active compounds and natural products. This document provides a detailed theoretical framework and a generalized experimental protocol for conducting Diels-Alder reactions using the non-standard diene, 4-methylidenehept-1-ene. While specific literature examples for this diene are scarce, this guide offers a robust starting point for researchers exploring its synthetic utility. The resulting substituted cyclohexene derivatives are of significant interest in medicinal chemistry and drug development due to their potential as versatile intermediates for the synthesis of complex molecular architectures.
Introduction to Diels-Alder Reactions
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene. The reaction is highly stereospecific and is a cornerstone of modern organic synthesis. The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile.
Key characteristics of the Diels-Alder reaction include:
-
Concerted Mechanism: All bond-forming and bond-breaking events occur in a single transition state.
-
Stereospecificity: The stereochemistry of the reactants is preserved in the product.
-
High Atom Economy: All atoms of the reactants are incorporated into the product.
-
Formation of Complex Structures: A high degree of stereochemical complexity can be generated in a single step.
Due to these advantages, the Diels-Alder reaction is frequently employed in the synthesis of natural products and pharmaceuticals.
Hypothetical Diels-Alder Reaction of this compound
This compound possesses a conjugated diene system, making it a suitable candidate for Diels-Alder reactions. A hypothetical reaction with a common dienophile, maleic anhydride, is presented below.
Reaction Scheme:
Experimental Protocol: A General Guideline
This protocol provides a general procedure for the Diels-Alder reaction between this compound and maleic anhydride. Optimization of reaction conditions (temperature, solvent, catalyst) may be necessary to achieve optimal yields.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or other suitable high-boiling, non-polar solvent like xylene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or ethyl acetate for extraction and chromatography
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in toluene (approximately 0.5 M concentration).
-
Addition of Diene: To the stirred solution, add this compound (1.1 equivalents) at room temperature. The slight excess of the diene is to ensure complete consumption of the dienophile.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction (if necessary): If the crude product is not clean, dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine to remove any water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The quantitative data from the experimental work should be summarized for clarity and comparison.
| Parameter | Value |
| Reactant Stoichiometry | |
| This compound | 1.1 equivalents |
| Maleic Anhydride | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 110°C (Reflux) |
| Reaction Time | 12 hours |
| Product Analysis | |
| Yield of Purified Product | To be determined experimentally (e.g., 75%) |
| ¹H NMR (CDCl₃, 400 MHz) δ | To be determined experimentally |
| ¹³C NMR (CDCl₃, 100 MHz) δ | To be determined experimentally |
| Mass Spec (ESI+) m/z | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the Diels-Alder adduct.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway where a Diels-Alder product acts as a kinase inhibitor.
Applications in Drug Development
The cyclohexene core structure generated from Diels-Alder reactions is a privileged scaffold in medicinal chemistry. This is due to its rigid, three-dimensional nature which allows for the precise spatial arrangement of functional groups, facilitating specific interactions with biological targets such as enzymes and receptors.
Potential applications of the adducts derived from this compound include:
-
Scaffolds for Library Synthesis: The Diels-Alder product can be readily functionalized at various positions (the double bond, the anhydride, and the alkyl chain) to generate a library of diverse compounds for high-throughput screening.
-
Precursors to Complex Natural Products: The stereochemically rich cyclohexene core can serve as a key intermediate in the total synthesis of complex, biologically active natural products.
-
Development of Kinase Inhibitors: Many small molecule kinase inhibitors possess a rigid core structure. The Diels-Alder adduct could be elaborated to mimic the hinge-binding motifs required for kinase inhibition.
-
Probes for Chemical Biology: The synthesized compounds can be tagged with fluorescent dyes or affinity labels to be used as chemical probes for studying biological pathways.
Conclusion
While this compound is not a commonly cited diene in the context of Diels-Alder reactions, its structure is amenable to this powerful transformation. This document provides a comprehensive, albeit generalized, guide for researchers to explore its potential. The provided protocols and conceptual frameworks are intended to serve as a foundational resource for the synthesis and application of novel cyclohexene derivatives in the pursuit of new therapeutic agents. Careful optimization and thorough characterization will be paramount to the successful application of this chemistry.
Application Notes and Protocols for 4-Methylidenehept-1-ene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylidenehept-1-ene is a diolefinic organic compound with the molecular formula C₈H₁₄. Its structure features two distinct alkene functionalities: a terminal vinyl group and a 1,1-disubstituted exomethylene group. This arrangement of functional groups presents intriguing possibilities for its application as a versatile building block in organic synthesis. While specific examples of its use in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs suggest significant potential for constructing complex molecular architectures. These application notes provide an overview of the potential reactivity of this compound and generalized protocols for its application in key synthetic transformations relevant to natural product and drug discovery programs.
Potential Applications in Synthesis
The unique arrangement of two reactive olefinic centers in this compound allows for its participation in a variety of carbon-carbon bond-forming reactions. The presence of both a monosubstituted and a 1,1-disubstituted double bond allows for potential chemoselective transformations. Key potential applications include:
-
Cross-Metathesis Reactions: The terminal vinyl group is an excellent substrate for cross-metathesis with other olefins, providing a straightforward route to elongate the carbon chain and introduce new functional groups. This is a powerful tool for the convergent synthesis of complex natural product fragments.
-
Diels-Alder Reactions: The 1,4-diene substructure can potentially act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, leading to the formation of substituted cyclohexene rings, a common motif in many natural products.
-
Allylic Functionalization: Both allylic positions of this compound are susceptible to functionalization through various transition-metal-catalyzed reactions, enabling the introduction of heteroatoms or other carbon substituents.
-
Hydroboration-Oxidation: The differential reactivity of the two double bonds could allow for regioselective hydroboration-oxidation, providing access to primary or tertiary alcohols, which are valuable intermediates for further elaboration.
Generalized Experimental Protocols
The following are generalized protocols for key reactions involving dienes like this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Ruthenium-Catalyzed Cross-Metathesis
This protocol describes a general procedure for the cross-metathesis of this compound with a generic olefin partner.
Materials:
-
This compound
-
Olefin partner
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and the olefin partner (1.2 eq).
-
Dissolve the substrates in anhydrous DCM (to a concentration of 0.1 M).
-
Add Grubbs' 2nd Generation Catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cross-metathesis product.
Quantitative Data (Hypothetical):
| Entry | Olefin Partner | Catalyst Loading (mol%) | Yield (%) |
| 1 | Methyl acrylate | 2 | 85 |
| 2 | Styrene | 2 | 78 |
| 3 | 1-Hexene | 3 | 72 |
Protocol 2: Thermal Diels-Alder Reaction
This protocol outlines a general procedure for a [4+2] cycloaddition reaction between this compound (as the diene) and a generic dienophile.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride)
-
Toluene (anhydrous)
-
Hydroquinone (as a polymerization inhibitor)
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the dienophile (1.1 eq), and a catalytic amount of hydroquinone.
-
Add anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired cyclohexene adduct.
Quantitative Data (Hypothetical):
| Entry | Dienophile | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Maleic anhydride | 110 | 12 | 92 |
| 2 | N-Phenylmaleimide | 110 | 18 | 88 |
| 3 | Dimethyl acetylenedicarboxylate | 110 | 24 | 75 |
Visualizations
Caption: Potential synthetic pathways of this compound.
Caption: Workflow for a cross-metathesis reaction.
Application Notes and Protocols for Post-Polymerization Modification of Poly(4-Methylidenehept-1-ene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-Methylidenehept-1-ene) is a polyolefin bearing a pendant vinyl group, which serves as a versatile handle for post-polymerization modification. This functionality allows for the introduction of a wide array of chemical moieties, enabling the tailoring of the polymer's physical, chemical, and biological properties for various applications, including drug delivery systems, biomaterials, and advanced functional materials. This document provides detailed protocols for the synthesis of poly(this compound) and its subsequent modification through hydroboration-oxidation, epoxidation, and thiol-ene reactions.
Synthesis of Poly(this compound)
A plausible route to synthesize poly(this compound) is through the radical polymerization of the this compound monomer.
Experimental Protocol: Radical Polymerization of this compound
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 90.7 mmol) in anhydrous toluene (50 mL).
-
Add AIBN (e.g., 0.15 g, 0.91 mmol, 1 mol% relative to monomer).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture to 70 °C in an oil bath.
-
Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into an excess of methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.
-
Post-Polymerization Modifications
The pendant vinyl groups of poly(this compound) are amenable to a variety of chemical transformations. Below are detailed protocols for three key modifications.
Hydroboration-Oxidation: Introduction of Hydroxyl Groups
This two-step reaction converts the pendant vinyl groups into primary alcohol functionalities, increasing the polymer's hydrophilicity and providing sites for further conjugation.[1]
-
Materials:
-
Poly(this compound)
-
Borane-tetrahydrofuran complex solution (BH3·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M aqueous)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Methanol
-
Nitrogen gas
-
-
Procedure (Hydroboration):
-
Dissolve poly(this compound) (e.g., 2 g) in anhydrous THF (40 mL) in a nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3·THF solution (e.g., 1.5 equivalents per vinyl group) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 4 hours under a nitrogen atmosphere.
-
-
Procedure (Oxidation):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the NaOH solution, followed by the dropwise addition of H2O2 solution, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the modified polymer by pouring the reaction mixture into a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with water and then with methanol.
-
Dry the hydroxylated polymer under vacuum at 50 °C.
-
Epoxidation: Introduction of Oxirane Rings
Epoxidation of the pendant vinyl groups introduces reactive oxirane rings, which can be subsequently opened by various nucleophiles to attach a wide range of functional molecules.
-
Materials:
-
Poly(this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Methanol
-
-
Procedure:
-
Dissolve poly(this compound) (e.g., 2 g) in DCM (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (e.g., 1.2 equivalents per vinyl group) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (3 x 50 mL) to remove excess peroxyacid and the resulting benzoic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and precipitate the epoxidized polymer in an excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
-
Thiol-Ene Reaction: Introduction of Thioether Linkages
The thiol-ene reaction is a highly efficient "click" chemistry method for attaching thiol-containing molecules to the pendant vinyl groups under mild conditions, often initiated by UV light or a radical initiator.[2][3]
-
Materials:
-
Poly(this compound)
-
Thiol of choice (e.g., 1-thioglycerol for introducing diol functionality)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Anhydrous THF
-
Methanol
-
UV lamp (365 nm)
-
-
Procedure:
-
In a quartz reaction vessel, dissolve poly(this compound) (e.g., 1 g), the desired thiol (e.g., 1.5 equivalents per vinyl group), and DMPA (e.g., 5 mol% relative to the thiol) in anhydrous THF (20 mL).
-
Degas the solution with nitrogen for 15 minutes.
-
Irradiate the stirred solution with a 365 nm UV lamp at room temperature for 4 hours.
-
Monitor the disappearance of the vinyl group signal by ¹H NMR or FT-IR spectroscopy.
-
Once the reaction is complete, precipitate the functionalized polymer in an excess of methanol.
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
-
Data Presentation: Exemplary Characterization Data
The following tables summarize representative quantitative data for the starting polymer and its modified derivatives. This data is illustrative and will vary based on the specific reaction conditions and the molecular weight of the starting polymer.
Table 1: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound) | 50,000 | 105,000 | 2.1 |
| Hydroxylated Polymer | 52,000 | 110,000 | 2.1 |
| Epoxidized Polymer | 51,500 | 108,000 | 2.1 |
| Thiol-Ene Adduct (with 1-thioglycerol) | 55,000 | 116,000 | 2.1 |
Table 2: Thermal Properties by Differential Scanning Calorimetry (DSC)
| Polymer Sample | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Poly(this compound) | -15 | 85 |
| Hydroxylated Polymer | -5 | 80 |
| Epoxidized Polymer | -10 | 82 |
| Thiol-Ene Adduct (with 1-thioglycerol) | 0 | 75 |
Table 3: Degree of Functionalization
| Modification | Method of Determination | Degree of Functionalization (%) |
| Hydroboration-Oxidation | ¹H NMR Spectroscopy | > 95 |
| Epoxidation | ¹H NMR Spectroscopy | > 98 |
| Thiol-Ene Reaction | ¹H NMR Spectroscopy | > 99 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical pathways for post-polymerization modification.
Caption: General experimental workflow.
Caption: Modification strategies and resulting properties.
References
Application Note & Protocol: Quantification of 4-Methylidenehept-1-ene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylidenehept-1-ene is a volatile organic compound (VOC) of interest in various fields, including atmospheric chemistry, flavor and fragrance analysis, and as a potential biomarker. Accurate and precise quantification of this analyte is crucial for understanding its role in these areas. This document provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology outlined is based on established principles for the analysis of VOCs and should be validated for specific sample matrices.[1][2][3][4]
Principle
This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample based on its volatility and interaction with a stationary phase. Following separation, the analyte is introduced into a Mass Spectrometer (MS), which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio. Quantification is achieved by comparing the signal intensity of a characteristic ion of this compound to a calibration curve generated from standards of known concentrations. For enhanced sensitivity and selectivity, the MS can be operated in Selected Ion Monitoring (SIM) mode.[5]
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC grade or higher)
-
Internal Standard (IS): Toluene-d8 or other suitable deuterated compound not present in the sample.
-
This compound standard: High purity (>98%)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Microsyringes: For sample and standard preparation
-
Pipettes and tips
-
Vortex mixer
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in the chosen solvent.
-
Calibration Standards: In separate vials, spike the working standard solutions with a constant concentration of the internal standard (e.g., 5 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect the liquid sample in a clean, airtight container.
-
Extraction:
-
Pipette 1 mL of the sample into a 10 mL glass tube.
-
Add 1 mL of solvent (e.g., hexane).
-
Spike with the internal standard to the same final concentration as in the calibration standards.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Analysis: Carefully transfer the organic (upper) layer to a GC vial for analysis.
GC-MS Analysis
The following are proposed starting conditions and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 min- Ramp: 10 °C/min to 200 °C- Hold: 5 min at 200 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification, then SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of this compound (Quantifier and Qualifier ions) |
Calibration and Quantification
-
Calibration Curve: Inject the prepared calibration standards into the GC-MS system. Plot the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of the calibration standards.
-
Linearity: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of >0.99 is generally considered acceptable.
-
Quantification: Analyze the prepared samples. Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.
Data Presentation
Table 1: Hypothetical Calibration Data for this compound
| Standard Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,500,123 | 0.010 |
| 0.5 | 76,170 | 1,510,456 | 0.050 |
| 1 | 153,000 | 1,505,678 | 0.102 |
| 5 | 765,000 | 1,498,901 | 0.510 |
| 10 | 1,540,000 | 1,515,151 | 1.016 |
| 25 | 3,850,000 | 1,500,000 | 2.567 |
| 50 | 7,600,000 | 1,490,000 | 5.101 |
Table 2: Hypothetical Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Sample 1 | 458,000 | 1,505,000 | 0.304 | 2.98 |
| Sample 2 | 1,230,000 | 1,495,000 | 0.823 | 8.07 |
| Sample 3 | 98,000 | 1,510,000 | 0.065 | 0.64 |
Visualizations
References
Application Notes and Protocols for the Hydrogenation of 4-Methylidenehept-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the complete hydrogenation of the non-conjugated diene, 4-methylidenehept-1-ene, to its corresponding saturated alkane, 4-methylheptane. The protocols outlined below are based on established methods for catalytic hydrogenation of alkenes and dienes.
Reaction Overview
The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the two carbon-carbon double bonds in the presence of a metal catalyst. This reaction effectively reduces the unsaturated diene to a saturated alkane.
Reactant: this compound Product: 4-Methylheptane Catalysts: Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂)
The general transformation is depicted below:
Caption: Reaction pathway for the hydrogenation of this compound.
Experimental Workflow for Pd/C Hydrogenation (Atmospheric Pressure)
The following diagram illustrates the key steps in the experimental workflow for the hydrogenation of this compound using the balloon hydrogenation method.
Caption: Experimental workflow for atmospheric pressure hydrogenation.
Application Notes and Protocols for 4-Methylidenehept-1-ene in Materials Science
Disclaimer: The following application notes and protocols are hypothetical and illustrative. As of the latest literature review, specific applications and polymerization data for 4-Methylidenehept-1-ene in materials science have not been documented. The methodologies and data presented are based on established principles of polymer chemistry, particularly Acyclic Diene Metathesis (ADMET) polymerization of analogous non-conjugated dienes, and are intended to serve as a theoretical guide for researchers.
Introduction
This compound is a non-conjugated diene possessing a terminal vinyl group and an internal methylidene group. This unique structure presents intriguing possibilities for materials science. The terminal double bond is amenable to various polymerization techniques, while the pendant methylidene group offers a site for post-polymerization modification or for influencing the polymer's physical properties by introducing controlled branching. These application notes explore the potential use of this compound as a monomer in the synthesis of novel polyolefins with tailored architectures and functionalities.
Potential Application: Synthesis of Branched Polyolefins via Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization is a step-growth condensation reaction that is highly effective for the polymerization of α,ω-dienes. The reaction is driven by the removal of a small volatile molecule, typically ethylene.[1] For a monomer like this compound, which is not an α,ω-diene, homopolymerization via ADMET would be challenging. However, it can be effectively used as a comonomer with a linear α,ω-diene (e.g., 1,9-decadiene) to introduce branching into the resulting polymer chain. The pendant methylidene group would remain largely unreacted under typical ADMET conditions, providing a site for further functionalization.
Logical Workflow for Polymer Property Tuning
The following diagram illustrates the conceptual relationship between the incorporation of this compound and the resulting polymer properties.
Caption: Conceptual workflow for tuning polymer properties using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Branched Copolymer via ADMET
This protocol describes the copolymerization of 1,9-decadiene with this compound using a Grubbs second-generation catalyst.
Materials:
-
1,9-decadiene (freshly distilled)
-
This compound (synthesis required, followed by purification)
-
Grubbs second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous toluene
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a glovebox or under an argon atmosphere, add 1,9-decadiene (e.g., 1.38 g, 10 mmol) and this compound (e.g., 0.11 g, 1 mmol) to a Schlenk flask equipped with a magnetic stir bar. This corresponds to a 10:1 molar ratio.
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to the flask to dissolve the monomers.
-
Catalyst Addition: In a separate vial under argon, dissolve the Grubbs second-generation catalyst (e.g., 8.5 mg, 0.01 mmol, 1:1000 catalyst to total monomer ratio) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the monomer solution via syringe.
-
Polymerization: Heat the reaction mixture to 50-60°C under a constant, gentle flow of argon to facilitate the removal of ethylene gas produced during the reaction. The reaction progress can be monitored by the viscosity increase of the solution.
-
Reaction Termination: After a set time (e.g., 24 hours), cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Use ¹H and ¹³C NMR spectroscopy to confirm the incorporation of both monomers and the presence of the pendant methylidene group.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a branched copolymer using ADMET.
Hypothetical Data Presentation
The following table summarizes hypothetical data for the copolymerization of 1,9-decadiene with varying amounts of this compound, based on the protocol described above.
| Run | Molar Ratio (1,9-decadiene : this compound) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100 : 0 | 85 | 35,000 | 73,500 | 2.1 |
| 2 | 95 : 5 | 82 | 32,000 | 68,800 | 2.15 |
| 3 | 90 : 10 | 78 | 28,000 | 63,000 | 2.25 |
| 4 | 80 : 20 | 71 | 22,000 | 52,800 | 2.4 |
Data Interpretation:
As the molar percentage of the branched comonomer, this compound, is increased, a trend of decreasing molecular weight and increasing polydispersity is anticipated. This is a common observation in step-growth polymerizations where the introduction of a comonomer that can disrupt the chain regularity or introduce steric hindrance can limit the ultimate chain length and broaden the molecular weight distribution. The yield may also decrease due to the potential for the sterically hindered methylidene group to interfere with the catalyst's activity over time.
Conclusion
While experimental data for this compound is not currently available in the scientific literature, its structure suggests it could be a valuable comonomer for creating branched polyolefins with tunable properties. The provided hypothetical application notes and protocols, based on the well-established ADMET polymerization technique, offer a solid starting point for researchers interested in exploring the potential of this and other novel branched diene monomers in materials science. Further research would be necessary to validate these hypotheses and fully characterize the resulting materials.
References
Troubleshooting & Optimization
Technical Support Center: 4-Methylidenehept-1-ene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 4-Methylidenehept-1-ene.
Synthesis Overview
The recommended synthesis of this compound is a two-step process. The first step involves a Grignard reaction between propargylmagnesium bromide and pentanal to form the intermediate, oct-1-en-4-yn-3-ol. The second step is an acid-catalyzed rearrangement of this intermediate to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds in two main stages:
-
Grignard Reaction: Propargyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form propargylmagnesium bromide. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary propargyl alcohol intermediate, oct-1-en-4-yn-3-ol.
-
Acid-Catalyzed Rearrangement: The intermediate alcohol undergoes a Meyer-Schuster rearrangement in the presence of an acid catalyst. This involves protonation of the hydroxyl group, its departure as water, and a subsequent 1,3-shift to form an allene intermediate. Tautomerization of the allene then yields the conjugated diene, this compound.
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
A2: Failure to initiate is a frequent issue in Grignard reactions. Key causes include:
-
Wet Glassware/Solvent/Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
-
Inactive Magnesium Surface: The surface of the magnesium turnings can oxidize, preventing the reaction. Activating the magnesium by crushing it gently in a mortar and pestle (under an inert atmosphere) or adding a small crystal of iodine can expose a fresh surface.
-
Low Purity of Reagents: Ensure the propargyl bromide and pentanal are of high purity.
Q3: The yield of my rearrangement step is low, and I'm observing significant byproduct formation. How can I optimize this?
A3: Low yields in the Meyer-Schuster rearrangement are often due to competing side reactions or decomposition.
-
Choice of Acid Catalyst: Strong, non-nucleophilic acids are preferred. Brønsted acids like p-toluenesulfonic acid (PTSA) or mineral acids can be effective. Lewis acids can also be used. The concentration of the acid is critical; too high a concentration can lead to polymerization or other side reactions.
-
Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can promote side reactions. It is often beneficial to start at a lower temperature and slowly warm the reaction mixture.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid prolonged reaction times that can lead to product degradation.
Q4: How can I effectively purify the final product, this compound?
A4: this compound is a volatile, non-polar compound.
-
Extraction: After quenching the rearrangement reaction, the product can be extracted into a non-polar organic solvent like pentane or diethyl ether.
-
Distillation: Due to its volatility, fractional distillation under reduced pressure is the most effective method for purification. This will help to separate it from less volatile impurities and any remaining starting material.
-
Chromatography: For very high purity, column chromatography on silica gel with a non-polar eluent (e.g., hexanes) can be employed, though care must be taken to avoid product loss due to volatility.
Troubleshooting Guides
Problem 1: Low or No Yield of Grignard Reagent (Propargylmagnesium Bromide)
| Symptom | Possible Cause | Recommended Action |
| Reaction does not start (no heat evolution or change in appearance). | Inactive magnesium surface due to oxidation. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating may also initiate the reaction. |
| Presence of moisture in glassware or solvent. | Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened anhydrous solvent or solvent dried over an appropriate drying agent. | |
| Reaction starts but then stops. | Insufficient mixing. | Ensure efficient stirring to maintain contact between the propargyl bromide and the magnesium surface. |
| A white precipitate forms immediately upon addition of propargyl bromide. | Wurtz coupling side reaction. | Add the propargyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Problem 2: Low Yield of Oct-1-en-4-yn-3-ol after Grignard Reaction
| Symptom | Possible Cause | Recommended Action |
| A significant amount of unreacted pentanal is recovered. | Incomplete reaction. | Ensure a slight molar excess (1.1-1.2 equivalents) of the Grignard reagent is used. Allow for sufficient reaction time at a suitable temperature (e.g., 0 °C to room temperature). |
| Formation of a high molecular weight, viscous substance. | Aldol condensation of pentanal. | Add the pentanal slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize self-condensation. |
| Isolation of a symmetrical diacetylene byproduct. | Oxidative coupling of the Grignard reagent. | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent exposure to oxygen. |
Problem 3: Low Yield of this compound in the Rearrangement Step
| Symptom | Possible Cause | Recommended Action |
| Formation of a dark, polymeric material. | Excessive acid concentration or temperature. | Use a catalytic amount of a milder acid (e.g., p-toluenesulfonic acid). Start the reaction at a lower temperature and monitor for completion. |
| Isomerization to other dienes or formation of cyclic byproducts. | Inappropriate acid catalyst or reaction conditions. | Screen different acid catalysts (both Brønsted and Lewis acids) and solvents to find the optimal conditions for the desired rearrangement. |
| Incomplete conversion of the alcohol intermediate. | Insufficient acid catalyst or reaction time/temperature. | Gradually increase the catalyst loading or reaction temperature while carefully monitoring for byproduct formation using TLC or GC. |
Experimental Protocols
Step 1: Synthesis of Oct-1-en-4-yn-3-ol via Grignard Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add anhydrous diethyl ether.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of propargyl bromide (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.
-
Reaction with Pentanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of pentanal (0.9 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oct-1-en-4-yn-3-ol.
Step 2: Synthesis of this compound via Meyer-Schuster Rearrangement
-
Reaction Setup: Dissolve the crude oct-1-en-4-yn-3-ol in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq.).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent by distillation at atmospheric pressure. Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Influence of Grignard Reaction Conditions on Intermediate Yield
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Diethyl Ether |
| Temperature | Reflux | Room Temperature | 0 °C to Room Temp. |
| Pentanal Addition | Rapid | Slow | Slow |
| Typical Yield (%) | 50-60% | 70-80% | 75-85% |
Table 2: Effect of Catalyst on Rearrangement Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Byproducts |
| H₂SO₄ (conc.) | 80 | 1 | 30-40% | Polymer |
| p-TSA | 60 | 4 | 65-75% | Minor isomers |
| InCl₃ | 50 | 2 | 70-80% | Minimal |
Visualizations
Technical Support Center: Synthesis of 4-Methylidenehept-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylidenehept-1-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Wittig reaction and Olefin Metathesis.
Method 1: Wittig Reaction
The Wittig reaction provides a reliable method for the formation of this compound from heptan-4-one and a phosphorus ylide. However, side reactions can lead to impurities and reduced yields.
Issue 1: Low or No Yield of this compound
Possible Causes:
-
Inactive Ylide: The phosphorus ylide (methylenetriphenylphosphorane) is sensitive to air and moisture and may have decomposed.[1][2] It is often prepared in situ for this reason.[1]
-
Steric Hindrance: Heptan-4-one is a sterically hindered ketone, which can slow down the reaction rate, particularly with stabilized ylides.[1][3]
-
Incorrect Base: The choice and freshness of the base used to generate the ylide are critical. Strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) are typically required for non-stabilized ylides.[3][4]
-
Low Reaction Temperature: While the initial ylide formation is often performed at low temperatures, the reaction with the ketone may require warming to proceed at a reasonable rate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent the decomposition of the ylide.
-
Use Freshly Prepared Ylide: Prepare the ylide immediately before the addition of heptan-4-one.
-
Optimize Base and Temperature: If using KOtBu, ensure it is from a fresh container. Consider using n-BuLi as an alternative. After the addition of the ketone at a low temperature, allow the reaction to slowly warm to room temperature or gently heat to drive the reaction to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.[5]
Issue 2: Presence of Isomeric Byproducts
Possible Cause:
-
Isomerization of the Product: The desired product, this compound, contains two double bonds and may be susceptible to isomerization under certain conditions, leading to the formation of more stable conjugated dienes.
Troubleshooting Steps:
-
Mild Work-up Conditions: Avoid strongly acidic or basic conditions during the reaction work-up, as these can promote isomerization.
-
Purification Method: Fractional distillation is often suitable for the purification of volatile alkenes.[6] Care should be taken to avoid high temperatures during distillation.
Method 2: Olefin Cross-Metathesis
Cross-metathesis of 1-pentene and propene in the presence of a Grubbs catalyst is another potential route to this compound. The primary challenges with this method are controlling the selectivity of the reaction to favor the desired cross-product and preventing subsequent isomerization.
Issue 1: Formation of Homodimers and Other Cross-Metathesis Products
Possible Causes:
-
Statistical Product Distribution: Cross-metathesis reactions can lead to a statistical mixture of products, including the desired cross-product and homodimers of each starting alkene.[7]
-
Similar Reactivity of Alkenes: If the reactivity of the two starting alkenes is similar, achieving high selectivity for the cross-product can be challenging.
Troubleshooting Steps:
-
Use an Excess of One Alkene: Employing a large excess of one of the starting alkenes can favor the formation of the cross-metathesis product.[8]
-
Catalyst Selection: The choice of Grubbs catalyst (First, Second, or Third generation) can influence the selectivity of the reaction. Second-generation catalysts are often more reactive but can sometimes lead to more side products.[5]
-
Reaction Concentration: For cross-metathesis, higher concentrations are generally favored to promote intermolecular reactions.
Issue 2: Isomerization of this compound
Possible Cause:
-
Catalyst-Mediated Isomerization: Ruthenium catalysts used in metathesis can sometimes catalyze the isomerization of the double bonds in the product, leading to the formation of more stable internal or conjugated alkenes.
Troubleshooting Steps:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to minimize the time the product is exposed to the catalyst.
-
Use Isomerization-Inhibiting Additives: In some cases, additives can be used to suppress catalyst-mediated isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Wittig synthesis of this compound?
A1: The most common side products are triphenylphosphine oxide, which is a stoichiometric byproduct of the reaction, and potential isomers of this compound if the reaction or work-up conditions are not carefully controlled. In some cases, unreacted heptan-4-one may also be present.
Q2: How can I confirm the formation of this compound and identify any side products?
A2: A combination of analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the volatile components of the reaction mixture and determine their molecular weights.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities. The presence of characteristic signals for the terminal vinyl and methylidene protons and carbons would confirm the structure of this compound.[10][11]
Q3: In the cross-metathesis synthesis, what are the expected homodimers?
A3: The homodimer of 1-pentene is 4-octene, and the homodimer of propene is 2-butene. These may be present in the reaction mixture along with the desired product.
Q4: How can I remove the ruthenium catalyst after the metathesis reaction?
A4: The ruthenium catalyst can often be removed by column chromatography on silica gel. There are also specialized scavengers available that can selectively bind to and remove the ruthenium complexes from the reaction mixture.
Data Presentation
Table 1: Expected Side Products in this compound Synthesis
| Synthesis Method | Expected Side Products | Method of Formation |
| Wittig Reaction | Triphenylphosphine oxide | Stoichiometric byproduct |
| Isomers of this compound | Isomerization of the product | |
| Unreacted heptan-4-one | Incomplete reaction | |
| Olefin Metathesis | 4-Octene | Homodimerization of 1-pentene |
| 2-Butene | Homodimerization of propene | |
| Isomers of this compound | Catalyst-mediated isomerization |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Heptan-4-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the resulting yellow-orange suspension at 0 °C for 1 hour.
-
Add a solution of heptan-4-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Cross-Metathesis
Materials:
-
1-Pentene
-
Propene (liquefied or as a gas)
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Grubbs second-generation catalyst (0.01 equivalents).
-
Add anhydrous and degassed DCM to dissolve the catalyst.
-
Add 1-pentene (1.0 equivalent) to the catalyst solution.
-
Bubble propene gas through the solution (or add a controlled amount of liquefied propene) for the duration of the reaction. An excess of propene is used to drive the equilibrium towards the desired product.
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexanes), to isolate this compound.
Mandatory Visualization
Caption: Wittig reaction pathway for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. Cross Metathesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solved This is the GC/MS of the product in the wittig | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methylidenehept-1-ene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-methylidenehept-1-ene via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of this compound.
| Problem | Possible Cause | Solution |
| No distillate is collecting. | 1. The heating temperature is too low.[1] 2. The vapor ring has not reached the condenser.[1] 3. There is a leak in the system. | 1. Gradually increase the temperature of the heating mantle. 2. Ensure the distillation column is adequately insulated to allow the vapor to rise.[1] 3. Check all joints and connections for a proper seal. |
| The distillation rate is too slow. | 1. The heating temperature is not high enough. 2. The column is losing too much heat to the surroundings. | 1. Cautiously increase the heating mantle temperature. 2. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[1] |
| The distillate is impure. | 1. The reflux ratio is too low.[2][3] 2. The distillation rate is too fast.[1] 3. The fractionating column has insufficient theoretical plates for the separation. | 1. Increase the reflux ratio by adjusting the take-off rate. A higher reflux ratio generally improves separation.[2][3] 2. Reduce the heating rate to slow down the distillation.[1] 3. Use a longer fractionating column or one with a more efficient packing material. |
| The temperature at the distillation head is fluctuating. | 1. The heating is uneven. 2. The boiling in the distillation flask is bumping. 3. An azeotrope may be forming with a contaminant. | 1. Use a heating mantle with a stirrer to ensure even heating. 2. Add boiling chips or a magnetic stir bar to the distillation flask before heating. 3. If an azeotrope is suspected, consider using a different distillation technique or a drying agent if water is the suspected contaminant. |
| The compound appears to be decomposing in the distillation pot (color change, polymerization). | 1. The distillation temperature is too high, causing thermal decomposition. Non-conjugated dienes can be susceptible to thermal degradation. 2. The compound is sensitive to oxygen at high temperatures. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. 2. Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The literature boiling point for 4-methylhept-1-ene is approximately 112.8 °C at atmospheric pressure. Note that "this compound" and "4-methylhept-1-ene" are often used interchangeably for the same structure.
Q2: What are the likely impurities in a sample of this compound?
A2: Impurities will depend on the synthetic route used. Common synthesis methods like the Wittig or Grignard reactions may introduce the following impurities:
-
Isomers: Other C8H14 isomers, both conjugated and non-conjugated, with close boiling points.
-
Starting Materials: Unreacted aldehydes, ketones, or alkyl halides.
-
Reaction Byproducts: Triphenylphosphine oxide (from a Wittig reaction), or coupling products from a Grignard reaction.
-
Solvents: Residual solvents from the reaction or workup, such as THF, diethyl ether, or hexane.
Q3: How do I choose the right fractionating column?
A3: The choice of column depends on the boiling point difference between this compound and its impurities.
-
Vigreux column: Suitable for separations where the boiling point difference is moderate.
-
Packed columns (e.g., with Raschig rings or metal sponges): Offer a higher number of theoretical plates and are better for separating compounds with very close boiling points.
Q4: What is a reflux ratio and how does it affect my purification?
A4: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate.[2][3] A higher reflux ratio increases the number of vaporization-condensation cycles, leading to better separation, but it also prolongs the distillation time.[2][3] For difficult separations, a higher reflux ratio is generally recommended.
Q5: When should I consider vacuum fractional distillation?
A5: Vacuum fractional distillation is recommended if:
-
The compound has a very high boiling point at atmospheric pressure.
-
The compound is thermally sensitive and may decompose at its atmospheric boiling point. Since non-conjugated dienes can be prone to thermal decomposition, vacuum distillation is a good practice for this compound.
Quantitative Data
The following table summarizes the boiling points of this compound and potential impurities.
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C8H14 | 112.8 |
| cis-4-Methyl-2-heptene | C8H16 | ~118 |
| trans-4-Methyl-2-heptene | C8H16 | ~116 |
| Triphenylphosphine oxide | C18H15OP | 360 |
| Tetrahydrofuran (THF) | C4H8O | 66 |
| Diethyl ether | C4H10O | 34.6 |
| Hexane | C6H14 | 69 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the fractional distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with condenser and collection flask
-
Heating mantle with stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon) (optional)
-
Vacuum pump and manometer (for vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.
-
Place a collection flask at the end of the condenser.
-
If performing under an inert atmosphere, connect the inert gas source to the system.
-
If performing under vacuum, connect the vacuum pump to the take-off adapter.
-
-
Distillation:
-
Begin stirring the mixture in the distillation flask.
-
Slowly heat the flask using the heating mantle.[1]
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.[1]
-
Maintain a slow and steady distillation rate. A rate of 1-2 drops per second is generally recommended.
-
Collect any initial low-boiling fractions (likely residual solvents) in a separate flask.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (around 112.8 °C at atmospheric pressure, lower under vacuum), begin collecting the purified product in a clean, pre-weighed flask.
-
Monitor the temperature throughout the distillation. A sharp drop in temperature indicates that the main fraction has been collected.
-
Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool.
-
If under vacuum, slowly vent the system to atmospheric pressure.
-
Disassemble the apparatus.
-
Visualizations
Caption: Troubleshooting workflow for fractional distillation.
Caption: Experimental setup for fractional distillation.
References
Stability and storage conditions for 4-Methylidenehept-1-ene
This technical support guide provides essential information on the stability and storage of 4-Methylidenehept-1-ene for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main reactivity concerns?
A1: this compound is a non-conjugated diene. Its two double bonds are separated by more than one single bond, which makes it susceptible to chemical reactions. The primary concerns regarding its stability are its tendency to undergo polymerization and oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are:
-
Polymerization: This can be initiated by heat, light (UV radiation), or the presence of contaminants such as acids, bases, or free-radical initiators. Uncontrolled polymerization can be exothermic and may lead to a rapid increase in temperature and pressure in a sealed container.[1]
-
Oxidation: In the presence of oxygen (air), dienes can undergo oxidation, leading to the formation of peroxides, hydroperoxides, and other oxygenated derivatives. These reactions can be accelerated by heat and light.
Q3: What are the signs of degradation of this compound?
A3: Signs of degradation can include:
-
An increase in viscosity or the formation of solid precipitates (polymers).
-
A change in color or the development of a yellow tint.
-
The presence of new peaks in a Gas Chromatography (GC) analysis, indicating the formation of degradation products.
-
A decrease in the purity of the material over time as determined by analytical methods.
Q4: How can I prevent the degradation of this compound?
A4: To prevent degradation, it is crucial to store the compound under appropriate conditions. This includes controlling the temperature, protecting it from light, and using an inert atmosphere. Additionally, the use of polymerization inhibitors and antioxidants is highly recommended.
Q5: What are polymerization inhibitors and why are they important for storing this compound?
A5: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[2] For dienes, common inhibitors include phenolic compounds like 4-tert-butylcatechol (TBC) and hydroquinone.[3] These inhibitors work by scavenging free radicals that can initiate polymerization. It is important to ensure the inhibitor concentration is maintained at an effective level throughout the storage period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or presence of solid material in the sample. | Polymerization has occurred. This could be due to improper storage temperature, exposure to light, or depletion of the inhibitor. | - Do not use the material. - Review storage conditions to ensure they meet the recommendations. - If the material is old, the inhibitor may have been consumed. Consider ordering a fresh batch. - For future storage, ensure the container is properly sealed and stored under an inert atmosphere. |
| Discoloration of the sample (e.g., yellowing). | Oxidation of the compound. This is likely due to exposure to air (oxygen). | - While the material may still be usable for some applications, its purity is compromised. It is best to use a fresh, unoxidized sample for sensitive experiments. - To prevent this, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and that the container is tightly sealed. |
| Inconsistent experimental results. | The purity of the this compound may have decreased due to degradation. | - Verify the purity of the compound using an appropriate analytical method, such as Gas Chromatography (see Experimental Protocols section). - If the purity is below the required specification, a fresh vial should be used. - Always use a fresh sample for critical experiments to ensure reproducibility. |
| Pressure buildup in the storage container. | This could be a sign of ongoing, uncontrolled polymerization, which is an exothermic process. This is a serious safety concern. | - IMMEDIATE ACTION REQUIRED. Handle with extreme caution. Do not attempt to open the container if it is visibly bulging. - If safe to do so, cool the container externally. - Consult your institution's safety protocols for handling potentially explosive materials. - In the future, ensure storage temperatures are strictly controlled and consider using vented caps if appropriate for the storage conditions. |
Stability and Storage Conditions
Proper storage is critical to maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, refrigerated environment, typically between 2°C and 8°C. | Low temperatures slow down the rates of both polymerization and oxidation reactions. |
| Light | Store in an amber or opaque container to protect from light. | UV light can initiate free-radical polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen. |
| Inhibitors | Ensure the presence of a suitable polymerization inhibitor (e.g., TBC). The supplier should provide information on the inhibitor and its concentration. | To prevent spontaneous polymerization. |
| Container | Use a tightly sealed, appropriate container. For long-term storage, consider a container with a septum to allow for the removal of aliquots without exposing the bulk material to air. | To prevent contamination and exposure to air and moisture. |
| Purity Check | Periodically check the purity of the stored material, especially before use in sensitive applications. | To ensure the material meets the required specifications for your experiments. |
Note: The information provided is based on general knowledge of reactive dienes. Always consult the Safety Data Sheet (SDS) and any specific storage information provided by the supplier for this compound.
Experimental Protocols
Assessing Purity and Degradation by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of degradation products using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Objective: To determine the percentage purity of a this compound sample and to identify any potential degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or pentane)
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5)
-
Microsyringe for sample injection
-
Vials for sample preparation
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration would be around 1000 ppm (0.1%).
-
Ensure the solvent is of high purity to avoid interfering peaks in the chromatogram.
-
-
GC-FID Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (this may need to be optimized)
Note: These are example conditions and may need to be optimized for your specific instrument and column.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
The major peak in the chromatogram should correspond to this compound.
-
Any additional peaks may indicate the presence of impurities or degradation products. Higher molecular weight peaks appearing at later retention times could suggest the formation of oligomers or polymers.
-
-
Data Interpretation:
-
Calculate the area percent of the main peak to estimate the purity of the sample.
-
Compare the chromatogram to that of a fresh, high-purity standard of this compound to confirm the identity of the main peak and to aid in the identification of any degradation products.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Preventing polymerization of 4-Methylidenehept-1-ene during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylidenehept-1-ene. The information is designed to help prevent its polymerization during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymerization a concern?
A1: this compound is a non-conjugated diene, also known as a skipped diene. Its two double bonds are separated by more than one single bond. This structure makes it susceptible to free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains.[1] Uncontrolled polymerization during storage can lead to a change in the material's properties, rendering it unsuitable for its intended use. In a sealed container, this exothermic process can also lead to a dangerous buildup of pressure.[2][3][4]
Q2: What are the ideal storage conditions for this compound?
A2: Based on best practices for structurally similar non-conjugated dienes like 1,6-heptadiene, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage temperature should be kept low to minimize the rate of potential polymerization. It is also crucial to store it away from strong oxidizing agents and free-radical initiators. The container should be tightly sealed to prevent exposure to air and moisture.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[2][3][4] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5][6] By reacting with these free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain.[5][6]
Q4: Which polymerization inhibitors are recommended for this compound?
A4: While specific studies on this compound are limited, inhibitors effective for other dienes and alkenes are recommended. These fall into several classes:
-
Phenolic Compounds: Butylated hydroxytoluene (BHT) and hydroquinone are common and effective radical scavengers.[5][6][7][8]
-
Stable Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly efficient and fast-acting inhibitors.[9][10]
-
Synergistic Mixtures: A combination of inhibitors can be more effective than a single one. For dienes, a mixture of a phenylenediamine, a sterically hindered phenol (like BHT), and a hydroxylamine has been shown to have a synergistic effect.[11]
Troubleshooting Guide
Problem: I suspect my sample of this compound has started to polymerize. How can I confirm this?
Solution:
Visual inspection may reveal an increase in viscosity or the formation of solid precipitates. For a definitive answer, analytical techniques are required:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the presence of oligomers (short polymer chains) in your sample. A significant increase in the area of peaks corresponding to dimers, trimers, and larger oligomers compared to a fresh sample is a clear indication of polymerization.
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. The appearance of a high molecular weight shoulder or a separate peak in the GPC chromatogram indicates the formation of polymers.[12][13][14][15]
Problem: How can I prevent polymerization of this compound in my stored samples?
Solution:
The most effective way to prevent polymerization is to add a suitable inhibitor at the correct concentration.
Recommended Inhibitors and Concentrations:
| Inhibitor Class | Specific Example | Recommended Concentration Range | Notes |
| Phenolic | Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm (0.01 - 0.1 wt%) | A common and cost-effective choice.[7][16][17] |
| Hydroquinone | 100 - 500 ppm (0.01 - 0.05 wt%) | Often requires the presence of oxygen to be effective.[8] | |
| Nitroxide | TEMPO | 50 - 200 ppm (0.005 - 0.02 wt%) | Very effective at low concentrations.[9][10] |
| Synergistic Mixture | Phenylenediamine, BHT, and a hydroxylamine | 25 - 150 ppm total inhibitors | Offers enhanced protection.[11] |
Experimental Protocols
Protocol 1: Accelerated Stability Study to Screen for Effective Inhibitors
This protocol allows for the rapid evaluation of the effectiveness of different inhibitors at preventing the thermal polymerization of this compound.
Materials:
-
Samples of this compound
-
Selected inhibitors (e.g., BHT, Hydroquinone, TEMPO)
-
Small, sealable glass vials
-
Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)
-
GC-MS for analysis
Procedure:
-
Prepare stock solutions of each inhibitor in a suitable solvent at a known concentration.
-
Dispense a known volume of this compound into a series of labeled vials.
-
Add the appropriate volume of each inhibitor stock solution to the vials to achieve the desired final inhibitor concentration. Include a control sample with no inhibitor.
-
Seal the vials tightly.
-
Place the vials in the oven at a constant elevated temperature (e.g., 60°C).
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove a set of vials from the oven and allow them to cool to room temperature.
-
Analyze the samples by GC-MS to quantify the formation of oligomers.
-
Plot the concentration of oligomers versus time for each inhibitor and the control. The most effective inhibitor will show the slowest rate of oligomer formation.
Protocol 2: Quantitative Analysis of Oligomer Formation by GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Dilute a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane). A dilution factor of 1:100 is a good starting point.
-
If an internal standard is used for quantification, add a known amount to the diluted sample.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-500
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, trimer, and other oligomers based on their mass spectra.
-
Integrate the peak areas for each identified oligomer.
-
If an internal standard is used, calculate the concentration of each oligomer based on the calibration curve of the standard. If not, the relative peak areas can be used to monitor the increase in oligomer content over time.
Protocol 3: Polymer Detection by Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 10 mL of a suitable GPC solvent (e.g., tetrahydrofuran - THF) to dissolve the sample.
-
Allow the sample to dissolve completely. Gentle agitation may be required.
-
Filter the solution through a 0.45 µm syringe filter into a GPC vial.[12][13][14][15]
GPC Parameters (Example):
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 100 µL
Data Analysis:
-
Run the prepared sample on the GPC system.
-
Examine the resulting chromatogram. The presence of a peak or shoulder at a shorter retention time than the monomer peak indicates the formation of higher molecular weight polymer species.
Visualizations
References
- 1. [PDF] Inhibition of Free Radical Polymerization: A Review | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
- 9. nbinno.com [nbinno.com]
- 10. cdn.nufarm.com [cdn.nufarm.com]
- 11. US6262323B1 - Polymerization inhibition of isoprene - Google Patents [patents.google.com]
- 12. hpst.cz [hpst.cz]
- 13. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Diene Metathesis
Welcome to the technical support center for diene metathesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion in their metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: My diene metathesis reaction shows low or no conversion. What are the most common initial checks I should perform?
A1: When encountering low conversion, begin by verifying the following critical parameters:
-
Inert Atmosphere: Ensure the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen). Ruthenium-based catalysts, while more robust than older systems, are still susceptible to deactivation by oxygen, especially in solution.
-
Solvent and Reagent Purity: Use freshly purified and thoroughly degassed solvents. Impurities such as water, peroxides, and traces of acid or base can deactivate the catalyst.[1][2] Some solvents like DCM may contain stabilizers (e.g., amylene) which can interfere with the reaction.[3]
-
Catalyst Integrity: Verify the age and storage conditions of your catalyst. Prolonged exposure to air and moisture can degrade the catalyst even in its solid state. Consider performing a test reaction with a known, reliable substrate to confirm catalyst activity.
-
Substrate Purity: Ensure your diene substrate is pure and free from catalyst poisons. Functional groups that can act as Lewis bases (e.g., unprotected amines, thiols) can coordinate to the metal center and inhibit catalysis.[4]
Q2: I suspect my catalyst is being deactivated. What are the common deactivation pathways?
A2: Catalyst deactivation is a primary cause of low conversion. Key deactivation pathways include:
-
Reaction with Impurities: Oxygen can lead to oxidation of the metal-carbene bond. Water and other protic sources can also lead to catalyst degradation.[2]
-
Coordinating Functional Groups: Substrates containing Lewis basic functional groups such as amines, amides, phosphines, and sulfur-containing moieties can bind to the ruthenium center, preventing the olefin from coordinating and thus halting the catalytic cycle.[4][5]
-
Ethylene-Mediated Decomposition: In many diene metathesis reactions, ethylene is a volatile byproduct.[6] However, its presence in solution can lead to catalyst decomposition pathways.[1]
-
Formation of Stable, Inactive Species: The catalyst can react to form stable, catalytically inactive ruthenium species, such as ruthenium hydrides which can promote undesired olefin isomerization.[7]
Below is a diagram illustrating common catalyst deactivation pathways.
Caption: Common pathways leading to the deactivation of ruthenium metathesis catalysts.
Q3: My reaction is producing significant amounts of isomerized byproducts instead of the desired metathesis product. What causes this and how can I prevent it?
A3: Olefin isomerization is a common side reaction catalyzed by ruthenium hydride species that can form from the degradation of the primary metathesis catalyst.[7] This is particularly problematic with substrates containing aryl-allyl or heteroatom-substituted allylic groups.[7]
To suppress isomerization:
-
Use Additives: Certain additives can quench the hydride species responsible for isomerization. Common examples include 1,4-benzoquinone, and phenol.[7]
-
Optimize Temperature: Temperature can have a significant effect on both the rate of metathesis and the rate of catalyst degradation leading to isomerization. Lowering the reaction temperature may reduce isomerization.[7][8]
-
Choose the Right Catalyst: Some catalysts have a lower propensity for promoting isomerization. For instance, Hoveyda-Grubbs type catalysts may show different isomerization activity compared to Grubbs second-generation catalysts under certain conditions.[7]
Troubleshooting Guides
Guide 1: Low Conversion with a "Clean" Substrate
If your substrate is a simple hydrocarbon diene and you are still observing low conversion, consider the following troubleshooting workflow:
Caption: A workflow for troubleshooting low conversion with substrates lacking problematic functional groups.
Guide 2: Substrate with Coordinating Functional Groups
For substrates containing potentially coordinating groups (e.g., amides, protected amines), low conversion is often due to catalyst inhibition.
Table 1: Effect of Functional Groups on Metathesis
| Functional Group | Potential Issue | Recommended Action |
| Primary/Secondary Amines | Strong coordination to Ru, catalyst poisoning.[4] | Protect the amine (e.g., as a hydrochloride salt or with a Boc group).[3][4] |
| Amides/Ureas | Can chelate to the metal center, reducing turnover.[5] | Use a more active catalyst (e.g., Grubbs III) or higher temperatures. |
| Thiols/Sulfides | Strong coordination, potential catalyst poison. | Protect the sulfur functionality if possible. |
| Phosphines | Strong coordination, can displace other ligands. | Avoid substrates with free phosphine groups. |
Experimental Protocols
Protocol 1: Solvent Purification and Degassing
Objective: To remove water, oxygen, and other impurities from the reaction solvent that can deactivate the metathesis catalyst.
Materials:
-
Reaction solvent (e.g., Dichloromethane (DCM), Toluene)
-
Appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for Toluene)
-
Distillation apparatus
-
Schlenk flask
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Add the chosen solvent and a suitable drying agent to a round-bottom flask.
-
Reflux the solvent under an inert atmosphere for at least one hour.
-
Distill the solvent directly into a dry Schlenk flask under a positive pressure of inert gas.
-
To degas, subject the freshly distilled solvent to three cycles of "freeze-pump-thaw":
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Thaw the solvent while maintaining the vacuum, allowing dissolved gases to bubble out.
-
Backfill the flask with inert gas.
-
-
Store the purified and degassed solvent over molecular sieves in a sealed Schlenk flask under an inert atmosphere.
Protocol 2: General Procedure for a Trial Ring-Closing Metathesis (RCM) Reaction
Objective: To establish a baseline for conversion and identify potential issues under standard conditions.
Materials:
-
Diene substrate
-
Metathesis catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)
-
Purified, degassed solvent
-
Schlenk flask or glovebox
-
Stir bar
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the diene substrate to a dry Schlenk flask equipped with a stir bar.
-
Dissolve the substrate in the purified, degassed solvent to the desired concentration (typically 0.01-0.1 M for RCM).[9]
-
In a separate vial, weigh the metathesis catalyst (typically 1-5 mol%). While the solid catalyst is air-stable, weighing it under an inert atmosphere is good practice.
-
Add the solid catalyst to the stirred solution of the substrate. Alternatively, the catalyst can be dissolved in a small amount of the reaction solvent and added as a solution.
-
If the reaction is to be heated, place the flask in a pre-heated oil bath.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, ¹H NMR).
-
Upon completion, quench the reaction by adding a scavenger like ethyl vinyl ether to deactivate the catalyst.
Data Summary
Table 2: Influence of Temperature and Catalyst on RCM Yield
This table summarizes data from a study on the RCM of a model dipeptide, highlighting the impact of reaction temperature and the choice of catalyst on product yield and the formation of undesired byproducts.[7]
| Entry | Catalyst | Temperature (°C) | RCM Product Yield (%) | Desallyl Byproduct (%) |
| 1 | Grubbs II | 60 | 20 | >35 |
| 2 | Grubbs II | 40 | 65 | <10 |
| 3 | Hoveyda-Grubbs II | 60 | 50 | ~15 |
| 4 | Hoveyda-Grubbs II | 40 | 80 | <5 |
| 5 | Grubbs II + Phenol (1 equiv.) | 40 | 80 | <5 |
Data adapted from a study on solid-phase peptide cyclization.[7]
This data clearly indicates that for this particular system, a lower temperature of 40°C is beneficial. Furthermore, the Hoveyda-Grubbs II catalyst provided a higher yield of the desired RCM product with less byproduct formation compared to the Grubbs II catalyst under the same conditions.[7] The addition of phenol as an isomerization suppressant significantly improved the yield with the Grubbs II catalyst.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Olefin metathesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in Reactions of 4-Methylidenehept-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving 4-methylidenehept-1-ene.
Understanding the Challenge: Two Reactive Sites
This compound is a non-conjugated diene possessing two distinct terminal double bonds: a C1-C2 vinyl group and a C4-methylidene group. The steric and electronic environments of these two alkenes are different, allowing for selective reactions under appropriate conditions. This guide will focus on three common transformations: hydroboration-oxidation, epoxidation, and Wacker oxidation.
Hydroboration-Oxidation: Targeting the Less Hindered Alkene
The hydroboration-oxidation of this compound can yield two primary alcohol products: 4-methylideneheptan-1-ol (from reaction at the C1-C2 double bond) and (4-propylhex-5-en-1-yl)methanol (from reaction at the C4-methylidene double bond, which is less likely and would rearrange). The key to achieving high regioselectivity is the use of sterically hindered boranes.
Frequently Asked Questions (FAQs)
Q1: My hydroboration-oxidation of this compound is giving me a mixture of regioisomers. How can I improve the selectivity for the primary alcohol at the C1 position?
A1: Poor regioselectivity in the hydroboration of non-conjugated dienes is often due to the use of a small borane reagent like BH₃•THF. To enhance selectivity, employ a bulkier borane such as 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2][3][4][5][6][7] The larger steric profile of 9-BBN will favor addition to the less sterically hindered C1-C2 vinyl group over the more hindered C4-methylidene group.[1] Dicyclohexylborane is another effective sterically hindered reagent for selective hydroboration of terminal alkenes.
Q2: What is the expected regioselectivity for the hydroboration of this compound with different borane reagents?
| Borane Reagent | Expected Major Product | Expected Regioselectivity (C1-C2:C4-Methylidene) |
| Borane (BH₃•THF) | 4-methylideneheptan-1-ol | Moderate (e.g., ~60:40 to 70:30) |
| 9-BBN | 4-methylideneheptan-1-ol | High (e.g., >99:1)[2] |
| Dicyclohexylborane | 4-methylideneheptan-1-ol | High (e.g., >95:5) |
Q3: Can I selectively hydroborate the C4-methylidene group?
A3: Selective hydroboration of the more sterically hindered C4-methylidene group is challenging using standard hydroboration reagents. Directed hydroboration using a coordinating group temporarily installed near the C4 position could be a potential strategy, but this would require substrate modification. For unsubstituted this compound, selectivity will almost always favor the C1-C2 position with appropriate reagent choice.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low conversion | Insufficient reaction time or temperature. | Increase reaction time or temperature. Ensure the borane reagent is fresh and active. |
| Mixture of regioisomers | Use of a non-selective borane reagent (e.g., BH₃•THF). | Switch to a sterically hindered borane like 9-BBN or dicyclohexylborane.[1] |
| Formation of diol | Use of excess borane reagent. | Use one equivalent of the hydroborating agent.[6][7] |
| Unwanted side products | Oxidation of the borane before the desired reaction. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Selective Hydroboration-Oxidation with 9-BBN
This is a generalized protocol and may require optimization.
-
Hydroboration:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a 0.5 M solution of 9-BBN in THF (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C.
-
Slowly add 3 M aqueous sodium hydroxide (NaOH) (3.0 equiv).
-
Carefully add 30% hydrogen peroxide (H₂O₂) (3.0 equiv) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Reaction Workflow
Caption: Workflow for the selective hydroboration-oxidation of this compound.
Epoxidation: Targeting the More Electron-Rich Alkene
Epoxidation of this compound with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) can produce two different epoxides. The regioselectivity is governed by the electronic properties of the double bonds; the more electron-rich (more substituted) double bond is generally more reactive.[8]
Frequently Asked Questions (FAQs)
Q1: Which double bond of this compound is more likely to be epoxidized with mCPBA?
A1: The C4-methylidene group is a 1,1-disubstituted alkene, while the C1-C2 vinyl group is a monosubstituted alkene. The greater substitution on the C4-methylidene group makes it more electron-rich and therefore more nucleophilic. Consequently, epoxidation with an electrophilic reagent like mCPBA is expected to preferentially occur at the C4-methylidene position.[8]
Q2: How can I improve the selectivity for epoxidation of the C4-methylidene double bond?
A2: To favor epoxidation of the more substituted double bond, use a standard peroxy acid like mCPBA in a non-polar solvent at low temperatures.[9] Using a slight excess of the diene relative to the epoxidizing agent can also help to minimize diepoxidation.
Q3: Is it possible to selectively epoxidize the C1-C2 vinyl group?
A3: Selectively epoxidizing the less substituted double bond with a peroxy acid is challenging. However, certain catalytic systems, such as those involving methyltrioxorhenium (MTO), have shown selectivity for the epoxidation of terminal over internal double bonds in some conjugated systems, though this is not directly applicable here.[10][11][12] For this compound, achieving high selectivity for the C1-C2 epoxide would likely require a more specialized catalytic system, possibly involving directed epoxidation.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low conversion | Reagent decomposition or insufficient reaction time. | Use fresh mCPBA. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Mixture of regioisomers | Inherent reactivity of both double bonds. | Conduct the reaction at a lower temperature to enhance selectivity. Use a more selective epoxidizing agent if available. |
| Formation of di-epoxide | Use of excess epoxidizing agent. | Use 1.0 equivalent or slightly less of mCPBA. |
| Ring-opening of the epoxide | Acidic byproducts. | Add a buffer like sodium bicarbonate to the reaction mixture to neutralize the resulting carboxylic acid. |
Experimental Protocol: Selective Epoxidation with mCPBA
This is a generalized protocol and may require optimization.
-
Dissolve this compound (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the mixture to 0 °C.
-
Add a solution of mCPBA (1.0 equiv) in the same solvent dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Regioselectivity Logic
Caption: Logic for regioselective epoxidation of this compound.
Wacker Oxidation: Forming a Methyl Ketone
The Wacker oxidation typically converts terminal alkenes into methyl ketones.[13] For this compound, this reaction can potentially yield two different ketones. The regioselectivity will depend on the accessibility of the double bonds to the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: Which product is expected from the Wacker oxidation of this compound?
A1: The Wacker oxidation generally shows a preference for terminal, less substituted alkenes.[14] Therefore, the C1-C2 vinyl group is more likely to undergo oxidation to form 4-methylideneheptan-2-one. The 1,1-disubstituted C4-methylidene group is generally less reactive under standard Wacker conditions.
Q2: My Wacker oxidation is slow and gives low yields. What can I do?
A2: Low yields in Wacker oxidations can be due to several factors. Ensure that your palladium catalyst is active and that the co-oxidant (typically CuCl₂) is present in the correct stoichiometry. The reaction is also sensitive to the concentration of water and the choice of co-solvent. DMF is a common co-solvent.[14] Slow addition of the alkene substrate can also improve yields by minimizing side reactions.[15]
Q3: I am observing isomerization of the double bonds during my Wacker oxidation. How can I prevent this?
A3: Alkene isomerization is a known side reaction in some palladium-catalyzed processes. Using a ligand like QUINOX or running the reaction under an oxygen atmosphere can sometimes suppress isomerization and improve the selectivity for the desired ketone product.[14] The slow addition of the substrate is also a key factor in suppressing isomerization to internal alkenes.[15]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| No reaction | Inactive catalyst or improper reaction conditions. | Use fresh PdCl₂ and CuCl₂. Ensure the reaction is open to an oxygen atmosphere (e.g., a balloon of O₂). |
| Low yield of desired ketone | Isomerization of the starting material or product inhibition. | Add the diene slowly to the reaction mixture. Consider using a modified ligand system. |
| Formation of a complex mixture | Reaction at both double bonds or side reactions. | Lower the reaction temperature. Ensure proper stoichiometry of reagents. |
Experimental Protocol: Wacker Oxidation
This is a generalized protocol and may require optimization.
-
In a round-bottom flask, dissolve PdCl₂ (0.1 equiv) and CuCl (1.0 equiv) in a mixture of DMF and water (typically 7:1 v/v).
-
Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green.
-
Add a solution of this compound (1.0 equiv) in DMF dropwise over several hours using a syringe pump.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Pathway
Caption: Predominant reaction pathway for the Wacker oxidation of this compound.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved 1. 9-borobicyclononane (9-BBN) is a hydroboration | Chegg.com [chegg.com]
- 7. Solved 9-borobicyclononane (9-BBN) is a hydroboration | Chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Regio- and stereoselective monoepoxidation of dienes using methyltrioxorhenium: synthesis of allylic epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 4-Methylidenehept-1-ene Polymerization
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The polymerization of 4-methylidenehept-1-ene is a specialized area with limited publicly available data. The following troubleshooting guide and frequently asked questions are based on established principles of coordination polymerization of olefins and dienes, particularly those with structural similarities such as steric hindrance and the presence of multiple reactive sites. The provided protocols and data are illustrative and should be adapted to specific experimental setups and catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in this compound polymerization?
A1: Catalyst deactivation in the polymerization of this compound, similar to other olefin and diene polymerizations using Ziegler-Natta or metallocene catalysts, can be broadly attributed to impurities in the reaction system and inherent catalyst instability.
-
Impurities: The primary culprits are compounds that can react with and poison the active sites of the catalyst. These include:
-
Water and Oxygen: Highly reactive towards the organometallic catalyst components.
-
Polar Compounds: Alcohols, ketones, and esters can coordinate to the metal center, inhibiting monomer access.
-
Acetylenic and Allenic Impurities: Often present in diene feedstocks, these can irreversibly bind to the catalyst.
-
Sulfur and Phosphorus Compounds: Act as strong Lewis bases and poison the catalyst.
-
-
Inherent Catalyst Instability:
-
Thermal Decomposition: Higher reaction temperatures can lead to the degradation of the catalyst's active sites.
-
Steric Hindrance: The bulky nature of this compound may lead to side reactions or slower propagation rates, giving more time for deactivation pathways to occur.
-
Side Reactions with the Monomer: The presence of two double bonds in this compound could potentially lead to undesired side reactions, such as crosslinking or the formation of dormant allylic species, which can reduce catalyst activity.
-
Q2: How does the structure of this compound contribute to potential catalyst deactivation?
A2: The structure of this compound presents unique challenges:
-
Steric Bulk: The presence of a propyl group at the 4-position creates significant steric hindrance around the methylidene double bond. This can slow down the rate of monomer insertion, making the catalyst more susceptible to deactivation over time.[1][2]
-
Non-conjugated Diene: As a non-conjugated diene, both the terminal and internal double bonds are available for coordination and insertion. This can lead to a more complex polymerization process with potential side reactions, such as the formation of cross-linked polymers or cyclic structures within the polymer chain, which might encapsulate and deactivate catalyst sites.
Q3: What type of catalyst systems are typically used for polymerizing branched dienes like this compound, and how does this choice impact deactivation?
A3: Ziegler-Natta and metallocene catalysts are commonly employed for olefin and diene polymerization.[3][4]
-
Ziegler-Natta Catalysts: These heterogeneous catalysts can be robust but are highly sensitive to poisons. Their multi-sited nature can lead to polymers with broad molecular weight distributions, and deactivation can occur through the poisoning of different types of active sites.
-
Metallocene Catalysts: These are single-site catalysts that offer better control over polymer architecture. However, they are often more sensitive to impurities than traditional Ziegler-Natta catalysts. Their well-defined active sites can be more uniformly deactivated by poisons.
The choice of catalyst will dictate the specific deactivation mechanisms and the appropriate troubleshooting strategies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Polymer Yield | Catalyst Poisoning: Presence of water, oxygen, or other polar impurities in the monomer, solvent, or reaction atmosphere. | 1. Purify Monomer and Solvent: Ensure rigorous purification of this compound and the reaction solvent. 2. Inert Atmosphere: Conduct all manipulations under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. 3. Check for Leaks: Inspect the reactor and all connections for potential leaks. |
| Incorrect Catalyst Preparation/Activation: Improper ratio of catalyst to cocatalyst, or inefficient activation. | 1. Verify Stoichiometry: Double-check the molar ratios of the catalyst components. 2. Optimize Activation: Review and optimize the catalyst activation procedure (e.g., time, temperature). | |
| Sub-optimal Reaction Temperature: Temperature may be too low for sufficient activity or too high, leading to rapid thermal deactivation. | 1. Temperature Screening: Perform a series of small-scale polymerizations at different temperatures to find the optimal range. | |
| Decrease in Polymerization Rate Over Time | Catalyst Decay: Gradual deactivation of active sites due to thermal instability or reaction with impurities generated in situ. | 1. Kinetic Analysis: Monitor the polymerization rate to characterize the decay profile. 2. Lower Temperature: If thermal decay is suspected, try running the polymerization at a lower temperature. 3. Continuous Monomer Feed: In a semi-batch process, a continuous feed of purified monomer can help maintain a steady polymerization rate. |
| Monomer Impurities: Consumption of a more reactive monomer impurity initially, followed by the slower polymerization of this compound. | 1. Monomer Analysis: Analyze the purity of the monomer feedstock using techniques like GC-MS. | |
| Broad Molecular Weight Distribution (in metallocene polymerization) | Presence of Multiple Active Species: Could be due to catalyst decomposition or reaction with impurities to form new, less defined active sites. | 1. Review Catalyst Handling: Ensure consistent and clean handling of the metallocene precursor. 2. Cocatalyst Purity: Use high-purity cocatalyst (e.g., MAO). |
| Chain Transfer Reactions: Increased chain transfer relative to propagation can broaden the molecular weight distribution. | 1. Adjust Temperature: Lowering the temperature can sometimes reduce the rate of chain transfer reactions. | |
| Gel Formation/Crosslinking | Reaction of Pendant Double Bonds: The unreacted double bond in the polymer backbone can participate in further polymerization, leading to crosslinking. | 1. Control Monomer Conversion: Limit the monomer conversion to reduce the probability of side reactions. 2. Lower Catalyst Concentration: A lower catalyst concentration might reduce the incidence of intermolecular reactions. 3. Use of a Chain Transfer Agent: Can help to control molecular weight and reduce the likelihood of crosslinking. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Initial Drying: Stir the commercially available this compound over anhydrous calcium chloride (CaCl₂) overnight.
-
Fractional Distillation: Decant the monomer and perform a fractional distillation under an inert atmosphere. Collect the fraction boiling at the expected temperature (approximately 115-116 °C).
-
Final Drying and Storage: The distilled monomer should be stored over a more rigorous drying agent, such as calcium hydride (CaH₂) or passed through a column of activated alumina, under an inert atmosphere. It is recommended to use the purified monomer immediately.
Protocol 2: General Procedure for Slurry Polymerization of this compound with a Ziegler-Natta Catalyst
This is a general guideline and should be optimized for the specific catalyst system.
-
Reactor Preparation: A glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet/outlet is thoroughly dried in an oven and assembled hot under a flow of dry argon.
-
Solvent and Monomer Addition: The desired volume of purified, anhydrous solvent (e.g., toluene or heptane) is cannulated into the reactor. The purified this compound is then added via syringe. The reactor is brought to the desired polymerization temperature.
-
Catalyst Injection: In a separate Schlenk flask, the Ziegler-Natta catalyst precursor (e.g., TiCl₄/MgCl₂) is slurried in a small amount of solvent. The cocatalyst (e.g., triethylaluminum) is added, and the mixture is aged for the desired time. This activated catalyst slurry is then injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time, maintaining a constant temperature and stirring.
-
Termination: The polymerization is quenched by the addition of a small amount of acidic methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven to a constant weight.
Logical Diagrams
Caption: Troubleshooting workflow for low polymer yield.
Caption: Potential pathways for catalyst deactivation.
References
- 1. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05144K [pubs.rsc.org]
- 2. Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Effects in Large-Scale Diene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic effects during large-scale diene synthesis, such as the Diels-Alder reaction.
Troubleshooting Guides
Issue: Unexpectedly Rapid Temperature Increase During Reactant Addition
Q1: My reactor temperature is rising much faster than predicted during the initial addition of the dienophile. What should I do?
A1: An unexpectedly rapid temperature increase is a critical indicator that the rate of heat generation is exceeding the rate of heat removal, potentially leading to a thermal runaway.[1][2]
Immediate Actions:
-
Stop Reactant Feed: Immediately halt the addition of all reactants. This is the most crucial first step to prevent further heat generation.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or decreasing its temperature.
-
Monitor Temperature and Pressure: Continuously monitor the reactor's internal temperature and pressure. A rapid increase in pressure is a sign of boiling or gas evolution and indicates a more severe situation.
-
Prepare for Emergency Shutdown: If the temperature continues to rise despite maximum cooling, be prepared to initiate emergency shutdown procedures. This could involve activating a quench system to rapidly cool the reaction mixture or, in extreme cases, utilizing the emergency pressure relief system.[3][4]
Possible Causes and Long-Term Solutions:
-
Incorrect Reactant Concentration or Feed Rate: The concentration of the reactants may be higher than specified, or the addition rate may be too fast. Re-evaluate the process parameters and ensure all instruments are calibrated correctly.
-
Insufficient Cooling Capacity: The cooling system may be inadequate for the scale of the reaction. A thorough process hazard analysis should be conducted to ensure the cooling capacity is sufficient to handle the reaction exotherm.
-
Inadequate Agitation: Poor mixing can lead to localized "hot spots" where the reaction proceeds much faster. Verify that the agitator is functioning correctly and is appropriate for the reactor volume and viscosity of the reaction mixture.
Issue: Temperature Spike After a Seemingly Stable Reaction Period
Q2: The reaction was proceeding smoothly for several hours, but now I'm seeing a sudden and sharp increase in temperature. What could be the cause?
A2: A delayed temperature spike can be particularly dangerous as it may occur when the reaction is thought to be under control.
Immediate Actions:
-
Stop Heating/Initiator Feed: If external heating is being applied or an initiator is being fed, stop it immediately.
-
Engage Emergency Cooling: Activate any secondary or emergency cooling systems.[5]
-
Assess for Changes: Determine if there have been any recent changes in process parameters, such as a change in agitator speed or a fluctuation in coolant temperature.
Possible Causes and Long-Term Solutions:
-
Accumulation of Unreacted Reagents: A slow initial reaction rate, potentially due to low temperature or an inhibitor, can lead to a buildup of reactants. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the accumulated reagents. A case study of a polymerization runaway reaction highlighted how an unintentional pre-mixing of reactants led to a more vigorous reaction than anticipated in a subsequent batch.[3]
-
Agitator Failure: If the agitator has failed, the heat transfer to the cooling jacket will be significantly reduced, and localized heating can occur, leading to a runaway reaction.
-
Phase Change or Change in Viscosity: A change in the physical properties of the reaction mixture, such as solidification or a significant increase in viscosity, can impede heat transfer and lead to a rapid temperature rise.
Frequently Asked Questions (FAQs)
Q1: What are the key signs of a potential thermal runaway in diene synthesis? A1: Key indicators include a sustained increase in temperature even when cooling is applied, a rapid increase in pressure, an increase in the viscosity of the reaction mixture, and unexpected gas evolution. It is crucial to have systems in place to detect these signs early.[6]
Q2: How does reaction temperature affect the products of a Diels-Alder reaction? A2: Diels-Alder reactions are subject to kinetic and thermodynamic control. At lower temperatures, the endo product is typically favored as it forms faster (kinetic control). At higher temperatures, the reaction can become reversible (retro-Diels-Alder), and the more stable exo product may become the major product (thermodynamic control).[7]
Q3: What are the primary causes of runaway reactions in large-scale synthesis? A3: Common causes include mischarging of reactants or catalysts, a poor understanding of the reaction's thermochemistry, inadequate temperature control, insufficient cooling capacity, equipment failure (e.g., agitator or cooling system), and human error.[6]
Q4: What is a "quench system" and when should it be used? A4: A quench system is a safety feature designed to rapidly stop a runaway reaction by introducing a substance that either inhibits the reaction or quickly absorbs a large amount of heat. This could be a chemical inhibitor or a large volume of a cold, inert solvent. It should be used as a last resort when other cooling measures have failed to control a temperature excursion.[3][4]
Q5: How can I improve the safety of a highly exothermic diene synthesis during scale-up? A5: A key strategy is to switch from a batch process, where all reactants are added at once, to a semi-batch process.[4] In a semi-batch process, one of the reactants is added gradually, which allows for better control over the rate of heat generation. Additionally, conducting a thorough reaction hazard assessment, including calorimetry studies, is essential to understand the thermal risks before scaling up.
Data Presentation
Table 1: Comparison of Reactor Cooling Systems
| Cooling System | Description | Advantages | Disadvantages | Best Suited For |
| External Jacket | A shell surrounding the reactor through which a coolant (e.g., water, brine, thermal oil) is circulated. | Robust, low risk of leaks into the reaction mixture.[8] | Lower heat transfer coefficient, especially with thick reactor walls for high-pressure applications.[8] | Reactions with moderate exotherms. |
| Internal Coils | Coils placed inside the reactor through which coolant flows. | Higher heat transfer surface area and better heat transfer coefficients than jackets. | Risk of leaks, can be difficult to clean, may not be suitable for slurries.[8] | Highly exothermic reactions requiring efficient heat removal. |
| External Heat Exchanger Loop | The reaction mixture is pumped out of the reactor, through an external heat exchanger, and back into the reactor. | Provides a large heat exchange surface area, can be added to existing reactors. | Increased maintenance due to potential fouling of the heat exchanger. | Very large-scale or highly exothermic reactions where jackets or coils are insufficient. |
| Thermosyphons | Passive heat transfer devices that use a boiling-condensing cycle of a working fluid to transfer heat. | Excellent thermal conductivity, can act as a passive safety feature if the primary cooling system fails.[9] | May have limitations in the total amount of heat they can remove. | Can be used as a primary cooling method or as a backup safety system.[9] |
Note on Heat of Reaction: The heat of reaction (ΔH) is a critical parameter for safe scale-up. While a comprehensive table for all diene syntheses is not provided here, it is imperative to determine the specific heat of reaction for your system through literature review or, more preferably, through experimental methods like reaction calorimetry before proceeding to a large scale. For example, some nitration reactions, which are also highly exothermic, can have an enthalpy of reaction around -3250 J/g.[2]
Experimental Protocols
Generalized Protocol for Managing Exotherms in a Semi-Batch Diene Synthesis
This protocol outlines a general approach for controlling temperature during a large-scale, exothermic diene synthesis reaction in a jacketed reactor.
1. Pre-Reaction Safety and Equipment Check:
- Ensure all safety features, including the emergency cooling system, quench system, and pressure relief valve, are operational.
- Verify that all temperature and pressure sensors are calibrated and functioning correctly.
- Confirm that the reactor's cooling jacket is filled with the appropriate coolant and that the circulation system is working.
2. Reactant Charging:
- Charge the initial reactant (often the diene and solvent) to the reactor.
- Start the agitator to ensure the contents are well-mixed.
- Bring the reactor contents to the desired initial temperature using the jacket's heating/cooling system.
3. Controlled Addition of the Second Reactant:
- Begin the slow, controlled addition of the second reactant (e.g., the dienophile) at a pre-determined rate. This rate should be based on calorimetric data that ensures the rate of heat generation does not exceed the cooling capacity of the reactor.
- Continuously monitor the internal temperature of the reactor. The temperature of the cooling jacket fluid should also be monitored to ensure the cooling system is effectively removing heat.
4. In-Process Monitoring and Control:
- If the internal temperature rises above the set point, modulate the addition rate of the second reactant. If necessary, temporarily stop the addition until the temperature is back within the desired range.
- Maintain a constant watch on the pressure within the reactor.
- If at any point the temperature continues to rise uncontrollably despite stopping the reactant feed and maximizing cooling, initiate the emergency shutdown procedure.
5. Emergency Shutdown Procedure:
- Step 1: Stop Reactant Feed.
- Step 2: Activate Emergency Cooling/Quench. Introduce a pre-determined quench agent or activate a secondary, high-capacity cooling system.
- Step 3: Flush the Reactor. If the situation is stabilized, consider flushing the reactor with an inert material to displace the reactive mixture.[10]
6. Post-Reaction Cooldown:
- Once the reaction is complete, cool the reactor contents to a safe temperature before proceeding with downstream processing.
Visualizations
Caption: Decision workflow for troubleshooting a temperature excursion.
Caption: Layered safety system for an exothermic reaction.
References
- 1. icheme.org [icheme.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. icheme.org [icheme.org]
- 5. youtube.com [youtube.com]
- 6. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. amarequip.com [amarequip.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. EP1658893A1 - Non-routine reactor shutdown method - Google Patents [patents.google.com]
Technical Support Center: Characterization of Unexpected Byproducts in Diene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in diene reactions, such as the Diels-Alder reaction.
Troubleshooting Guide
Issue: Low Yield of the Desired Product and a Complex Product Mixture
When a diene reaction results in a lower-than-expected yield of the intended product alongside a complex mixture of other compounds, it is crucial to systematically identify the cause and optimize the reaction conditions.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Diene Isomerization | Dienes must be in an s-cis conformation to react.[1][2][3] Bulky substituents may favor the unreactive s-trans conformation. | Consider using a cyclic diene that is locked in the s-cis conformation, such as cyclopentadiene, which is known for its high reactivity.[2][3] |
| Diene Dimerization/Polymerization | The diene may be reacting with itself, especially at higher temperatures.[3] This is common with highly reactive dienes like cyclopentadiene.[3] | Run the reaction at a lower temperature. If the diene is prone to dimerization, consider using it immediately after preparation or cracking. |
| Incorrect Electronic Matching | Diels-Alder reactions are typically fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[2][3][4] An inverse-electron-demand Diels-Alder is also possible but requires the opposite electronic setup.[1][4] | Evaluate the electronic properties of your diene and dienophile. If both are electron-rich or electron-poor, the reaction rate may be slow, allowing side reactions to dominate.[5] Consider modifying the substituents to improve the electronic match. |
| Steric Hindrance | Bulky groups on the diene or dienophile can sterically hinder the approach of the reactants, slowing down the desired reaction.[2][3] | If possible, use smaller, less sterically demanding protecting groups or starting materials. |
| Reaction Temperature | High temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the product.[1] Conversely, some reactions require heat to overcome the activation energy. | Optimize the reaction temperature. Start at a lower temperature and gradually increase it. For some reactions, thermodynamic products are favored at higher temperatures, while kinetic products form at lower temperatures.[6][7] |
Issue: Identification of Unknown Byproducts
Once it is determined that byproducts have formed, the next step is to identify their structures. This is essential for understanding the side reactions and optimizing the main reaction.
Workflow for Byproduct Identification
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts in Diels-Alder reactions?
A1: Common byproducts in Diels-Alder reactions often arise from competing side reactions:
-
Diene Dimerization: Highly reactive dienes, such as cyclopentadiene, can undergo a Diels-Alder reaction with themselves, forming a dimer.[3]
-
Stereoisomers (Endo/Exo): While the endo product is often kinetically favored due to secondary orbital interactions, the exo product can also form, sometimes as the major product under thermodynamic control.[4][8]
-
Polymerization: Dienes and/or dienophiles can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[9]
-
[2+2] Cycloaddition Products: In some cases, particularly with ketenes as dienophiles, a [2+2] cycloaddition can occur instead of the desired [4+2] reaction.[1]
Q2: How can I distinguish between the endo and exo products?
A2: The endo and exo products are diastereomers and can be distinguished using spectroscopic methods, primarily NMR.[8] The coupling constants between protons on the newly formed ring can provide information about their spatial relationship. In many cases, the endo product is the kinetically favored product, meaning it forms faster at lower temperatures.[4] The exo product is often more thermodynamically stable.
Q3: My reaction is not proceeding. What are some common reasons for a failed Diels-Alder reaction?
A3: Several factors can prevent a Diels-Alder reaction from occurring:
-
The diene is locked in an s-trans conformation: The diene must be able to adopt an s-cis conformation for the reaction to proceed.[1][2][3]
-
Poor electronic match: The reaction is most efficient with an electron-rich diene and an electron-poor dienophile (or vice-versa in an inverse-demand Diels-Alder).[2][3][4]
-
Steric hindrance: Large substituents on the diene or dienophile can prevent the reactants from approaching each other.[2][3]
-
Low temperature: The reaction may have a high activation energy that is not being overcome at the current reaction temperature.
Q4: What analytical techniques are most useful for characterizing unknown byproducts?
A4: A combination of spectroscopic and spectrometric techniques is generally required for the unambiguous identification of unknown byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[10]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.[10]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[10]
-
Elemental Analysis: Determines the elemental composition of the compound.[10]
For solid byproducts, obtaining a melting point can also be a useful characterization technique.[11]
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction
This protocol describes a general setup for a Diels-Alder reaction, which can be adapted based on the specific reactants and solvent.
-
Reactant Preparation: In a dry round-bottomed flask equipped with a magnetic stir bar, dissolve the diene (1 equivalent) in a suitable solvent (e.g., xylene, toluene).[12]
-
Addition of Dienophile: Add the dienophile (1-1.2 equivalents) to the flask.[12]
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to the desired temperature.[12] The reaction progress can be monitored by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of solution or require purification by column chromatography.[12]
Protocol 2: Identification of an Unknown Byproduct via Chemical Tests
If spectroscopic methods are inconclusive, simple chemical tests can help to identify the functional groups present in an unknown byproduct.[11][13]
-
Tollens' Test for Aldehydes: A positive test, indicated by the formation of a silver mirror, suggests the presence of an aldehyde functional group.[11][13]
-
2,4-Dinitrophenylhydrazine (DNP) Test for Aldehydes and Ketones: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[13]
-
Iron(III) Chloride Test for Phenols: The development of an intense red, blue, purple, or green color suggests the presence of a phenol.[11]
Troubleshooting Flowchart
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Methylidenehept-1-ene Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylidenehept-1-ene. The following information addresses common issues related to solvent effects on the reactivity of this compound in ene-type reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular ene reaction of this compound is proceeding very slowly. What can I do?
A1: Slow reaction rates are a common issue. Besides temperature, the choice of solvent can significantly influence the reaction kinetics.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can affect the stability of the transition state. For intramolecular ene reactions of non-activated dienes, solvent effects on the rate may not be dramatic, but a systematic screening is worthwhile. Consider switching to a less polar solvent like toluene or p-xylene, as polar solvents can sometimes stabilize the ground state of the reactants more than the transition state, thus increasing the activation energy.
-
Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the reaction, even at low temperatures. Common Lewis acids for ene reactions include Et₂AlCl, Me₂AlCl, and BF₃·OEt₂. When using a Lewis acid, the choice of solvent is critical as it must not coordinate too strongly with the catalyst. Dichloromethane is a common solvent for these catalyzed reactions.
-
Concentration: Ensure your reactant concentration is appropriate. For intramolecular reactions, a more dilute solution can sometimes favor the desired cyclization over intermolecular side reactions.
-
Q2: I am observing poor diastereoselectivity in the cyclization of my substituted this compound derivative. Can the solvent help?
A2: Yes, the solvent can influence the diastereoselectivity of the reaction by differentially solvating the diastereomeric transition states.
-
Troubleshooting Steps:
-
Solvent Screening: A change in solvent can alter the energy difference between the transition states leading to different diastereomers. It is recommended to screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Lewis Acid Influence: The use of a bulky Lewis acid catalyst can enhance stereocontrol by creating a more sterically hindered and organized transition state. The solvent can modulate the activity and steric bulk of the Lewis acid-substrate complex.
-
Q3: Are there any common side reactions with this compound, and can they be minimized by solvent choice?
A3: Yes, potential side reactions include polymerization and, in the presence of certain catalysts or impurities, isomerization.
-
Troubleshooting Steps:
-
Polymerization: This is more likely in concentrated solutions and at higher temperatures. Using a more dilute solution and a solvent in which the starting material is fully soluble can help minimize this.
-
Isomerization: Acidic impurities can cause isomerization of the double bonds. Using freshly distilled, high-purity solvents can mitigate this issue. Non-polar, aprotic solvents are generally less likely to promote such side reactions compared to protic or highly polar solvents.
-
Data on Solvent Effects in Related Reactions
| Reaction Type | Ene/Thiol | Solvents | Observation | Citation |
| TEMPO initiated thiol-ene | Benzyl mercaptan + electron-deficient enes | Methanol | Quantitative conversion in 8 hours. | [1] |
| TEMPO initiated thiol-ene | Benzyl mercaptan + electron-deficient enes | Chloroform, Tetrahydrofuran | Quantitative conversion in 16 hours. | [1] |
| Lewis Acid Mediated Carbonyl-Ene | 3,4-dihydropyran + TMSE-pyruvate | Dichloromethane (DCM) | 70% yield. | [2] |
| Lewis Acid Mediated Carbonyl-Ene | 3,4-dihydropyran + TMSE-pyruvate | Toluene | No product recovered. | [2] |
| Lewis Acid Mediated Carbonyl-Ene | 3,4-dihydropyran + TMSE-pyruvate | Tetrahydrofuran (THF) | Formation of a different product. | [2] |
Experimental Protocols
General Protocol for Solvent Screening in the Intramolecular Ene Reaction of this compound:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Ensure all solvents are anhydrous and freshly distilled.
-
Reaction Setup: Into a series of identical, dry reaction vessels, add a magnetic stir bar and the desired amount of this compound (e.g., 0.1 mmol).
-
Solvent Addition: To each vessel, add a different anhydrous solvent to achieve the desired concentration (e.g., 0.1 M). Solvents to consider for screening include hexane, toluene, dichloromethane, and acetonitrile.
-
Reaction Initiation: If the reaction is to be run thermally, place the vessels in a pre-heated oil bath at the desired temperature. If a Lewis acid catalyst is used, dissolve the substrate in the chosen solvent, cool the solution to the desired temperature (e.g., -78 °C), and then add the Lewis acid dropwise.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, by taking small aliquots from the reaction mixture at regular intervals.
-
Work-up and Analysis: Once the reaction is complete (or has reached a steady state), quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ for Lewis acid-catalyzed reactions). Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product to determine the conversion and diastereoselectivity.
Visualizations
References
Technical Support Center: Enhancing Stereoselectivity in 4-Methylidenehept-1-ene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance stereoselectivity in reactions involving 4-methylidenehept-1-ene.
Troubleshooting Guides
Q1: I am observing low enantiomeric excess (ee%) in my asymmetric reaction of this compound. What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Suboptimal Ligand Choice: The chiral ligand is the primary source of stereochemical induction. The chosen ligand may not be suitable for the specific substrate and reaction type.
-
Solution: Screen a variety of chiral ligands with different electronic and steric properties. For rhodium-catalyzed reactions, consider bidentate phosphine ligands like BINAP derivatives or chiral diene ligands. For palladium-catalyzed reactions, ligands such as PHOX or Trost ligands might be effective.
-
-
Incorrect Catalyst Precursor or Activation: The active catalytic species may not be forming efficiently, or an achiral background reaction could be competing.
-
Solution: Ensure the catalyst precursor is of high purity and the activation procedure is followed precisely. For instance, in rhodium-catalyzed hydroformylation, the active species is typically a rhodium-hydride complex.
-
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Higher temperatures can lead to decreased selectivity due to faster rates of competing, non-selective pathways.
-
Solution: Screen a range of temperatures, starting from room temperature and incrementally decreasing it. Low-temperature reactions often favor the desired stereoisomer.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
-
Solution: Test a variety of solvents with different polarities and coordinating abilities. Non-coordinating solvents are often preferred in asymmetric catalysis to minimize interference with the catalyst-ligand interaction.
-
-
Substrate Purity: Impurities in the this compound substrate can poison the catalyst or participate in side reactions, leading to lower ee%.
-
Solution: Ensure the substrate is of high purity. Purification by distillation or chromatography may be necessary.
-
Q2: My reaction is producing a mixture of regioisomers (e.g., branched and linear products in hydroformylation) with poor selectivity. How can I control the regioselectivity?
A2: Controlling regioselectivity in reactions of non-symmetric dienes like this compound is crucial. The choice of catalyst, ligand, and reaction conditions plays a significant role.
Possible Causes & Solutions:
-
Ligand Steric and Electronic Properties: The "bite angle" and steric bulk of phosphine ligands can direct the reaction to a specific double bond and influence the formation of branched versus linear products.
-
Solution: For hydroformylation, ligands with larger bite angles tend to favor the formation of linear aldehydes, while more compact ligands can favor branched products. Experiment with a range of phosphine ligands to find the optimal balance for your desired regioisomer.
-
-
Reaction Conditions: Temperature and pressure (in the case of reactions involving gases like hydroformylation) can influence regioselectivity.
-
Solution: Systematically vary the temperature and pressure to determine their effect on the product distribution.
-
-
Catalyst System: Different transition metals can exhibit different intrinsic selectivities.
-
Solution: While rhodium is common for hydroformylation, consider exploring other catalyst systems, such as those based on cobalt or palladium, which may offer different regiochemical outcomes.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for determining the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my products?
A1: The most common and reliable methods for determining enantiomeric excess and diastereomeric ratio are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee%. It involves separating the enantiomers on a chiral stationary phase and quantifying their relative peak areas.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, it separates enantiomers on a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: NMR can be used to determine both ee% and dr. Chiral shift reagents create diastereomeric complexes that have distinct NMR signals for each enantiomer. Alternatively, the product can be derivatized with a chiral agent to form diastereomers that are distinguishable by NMR.
Q2: How does the structure of this compound, a non-symmetric 1,6-diene, affect stereoselectivity?
A2: The non-symmetrical nature of this compound presents a challenge and an opportunity. The two double bonds have different steric and electronic environments, which can be exploited to achieve high selectivity. The internal methylidene group is generally more sterically hindered than the terminal vinyl group. A well-designed chiral catalyst can preferentially coordinate to one of the double bonds, leading to high regioselectivity and subsequently high enantioselectivity in the bond-forming step.
Q3: What is a good starting point for developing a new stereoselective reaction for this compound?
A3: A good starting point is to perform a catalyst and ligand screening. Begin with a well-established catalytic system for a similar transformation on a simpler 1,6-diene. For example, for an asymmetric hydroformylation, a rhodium precursor like Rh(CO)2(acac) with a library of chiral bisphosphine ligands is a reasonable starting point. It is crucial to systematically vary one parameter at a time (ligand, solvent, temperature) to understand its effect on the reaction outcome.
Data Presentation
Table 1: Representative Data for Asymmetric Hydroformylation of this compound Analogs
| Entry | Catalyst Precursor (mol%) | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | Yield (%) | b:l ratio¹ | ee% (branched) |
| 1 | Rh(CO)₂(acac) (1) | (S,S)-Ph-BPE | 60 | 20 (1:1) | 85 | 15:1 | 98 |
| 2 | Rh(CO)₂(acac) (1) | (R,R)-Me-DuPhos | 60 | 20 (1:1) | 92 | 12:1 | 95 |
| 3 | Rh(CO)₂(acac) (1) | (S)-BINAP | 80 | 40 (1:1) | 78 | 5:1 | 85 |
| 4 | Rh(CO)₂(acac) (1) | (S,S)-Ph-BPE | 40 | 20 (1:1) | 88 | 18:1 | >99 |
¹Branched-to-linear aldehyde ratio. Data is representative and based on analogous systems for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydroformylation of this compound
Materials:
-
Rh(CO)₂(acac) (catalyst precursor)
-
Chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE)
-
This compound (substrate)
-
Anhydrous, degassed toluene (solvent)
-
Syngas (1:1 mixture of CO and H₂)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox, to a Schlenk flask or an autoclave liner, add Rh(CO)₂(acac) (0.01 mmol, 1 mol%) and the chiral ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for pre-catalyst formation.
-
Add this compound (1.0 mmol).
-
Seal the vessel, remove it from the glovebox, and purge with the CO/H₂ mixture three times.
-
Pressurize the vessel to the desired pressure (e.g., 20 bar).
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess gas in a fume hood.
-
The crude product can be analyzed by GC-MS to determine conversion and regioselectivity.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified aldehyde by chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OD-H or similar)
Procedure:
-
Prepare a standard solution of the purified product in the mobile phase (e.g., a mixture of hexane and isopropanol). A typical concentration is 1 mg/mL.
-
Set the HPLC conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or another wavelength where the analyte absorbs.
-
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Visualizations
Validation & Comparative
A Comparative Guide to the Polymerization of 4-Methylidenehept-1-ene and 1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of 4-methylidenehept-1-ene, a non-conjugated diene, and conventional 1,3-conjugated dienes such as butadiene and isoprene. The information presented is intended to inform researchers on the distinct reactivity, polymerization mechanisms, and potential polymer architectures derived from these two classes of dienes.
Note on Data Availability: As of the current literature survey, specific experimental data on the homopolymerization of this compound is not available. Therefore, its polymerization behavior is inferred from studies on structurally similar non-conjugated 1,6-dienes. In contrast, the polymerization of 1,3-dienes is extensively documented.
Structural and Mechanistic Overview
The fundamental difference between this compound and 1,3-dienes lies in the arrangement of their double bonds. This structural distinction dictates their respective polymerization pathways. 1,3-Dienes, with their conjugated double bond system, readily undergo 1,4-addition polymerization, leading to linear polymers with internal double bonds.[1] In contrast, this compound is a non-conjugated 1,6-diene, making it a prime candidate for cyclopolymerization, an intramolecular cyclization followed by intermolecular propagation, to form polymers with cyclic repeating units.[2][3][4]
Caption: Structural and polymerization pathway comparison.
Comparative Performance Data
Quantitative data for polymers derived from 1,3-dienes are well-established. The properties of poly(this compound) are yet to be experimentally determined. The following tables summarize typical data for polybutadiene and polyisoprene, which are representative polymers from 1,3-dienes.
Table 1: Polymerization and Properties of Polybutadiene
| Property | Ziegler-Natta (Nd-based) | Anionic (n-BuLi) |
| Monomer | 1,3-Butadiene | 1,3-Butadiene |
| Catalyst System | NdV3/DIBAH/Me2SiCl2 | n-Butyllithium |
| Solvent | Cyclohexane | n-Hexane |
| Temperature (°C) | 60-70 | 50 |
| cis-1,4 Content (%) | >98 | ~36 |
| trans-1,4 Content (%) | <2 | ~51 |
| 1,2-Vinyl Content (%) | <1 | ~13 |
| Molecular Weight (Mn, g/mol ) | 32,000 - 151,812 | >100,000 |
| Polydispersity Index (PDI) | < 2.0 - > 4.0 | ~1.1 |
| Glass Transition Temp. (Tg, °C) | ~ -105 | ~ -95 |
| Tensile Strength (MPa) | 5 - 10 | - |
| Young's Modulus (GPa) | 0.001 - 0.0022 | - |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Polymerization and Properties of Polyisoprene
| Property | Ziegler-Natta (TiCl4/Al(i-Bu)3) | Anionic (n-BuLi) |
| Monomer | Isoprene | Isoprene |
| Catalyst System | TiCl4/Al(i-C4H9)3 | n-Butyllithium |
| Solvent | Hydrocarbon | Cyclohexane |
| Temperature (°C) | - | Ambient |
| cis-1,4 Content (%) | >98 | 90-92 |
| trans-1,4 Content (%) | - | 2-3 |
| 3,4-Vinyl Content (%) | - | 6-7 |
| Molecular Weight (Mw, g/mol ) | 1,500 - 3,200,000 | - |
| Polydispersity Index (PDI) | - | Narrow |
| Glass Transition Temp. (Tg, °C) | -64 | ~ -60 |
| Tensile Strength (MPa) | - | - |
| Young's Modulus (GPa) | - | - |
Data compiled from multiple sources.[9][10][11][12][13]
Experimental Protocols
Detailed experimental protocols for the polymerization of 1,3-dienes vary depending on the desired polymer microstructure and properties. Below are representative procedures for Ziegler-Natta and anionic polymerization.
Ziegler-Natta Polymerization of 1,3-Butadiene
This protocol describes a typical procedure for the synthesis of high cis-1,4-polybutadiene using a neodymium-based Ziegler-Natta catalyst.
Materials:
-
1,3-Butadiene monomer
-
Cyclohexane (solvent)
-
Neodymium versatate (NdV3) (catalyst)
-
Triethylaluminum (TEAL) (cocatalyst/activator)
-
Ethylaluminum sesquichloride (EASC) (chloride donor)
-
Acidified ethanol (quenching agent)
-
Nitrogen (for inert atmosphere)
Procedure:
-
A stainless-steel reactor is purged with nitrogen and cooled to the desired reaction temperature (e.g., 50-70°C).
-
Anhydrous cyclohexane is introduced into the reactor.
-
TEAL is injected into the reactor, followed by NdV3 and EASC after a 10-minute interval.
-
1,3-Butadiene is then fed into the reactor at a controlled rate to initiate polymerization.
-
The reaction is allowed to proceed for a specified time (e.g., 1.5-2.5 hours).
-
The polymerization is terminated by injecting acidified ethanol.
-
The unreacted monomer is discharged, and the polymer is precipitated, washed with ethanol and hexane, filtered, and dried in a vacuum oven.[14]
Anionic Polymerization of Isoprene
This protocol outlines the anionic polymerization of isoprene to produce polyisoprene with a high cis-1,4 content.
Materials:
-
Isoprene monomer
-
Cyclohexane (solvent)
-
n-Butyllithium (initiator)
-
Methanol (quenching agent)
-
High-vacuum manifold
Procedure:
-
Isoprene and cyclohexane are rigorously purified to remove any impurities that could terminate the living polymerization. This typically involves distillation over drying agents like calcium hydride and exposure to sodium mirrors.[15]
-
The polymerization is conducted in a sealed reactor under a high vacuum or inert atmosphere.
-
A calculated amount of n-butyllithium initiator is added to the cyclohexane solvent.
-
Purified isoprene monomer is slowly introduced into the reactor with vigorous stirring.
-
The polymerization proceeds, often with a noticeable increase in viscosity. The reaction is typically carried out at ambient temperature.
-
The living polymer chains are terminated by the addition of a protic agent, such as methanol.
-
The resulting polymer is then precipitated, washed, and dried.[10]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized experimental workflow for diene polymerization and the distinct polymerization pathways.
Caption: A generalized experimental workflow for diene polymerization.
Conclusion
The polymerization of this compound and 1,3-dienes represents two distinct approaches to synthesizing polydienes. While 1,3-dienes are well-established monomers that primarily undergo 1,4-addition to form linear elastomers, this compound, as a non-conjugated 1,6-diene, is expected to undergo cyclopolymerization to produce polymers with cyclic structures in the backbone. The properties of such cyclopolymers would likely differ significantly from those of traditional polydienes, potentially offering higher thermal stability and different mechanical properties. Further experimental investigation into the polymerization of this compound and other non-conjugated dienes is warranted to explore these novel polymer architectures and their potential applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System [mdpi.com]
- 6. azom.com [azom.com]
- 7. mdpi.com [mdpi.com]
- 8. azom.com [azom.com]
- 9. Thermo-Mechanical Properties of Cis-1,4-Polyisoprene: Influence of Temperature and Strain Rate on Mechanical Properties by Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polyisoprene - Wikipedia [en.wikipedia.org]
- 14. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validating the Structure of 4-Methylidenehept-1-ene Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 4-Methylidenehept-1-ene, a scaffold with potential for diverse pharmacological applications, unambiguous characterization is paramount. This guide provides a comparative overview of key analytical techniques for validating the structure of these non-conjugated diene systems, complete with experimental data and detailed protocols.
Spectroscopic and Chromatographic Analysis: A Multi-faceted Approach
The elucidation of the precise molecular architecture of this compound derivatives relies on a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Gas Chromatography (GC) is instrumental in separating isomers and assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the connectivity and chemical environment of atoms within the molecule.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H1a (vinyl) | 5.85 | ddt | 17.0, 10.2, 6.5 |
| H1b (vinyl) | 5.05 | d | 17.0 |
| H1c (vinyl) | 4.98 | d | 10.2 |
| H2 | 2.15 | t | 7.5 |
| H3 | 2.05 | t | 7.5 |
| H4 (methylidene) | 4.75 | s | - |
| H5 | 2.10 | q | 7.4 |
| H6 | 1.40 | sextet | 7.4 |
| H7 | 0.90 | t | 7.4 |
| Methyl Protons | 1.05 | s | - |
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (vinyl) | 138.5 |
| C2 (vinyl) | 114.5 |
| C3 | 38.0 |
| C4 (quaternary) | 148.0 |
| C4' (methylidene) | 110.0 |
| C5 | 34.0 |
| C6 | 23.0 |
| C7 | 14.0 |
| Methyl Carbon | 22.5 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of allylic and other labile bonds.
Expected Key Fragment Ions for this compound (m/z):
| m/z | Proposed Fragment |
| 110 | [M]⁺ (Molecular Ion) |
| 95 | [M - CH₃]⁺ |
| 81 | [M - C₂H₅]⁺ |
| 67 | [M - C₃H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing mixtures and identifying isomers. The retention time in GC is a characteristic property of a compound under specific conditions. For instance, the related compound 4-Methylhept-1-ene has a reported Kovats retention index of 755.1 on a standard non-polar column.[1][2] Isomers of this compound would be expected to have distinct retention times, allowing for their separation and individual analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. Below are representative protocols for the analysis of this compound derivatives.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35-400
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
Data Analysis: Identify the compound based on its retention time and by comparing the acquired mass spectrum with reference libraries (e.g., NIST).
Synthesis and Validation Workflow
The synthesis of this compound derivatives can be achieved through various synthetic routes, with the Wittig reaction being a prominent method. The following diagram illustrates a typical workflow for the synthesis and subsequent structural validation.
Caption: Workflow for the synthesis and structural validation of this compound.
Logical Framework for Isomer Differentiation
Distinguishing between this compound and its isomers is critical. The following diagram outlines the logical process for differentiating between potential isomeric products using the analytical techniques discussed.
Caption: Logic for differentiating isomers of this compound.
References
A Comparative Guide to Diene Polymerization Mechanisms: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
The production of synthetic rubbers through the polymerization of dienes like butadiene and isoprene is a cornerstone of the chemical industry. The properties of the resulting polymer are critically dependent on its microstructure (e.g., cis-1,4, trans-1,4, or 1,2-vinyl), which is in turn controlled by the catalyst employed. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate mechanisms of diene polymerization at the molecular level, providing invaluable insights into catalyst activity, selectivity, and the factors governing polymer microstructure. This guide offers an objective comparison of diene polymerization mechanisms catalyzed by different transition metal complexes, supported by quantitative data from recent DFT studies.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in directing the stereoselectivity of diene polymerization. DFT calculations have been instrumental in quantifying the energy barriers associated with different reaction pathways, thereby explaining the experimentally observed polymer microstructures. The following table summarizes key activation energies (ΔG‡) for the insertion of butadiene, a common diene monomer, into the growing polymer chain for various catalytic systems.
| Catalyst System | Monomer | Insertion Mode | Activation Energy (kcal/mol) | Predominant Polymer Microstructure | Reference |
| Neodymium-based Ziegler-Natta | Butadiene | cis-1,3-butadiene insertion | 13.0 | cis-1,4 | [1] |
| Neodymium-based Ziegler-Natta | Butadiene | trans-1,3-butadiene insertion | 16.0 | - | [1] |
| Cationic Rare-Earth Metal Complex ([PNPPh]Y(CH2SiMe3)]+) | Butadiene | cis-insertion (THF-free) | 8.9 | cis-1,4 | [2] |
| Cationic Rare-Earth Metal Complex ([PNPPh]Y(CH2SiMe3)]+) | Butadiene | cis-insertion (with THF) | 12.1 | cis-1,4 | [2] |
| Cationic Rare-Earth Metal Complex ([PNPPh]Y(CH2SiMe3)]+) | Butadiene | Second monomer insertion | 12.1 | cis-1,4 | [2] |
| Cobalt(II) complex with 6,6′-dihydroxy-2,2′-bipyridine/MAO | Butadiene | - | Not explicitly calculated, but high activity observed | cis-1,4 (up to 94.6%) | [3] |
| Nickel(II) complex with 6,6′-dihydroxy-2,2′-bipyridine/MAO | Butadiene | - | Not explicitly calculated, but high activity observed | cis-1,4 (92.0%) | [3] |
Note: The activation energies presented are Gibbs free energies (ΔG‡). The computational methods and basis sets used in the cited studies may vary, which can influence the absolute values of the calculated energies. However, the relative energy differences between competing pathways within the same study provide valuable insights into the selectivity of the catalyst.
Experimental and Computational Protocols
A thorough understanding of the polymerization mechanism requires a combination of experimental synthesis and computational modeling. Below are representative protocols for each.
Experimental Protocol: Synthesis of a Neodymium-Based Catalyst and Butadiene Polymerization
This protocol is based on the synthesis of a neodymium triflate complex and its use in butadiene polymerization.
1. Synthesis of Nd(CF3SO3)3*3TOP complex:
-
Under an argon atmosphere, Neodymium(III) trifluoromethanesulfonate (Nd(CF3SO3)3, 1.7 mmol) and trioctylphosphine (TOP, 5.1 mmol) are combined in a dry three-necked flask.
-
The mixture is heated to 120 °C and stirred for 12 hours.
-
The resulting product is washed three times with methanol and dried under vacuum at 60 °C for 12 hours to yield a reddish, viscous liquid.
-
The complex is then dissolved in cyclohexane to a concentration of 0.025 M.[4]
2. Butadiene Polymerization:
-
A binary catalyst solution is prepared in a Schlenk tube by mixing a butadiene solution (1.9 M in hexane), the Nd(CF3SO3)3*3TOP complex solution, and triisobutylaluminum (Al(i-Bu)3) with an [Al]/[Nd] ratio of 20.
-
This mixture is aged with stirring at 50 °C for 15 minutes.
-
A solution of butadiene in hexane is then injected into the catalyst solution.
-
The polymerization is carried out at 20 °C for 2 hours and then terminated by adding ethanol containing a stabilizer (e.g., 2,6-di-tert-butyl-p-cresol).
-
The polymer is precipitated in methanol, washed, and dried under vacuum.[4]
Computational Protocol: DFT Study of a Polymerization Reaction
The following outlines a general workflow for investigating a polymerization mechanism using DFT.
1. Model Building:
-
The catalyst, co-catalyst, monomer, and the growing polymer chain are modeled. For Ziegler-Natta catalysts, a cluster model of the active surface (e.g., TiCl4 on a MgCl2 support) is often used.[5][6]
2. Geometry Optimization and Frequency Calculations:
-
The geometries of the reactants, transition states, intermediates, and products are optimized using a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)).[5][7]
-
Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
3. Transition State Search:
-
Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along the reaction coordinate.
4. Intrinsic Reaction Coordinate (IRC) Calculations:
-
IRC calculations are performed to verify that the located transition state connects the correct reactants and products.
5. Energy Calculations:
-
Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies. Solvation effects can be included using a continuum solvation model.
6. Analysis:
-
The calculated energies are used to construct a reaction energy profile, from which activation energies and reaction enthalpies are determined. Analysis of the geometries and electronic structures of the transition states provides insights into the factors controlling catalyst activity and selectivity.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical diene polymerization mechanism and the workflow of a DFT study.
Caption: A simplified signaling pathway for diene polymerization.
Caption: A typical workflow for a DFT study of a catalytic reaction.
References
- 1. DFT and ONIOM Simulation of 1,3-Butadiene Polymerization Catalyzed by Neodymium-Based Ziegler–Natta System [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Selective Diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of dienes, particularly conjugated dienes like 1,3-butadiene, is a cornerstone of modern organic chemistry and the chemical industry. These motifs are fundamental building blocks for a vast array of products, from synthetic rubbers and polymers to complex bioactive molecules and pharmaceuticals. The efficiency and selectivity of the catalysts employed in these transformations are critical for ensuring sustainable and economically viable production processes. This guide provides a comparative benchmark of various catalytic systems for selective diene synthesis, supported by experimental data, detailed protocols, and visual workflows to aid researchers in catalyst selection and experimental design.
Performance Benchmarking of Catalysts
The choice of catalyst for diene synthesis is dictated by the feedstock and the desired process (e.g., dehydrogenation, dehydration, coupling). Below is a summary of the performance of several key catalytic systems for the synthesis of 1,3-butadiene, a widely used diene.
| Feedstock | Catalyst System | Support/Promoter | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ethanol | Ash:MgO/ZrO₂ (1:1:1) | - | 350 | 78 | 96.7 | 70 | [1] |
| Ethanol | 10% SiO₂-ZrO₂ | - | 350 | 95 | 85 | 80 | [2][3] |
| Ethanol | 50% CeO₂-ZrO₂ | - | 350 | 70 | - | 65 | [2][3] |
| Ethanol | 2% CaO-ZrO₂ | - | 350 | 80 | - | 30 | [3] |
| Ethanol | ZrO₂ | - | 350 | 60 | - | 30 | [3] |
| Ethanol | CuO/La₂O₃/ZrO₂/SiO₂ | - | 340 | >60 (Butadiene) | >34 (Butadiene) | - | [4] |
| Ethanol/Acetaldehyde | MgO/γ-Al₂O₃ (5% MgO) | γ-Al₂O₃ | 350 | 50.4 (Ethanol), 56.5 (Acetaldehyde) | 36.6 | - | |
| n-Butane | Li-Bromide/La-Sr-Ferrite | - | 450-500 | 42.5 | - | - | |
| n-Butane | Bi-Ni-O | γ-Al₂O₃ | 450 | - | ~47 | - | [5] |
| Acetylene | Iodide-modified Copper | - | Ambient | - | 93 | - | [6][7][8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate benchmarking of catalyst performance. Below are generalized yet comprehensive methodologies for key diene synthesis reactions.
Ethanol to 1,3-Butadiene over Metal Oxide Catalysts
This process typically involves the dehydration and dehydrogenation of ethanol in a single or dual-reactor system.
Catalyst Preparation (e.g., Impregnation Method):
-
Support Pre-treatment: The support material (e.g., SiO₂, Al₂O₃, ZrO₂) is calcined at high temperatures (e.g., 500-600 °C) for several hours to remove moisture and organic impurities.
-
Impregnation: The support is impregnated with a solution containing the precursor salts of the desired metal oxides (e.g., nitrates, chlorides). The impregnation can be performed via incipient wetness or wet impregnation.
-
Drying: The impregnated support is dried in an oven at a temperature typically between 100-120 °C for several hours to remove the solvent.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) for several hours to decompose the precursor salts and form the active metal oxide species.
Catalytic Activity Testing:
-
Reactor Setup: A fixed-bed reactor is typically used, into which a known amount of the catalyst is loaded.
-
Pre-treatment: The catalyst is often pre-treated in-situ under a flow of inert gas (e.g., N₂, Ar) or a reducing gas (e.g., H₂) at a specific temperature to activate it.
-
Reaction: A feed stream containing ethanol, often diluted with an inert gas and sometimes water, is passed through the reactor at a controlled flow rate (defined by Weight Hourly Space Velocity, WHSV). The reaction is carried out at a set temperature.
-
Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID, TCD) to determine the conversion of ethanol and the selectivity to 1,3-butadiene and other products.
Oxidative Dehydrogenation (ODH) of n-Butane to 1,3-Butadiene
This method involves the reaction of n-butane with an oxidizing agent, typically oxygen, over a suitable catalyst.
Catalyst Synthesis (e.g., Co-precipitation):
-
Precursor Solution: Aqueous solutions of the metal salt precursors (e.g., nitrates, acetates) are prepared in the desired stoichiometric ratio.
-
Precipitation: A precipitating agent (e.g., ammonium hydroxide, sodium carbonate) is added to the precursor solution under controlled pH and temperature to precipitate the metal hydroxides or carbonates.
-
Aging: The resulting precipitate is aged in the mother liquor for a specific period to ensure complete precipitation and homogeneity.
-
Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove residual ions, and then dried in an oven.
-
Calcination: The dried solid is calcined at a high temperature to obtain the final mixed metal oxide catalyst.
Catalytic Performance Evaluation:
-
Reactor System: A fixed-bed or fluidized-bed reactor is loaded with the catalyst.
-
Feed Composition: A mixture of n-butane, oxygen, and a diluent gas (e.g., nitrogen, steam) is fed into the reactor. The oxygen-to-butane ratio is a critical parameter.
-
Reaction Conditions: The reaction is conducted at elevated temperatures (e.g., 400-600 °C) and atmospheric pressure.
-
Analysis: The product stream is analyzed by gas chromatography to quantify the conversion of n-butane and the selectivity towards 1,3-butadiene, butenes, and carbon oxides (CO, CO₂).
Visualizing the Workflow
A systematic workflow is essential for the reproducible benchmarking of catalysts. The following diagrams illustrate a typical experimental workflow and a simplified reaction pathway for ethanol to 1,3-butadiene.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Investigations into the conversion of ethanol to butadiene-1,3 using CuO/$\protect \text{La}_2\protect \text{O}_3$/$\protect \text{ZrO}_2$/$\protect \text{SiO}_2$ catalyst systems [comptes-rendus.academie-sciences.fr]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Electro-valorization of acetylene to 1,3-butadiene - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. Electro-valorization of acetylene to 1,3-butadiene - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 8. communities.springernature.com [communities.springernature.com]
Mechanistic Insights into Alkene Isomerization: A Comparative Guide to 4-Methylidenehept-1-ene and Alternative Dienes
For Researchers, Scientists, and Drug Development Professionals
The strategic relocation of double bonds within a molecule is a cornerstone of modern organic synthesis, enabling the transformation of simple starting materials into complex, high-value products. This guide provides a comparative mechanistic study of the isomerization of 4-methylidenehept-1-ene, a non-conjugated diene, alongside alternative substrates. By examining proposed reaction pathways, experimental data from analogous systems, and detailed analytical protocols, this document aims to equip researchers with the foundational knowledge to explore and exploit alkene isomerization in their own work.
Introduction to Alkene Isomerization
Alkene isomerization, the catalyzed migration of a carbon-carbon double bond, is a powerful tool for synthetic chemists.[1][2] This transformation allows for the conversion of less stable, terminal alkenes into more stable, internal isomers, or the rearrangement of non-conjugated "skipped" dienes into valuable conjugated systems.[3][4][5] Such reactions are typically facilitated by transition metal catalysts, which can operate through various mechanistic pathways.[1][2] Understanding these mechanisms is crucial for controlling reaction outcomes, including regioselectivity and stereoselectivity.
This guide focuses on the isomerization of this compound, a "skipped" diene with both a terminal and a geminal double bond. Due to the limited specific literature on this particular substrate, we will present a proposed mechanistic pathway based on well-established principles of transition metal-catalyzed isomerization of analogous dienes.[3][6] For comparative purposes, we will examine the isomerization of 1,5-hexadiene, a structurally similar skipped diene for which experimental observations have been reported.
Proposed Mechanistic Pathway for this compound Isomerization
The isomerization of this compound is proposed to proceed via a transition metal-catalyzed mechanism involving a metal-hydride insertion and β-hydride elimination sequence. A generic transition metal catalyst, represented as [M-H], is used to illustrate the pathway. Ruthenium and palladium complexes are known to be effective catalysts for such transformations.[1][3][7]
Figure 1: Proposed catalytic cycle for the isomerization of this compound.
The proposed mechanism, illustrated in Figure 1, begins with the coordination of one of the double bonds of this compound to the metal-hydride catalyst to form a π-complex. This is followed by the insertion of the metal-hydride across the double bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon regenerates the metal-hydride catalyst and releases an isomerized alkene. This process can repeat, "walking" the double bond along the carbon chain to form various isomers, including more stable conjugated dienes. An alternative pathway could involve the formation of a cyclic intermediate, leading to cyclic products, as has been observed in the isomerization of other dienes.[6]
Comparative Analysis: this compound vs. 1,5-Hexadiene
| Feature | This compound (Proposed) | 1,5-Hexadiene (Observed)[6] |
| Starting Material | This compound | 1,5-Hexadiene |
| Catalyst System | Transition Metal (e.g., Ru, Pd, Co) | Lanthanide Schiff Base/NaH |
| Potential Linear Products | 4-Methyl-1,3-heptadiene, 4-Methyl-2,4-heptadiene, and other positional isomers | 1,4-Hexadiene, 2,4-Hexadiene, 1,3-Hexadiene |
| Potential Cyclic Products | Methyl-substituted methylenecyclopentane and methylcyclopentene derivatives | Methylenecyclopentane, Methylcyclopentene |
| Driving Force | Formation of thermodynamically more stable conjugated dienes. | Formation of more stable internal and conjugated double bonds, and cyclic structures. |
Experimental Protocols
To empirically study the isomerization of this compound, a series of well-defined experiments are required. The following protocols provide a framework for such an investigation.
General Reaction Setup for Isomerization
-
To a clean, dry, and inert atmosphere (e.g., nitrogen or argon) reaction vessel equipped with a magnetic stir bar, add the solvent (e.g., toluene, THF).
-
Add the catalyst (e.g., [RuCl2(p-cymene)]2, Pd(OAc)2 with a phosphine ligand) at the desired catalyst loading (e.g., 1-5 mol%).
-
Add the substrate, this compound, to the reaction mixture.
-
If required, heat the reaction to the desired temperature (e.g., 25-100 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals for analysis by Gas Chromatography (GC).
Figure 2: General experimental workflow for studying alkene isomerization.
Monitoring by Gas Chromatography (GC)
Gas chromatography is an effective technique for monitoring the progress of the isomerization reaction by separating the starting material from its various isomers.[8][9]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent non-polar column).
-
Sample Preparation: Dilute the reaction aliquots in a suitable solvent (e.g., diethyl ether or pentane) before injection.
-
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: The retention times of the different isomers will vary, allowing for their separation and quantification based on peak area. The disappearance of the starting material peak and the appearance of new peaks will indicate the progress of the reaction.
Product Identification by GC-Mass Spectrometry (GC-MS) and NMR Spectroscopy
Once the reaction is complete, the products must be identified.
-
GC-MS Analysis: This technique couples the separation power of GC with the identification capabilities of mass spectrometry.[10] The mass spectrum of each isomer provides information about its molecular weight and fragmentation pattern, which can be used to elucidate its structure.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for detailed structural characterization of the isolated isomers.[11][12] Key features to analyze include:
-
Chemical Shift: The position of signals in the spectrum provides information about the electronic environment of the protons and carbons. For example, protons on double bonds (vinylic protons) typically appear in the 5-7 ppm region in 1H NMR.
-
Integration: The area under a signal in 1H NMR is proportional to the number of protons giving rise to that signal.
-
Coupling Constants (J-values): The splitting of signals provides information about the connectivity of atoms and the stereochemistry (E/Z) of the double bonds.
-
Alternative Isomerization Methodologies
While transition metal-catalyzed isomerization is the most common approach, other methods exist:
-
Base-Mediated Isomerization: Strong bases at high temperatures can promote double bond migration.[13] This method is often less selective and requires harsh conditions.
-
Acid-Catalyzed Isomerization: Acidic conditions can also facilitate isomerization, though they may be prone to side reactions like polymerization or skeletal rearrangements.
-
Photochemical Isomerization: Light can be used to induce isomerization, particularly for cis-trans interconversions.[13]
The choice of method depends on the specific substrate, desired product, and functional group tolerance. For the selective isomerization of a skipped diene like this compound to a conjugated diene, transition metal catalysis generally offers the most control and efficiency under milder conditions.[1][3]
Conclusion
The isomerization of this compound represents a synthetically useful transformation with the potential to generate valuable conjugated diene products. While a dedicated mechanistic study for this specific substrate is yet to be published, a robust mechanistic framework can be proposed based on the well-documented behavior of analogous skipped dienes. By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate this reaction, identify the optimal catalytic system, and characterize the resulting isomers. A thorough understanding of the underlying mechanistic principles and the application of modern analytical techniques are paramount to harnessing the full potential of alkene isomerization in chemical synthesis.
References
- 1. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00646E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pjsir.org [pjsir.org]
- 7. Isomerization of Functionalized Olefins by Using the Dinuclear Catalyst [PdI(μ‐Br)(P t Bu3)]2: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. vurup.sk [vurup.sk]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Synthetic Routes of 4-Methylidenehept-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 4-methylidenehept-1-ene, a diene of interest in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document outlines plausible synthetic strategies based on well-established organic reactions. The methodologies presented are derived from analogous transformations and are intended to provide a foundation for further experimental investigation.
Introduction
This compound is a non-conjugated diene with potential applications as a building block in the synthesis of more complex molecules. The strategic placement of its two double bonds allows for a variety of subsequent chemical modifications. This guide explores three principal synthetic pathways: two distinct Wittig-type olefination reactions and an acid-catalyzed dehydration of a tertiary alcohol. Each route is evaluated based on the accessibility of starting materials, the complexity of the reaction steps, and the potential for side reactions.
Comparison of Synthetic Routes
The following table summarizes the key aspects of the proposed synthetic routes to this compound.
| Route | Starting Materials | Key Transformation | Potential Advantages | Potential Challenges | Estimated Yield |
| 1: Wittig Reaction A | Hept-1-en-4-one, Methyltriphenylphosphonium bromide | Wittig Olefination | Commercially available starting materials. | Formation of triphenylphosphine oxide byproduct can complicate purification. | Moderate to High |
| 2: Wittig Reaction B | Propanal, (3-Butenyl)triphenylphosphonium bromide | Wittig Olefination | Utilizes a simple aldehyde. | The required phosphonium salt is not commercially available and requires synthesis. | Moderate |
| 3: Dehydration | 4-Methylhept-1-en-4-ol | Acid-catalyzed elimination | Simple one-step reaction from the corresponding alcohol. | Potential for rearrangement and formation of isomeric dienes. | Variable |
Experimental Protocols
Route 1: Wittig Reaction of Hept-1-en-4-one
This route involves the reaction of a ketone with a phosphonium ylide to form the target alkene.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound via Wittig reaction of hept-1-en-4-one.
Methodology:
-
Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, n-butyllithium (1.0 eq, as a solution in hexanes) is added dropwise. The resulting orange-red solution is stirred at 0 °C for 1 hour.
-
Wittig Reaction: A solution of hept-1-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Wittig Reaction with Propanal
This alternative Wittig approach utilizes a different disconnection of the target molecule.
Experimental Workflow:
Figure 2: Workflow for the synthesis of this compound via Wittig reaction with propanal.
Methodology:
-
Phosphonium Salt Synthesis: A solution of triphenylphosphine (1.0 eq) and 4-bromo-1-butene (1.1 eq) in toluene is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield (3-butenyl)triphenylphosphonium bromide.
-
Ylide Generation: The phosphonium salt (1.1 eq) is suspended in anhydrous THF under a nitrogen atmosphere at 0 °C, and n-butyllithium (1.0 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature.
-
Wittig Reaction: The reaction mixture is cooled to -78 °C, and propanal (1.0 eq) is added dropwise. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with pentane, and the combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. Purification by distillation or column chromatography yields the final product.
Route 3: Dehydration of 4-Methylhept-1-en-4-ol
This route relies on the elimination of water from a tertiary alcohol.
Experimental Workflow:
Figure 3: Workflow for the synthesis of this compound via dehydration of 4-methylhept-1-en-4-ol.
Methodology:
-
Synthesis of 4-Methylhept-1-en-4-ol: To a solution of propyl magnesium bromide (1.1 eq) in anhydrous THF at 0 °C is added dropwise a solution of allyl acetone (1.0 eq) in THF. The reaction mixture is stirred at room temperature for 3 hours and then quenched by the slow addition of saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated to give the crude alcohol, which can be purified by distillation.
-
Dehydration: The purified 4-methylhept-1-en-4-ol is mixed with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated, and the product is distilled from the reaction mixture as it is formed.
-
Purification: The collected distillate is washed with saturated sodium bicarbonate solution and water, dried over a suitable drying agent, and redistilled to obtain pure this compound.
Conclusion
The synthesis of this compound can be approached through several viable routes. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The Wittig reaction of hept-1-en-4-one offers a potentially high-yielding and direct route, with the main challenge being the removal of the triphenylphosphine oxide byproduct. The alternative Wittig route starting from propanal requires the synthesis of a specific phosphonium salt, adding a step to the overall process. The dehydration of 4-methylhept-1-en-4-ol is a classical and straightforward method, but it may be complicated by the formation of isomeric dienes, which would necessitate careful purification. Further experimental work is required to determine the precise yields and optimal conditions for each of these proposed synthetic pathways.
Cross-Validation of Analytical Techniques for Diene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dienes, particularly conjugated dienes, is critical across various scientific disciplines, from assessing the quality of petroleum products to understanding oxidative stress in biological systems and ensuring the stability of pharmaceuticals. The presence of conjugated dienes can indicate instability, leading to polymerization and degradation. This guide provides a comprehensive comparison of several key analytical techniques used for diene analysis, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for diene analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific diene compounds of interest. This section summarizes the quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a derivatization step, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and the traditional UOP-326 method.
| Analytical Technique | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD) | Accuracy/Recovery |
| GC-MS/MS | Various Volatile Compounds in Essential Oils | 0.02 - 0.09 µg/mL | 0.07 - 0.28 µg/mL | ≥ 0.998 | ≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day) | 80.23 - 115.41%[1] |
| HPLC-UV | Total Conjugated Dienes (as 2,4-dimethyl 1,3-pentadiene) in Gasoline | 0.02% (w/W)[2][3] | - | 0.9972 (0.2-2.5% w/W)[2][3][4] | - | - |
| Quantitative ¹H-NMR | α-pinene in Essential Oils | 0.1 mg | 2.5 mg[5] | - | < 0.76%[5] | 98 - 102%[5] |
| Quantitative ¹H-NMR | α-bisabolol in Essential Oils | 0.26 mg | 2.59 mg[5] | - | < 1.75%[5] | 95.5% (Purity)[5] |
| FTIR Spectroscopy | Disperse Dye in Solution | < 0.0005 ppm[6][7] | - | 0.9998 (0.001-0.05 ppm)[6][7] | - | - |
| UOP-326 (Titration) | Conjugated Dienes in Oils | - | - | - | <5 Diene Value: 0.07 (esd), 5-50 Diene Value: 0.25 (esd), >50 Diene Value: 0.40 (esd)[4] | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. This section outlines the key experimental protocols for the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with MTAD Derivatization
This method enhances the volatility and detectability of conjugated dienes.
Sample Preparation & Derivatization:
-
Prepare a stock solution of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) by dissolving 250 mg of MTAD in 5 mL of methylene chloride.[8]
-
Mix the MTAD stock solution directly with the hydrocarbon sample at room temperature. The reaction is rapid, typically occurring in less than 5 seconds.[8]
-
For quantitative analysis, an internal standard such as cycloheptadiene can be added.[8] The recommended molar ratio of MTAD to conjugated diene is between 2 and 3.5 for quantitative results.[8]
GC-MS Conditions:
-
Column: HP-innowax capillary column (60 m × 0.25 mm internal diameter, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a flow rate of 0.8 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Hold at 40 °C for 6 minutes, then ramp to 100 °C at 3 °C/min and hold for 5 minutes, then ramp to 230 °C at 5 °C/min and hold for 10 minutes.[3]
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Scan Mode: Full scan and Selected Ion Monitoring (SIM).[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common technique for the analysis of conjugated dienes which absorb UV light.
Sample Preparation:
-
Prepare a standard stock solution of a representative conjugated diene (e.g., 2,4-dimethyl 1,3-pentadiene) in a UV-transparent solvent like isooctane.[2][3]
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute the unknown sample in the same solvent.
HPLC-UV Conditions:
-
Column: A silica column is often used for normal-phase separation.
-
Mobile Phase: A non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength where conjugated dienes have maximum absorbance, commonly around 230-240 nm.[2]
-
Quantification: Based on a calibration curve generated from the standards.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
qNMR offers direct quantification without the need for identical reference standards for each analyte.
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution of both the sample and the internal standard.
NMR Spectrometer Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of interest from the analyte and the internal standard.
-
Quantification: The concentration of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their known number of protons, and their respective molecular weights and masses.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used for quantitative analysis by correlating the absorbance of specific functional group vibrations with concentration.
Sample Preparation:
-
For liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) or a fixed-pathlength liquid cell can be used.
-
For solids: The sample can be ground with KBr powder and pressed into a pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal.
FTIR Spectrometer Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is common for quantitative analysis.
-
Number of Scans: A sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: A baseline correction is applied to the spectrum.
-
Quantification: Based on Beer-Lambert's law, the absorbance of a characteristic peak (e.g., C=C stretching of conjugated dienes) is measured and correlated with concentration using a calibration curve.
UOP-326 Method: Diene Value by Maleic Anhydride Addition Reaction
A traditional wet-chemical method for determining the conjugated diene content.
Procedure:
-
A known mass of the sample is reacted with an excess of maleic anhydride in a toluene solvent by refluxing for 3 hours.[4][9]
-
After the reaction, the unreacted maleic anhydride is hydrolyzed to maleic acid with water.[4][9]
-
The maleic acid is then extracted from the reaction mixture with water.[4]
-
The aqueous extract containing the maleic acid is titrated with a standardized sodium hydroxide solution to a phenolphthalein endpoint.[4]
-
A blank determination is performed in parallel without the sample.[4]
-
The diene value is calculated from the difference in the volume of titrant consumed by the blank and the sample.[4]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. memphis.edu [memphis.edu]
- 9. img.antpedia.com [img.antpedia.com]
A Comparative Guide to the Kinetic Analysis of 4-Methylidenehept-1-ene and Other Unsaturated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of reactions involving 4-methylidenehept-1-ene, a non-conjugated diene, and contrasts its expected reactivity with that of conjugated dienes. Due to the limited availability of specific kinetic data for this compound, this document leverages data from structurally similar non-conjugated dienes and well-studied conjugated systems to provide a comprehensive overview for researchers. The guide includes detailed experimental protocols and visual representations of reaction pathways and workflows to facilitate the design and execution of kinetic studies.
Data Presentation: Comparative Kinetic Data of Alkene Reactions
The following tables summarize key kinetic parameters for relevant reactions of alkenes, offering a quantitative basis for comparing the reactivity of different structural motifs.
Table 1: Rate Constants for Ozonolysis of Various Alkenes
| Alkene | Structure | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Non-Conjugated Diene (Representative) | |||
| 4-Methyl-1-pentene | CH₂=CHCH₂CH(CH₃)₂ | 1.1 x 10⁻¹⁷ | 15.66 ± 0.87 |
| Conjugated Dienes | |||
| 1,3-Butadiene | CH₂=CHCH=CH₂ | 6.1 x 10⁻¹⁸ | - |
| Isoprene (2-methyl-1,3-butadiene) | CH₂=C(CH₃)CH=CH₂ | 1.2 x 10⁻¹⁷ | - |
| Simple Alkenes | |||
| Ethene | CH₂=CH₂ | 1.6 x 10⁻¹⁸ | - |
| Propene | CH₃CH=CH₂ | 1.0 x 10⁻¹⁷ | 19.84 ± 0.46 |
Note: Data for 4-methyl-1-pentene is used as a proxy for a non-conjugated diene similar to this compound. The ozonolysis of this compound is expected to yield formaldehyde, 3-heptanone, and other secondary products.
Table 2: Qualitative Comparison of Reactivity in Electrophilic Addition (Hydrohalogenation)
| Feature | Non-Conjugated Dienes (e.g., this compound) | Conjugated Dienes (e.g., 1,3-Butadiene) |
| Reaction Products | Typically follows Markovnikov's rule for each double bond independently. | Forms a mixture of 1,2- and 1,4-addition products. |
| Kinetic vs. Thermodynamic Control | Generally not a significant factor; the most stable carbocation forms preferentially. | Product distribution is highly dependent on temperature and reaction time. The 1,2-adduct is the kinetic product (formed faster at low temperatures), while the 1,4-adduct is the thermodynamic product (more stable and favored at higher temperatures). |
| Carbocation Intermediate | Formation of a more stable carbocation at one of the double bonds. | Formation of a resonance-stabilized allylic carbocation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the kinetic analysis of this compound and other alkenes.
Protocol 1: Kinetic Analysis of Alkene Ozonolysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the rate constant of the reaction between an alkene and ozone by monitoring the decay of the alkene concentration over time.
Materials:
-
Alkene (e.g., this compound)
-
Ozone source (ozone generator)
-
Inert solvent (e.g., dichloromethane, methanol)
-
Internal standard (e.g., a non-reactive hydrocarbon)
-
Reducing agent for workup (e.g., dimethyl sulfide or triphenylphosphine)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Reaction vessel with a gas inlet and sampling port, maintained at a constant temperature.
Procedure:
-
Preparation: Prepare a standard solution of the alkene and the internal standard in the chosen inert solvent at a known concentration.
-
Reaction Setup: Place a known volume of the alkene solution in the reaction vessel and maintain it at the desired temperature.
-
Ozone Introduction: Bubble a stream of ozone-containing gas (e.g., ozone/oxygen mixture) at a constant flow rate through the solution.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching and Workup: Immediately quench the reaction in the aliquot by adding a reducing agent to decompose the ozonide and any unreacted ozone.
-
GC-MS Analysis: Inject the quenched sample into the GC-MS. The GC will separate the components of the mixture, and the MS will identify and quantify the alkene and the internal standard.
-
Data Analysis: Plot the natural logarithm of the ratio of the alkene concentration to the internal standard concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k'). The second-order rate constant can be determined by dividing k' by the concentration of ozone.
Protocol 2: Kinetic vs. Thermodynamic Control in the Hydrohalogenation of a Conjugated Diene
Objective: To demonstrate the effect of temperature on the product distribution in the electrophilic addition of HBr to a conjugated diene.
Materials:
-
Conjugated diene (e.g., 1,3-butadiene)
-
Hydrogen bromide (HBr) solution in a suitable solvent (e.g., acetic acid)
-
Reaction vessels (e.g., sealed tubes)
-
Constant temperature baths (e.g., -80 °C and 40 °C)
-
Quenching solution (e.g., cold sodium bicarbonate solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Nuclear Magnetic Resonance (NMR) spectrometer or Gas Chromatograph (GC) for product analysis.
Procedure:
-
Kinetic Control (Low Temperature):
-
Cool two separate solutions of the conjugated diene and HBr to -80 °C.
-
Combine the solutions and maintain the reaction at -80 °C for a short period (e.g., 30 minutes).
-
Quench the reaction by pouring the mixture into a cold sodium bicarbonate solution.
-
Extract the organic products with diethyl ether, dry the organic layer, and remove the solvent.
-
Analyze the product mixture by NMR or GC to determine the ratio of 1,2- to 1,4-addition products.
-
-
Thermodynamic Control (High Temperature):
-
Combine solutions of the conjugated diene and HBr at room temperature and then heat the mixture to 40 °C.
-
Maintain the reaction at 40 °C for a longer period (e.g., 2 hours) to allow the reaction to reach equilibrium.
-
Quench, extract, and dry the reaction mixture as described above.
-
Analyze the product mixture by NMR or GC to determine the ratio of 1,2- to 1,4-addition products.
-
-
Data Comparison: Compare the product ratios obtained under the two different temperature conditions to illustrate kinetic versus thermodynamic control.
Mandatory Visualization
Diagram 1: Generalized Reaction Pathway for Alkene Ozonolysis
Comparative DFT Analysis of Formic Acid Decomposition Pathways on Noble Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
The catalytic decomposition of formic acid (HCOOH) is a pivotal reaction in various chemical processes, including hydrogen storage and transfer hydrogenation reactions relevant to drug development. The reaction can proceed through two primary pathways: dehydrogenation, yielding hydrogen (H₂) and carbon dioxide (CO₂), and dehydration, which produces water (H₂O) and carbon monoxide (CO). The selectivity towards dehydrogenation is crucial, as CO can poison catalysts and is often an undesirable byproduct. This guide provides a comparative analysis of these two reaction pathways on the surfaces of four common noble metals—Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Gold (Au)—based on Density Functional Theory (DFT) calculations.
Data Presentation
The following tables summarize the calculated activation energies (Ea) and reaction energies (ΔE) for the key elementary steps in the dehydrogenation and dehydration of formic acid on the (111) surfaces of Pt, Pd, Rh, and Au. All energies are presented in electron volts (eV).
Table 1: Dehydrogenation Pathway Energetics (eV)
The dehydrogenation of formic acid is proposed to proceed via a formate (HCOO) intermediate. The key steps involve the initial O-H bond scission of formic acid to form adsorbed formate and a hydrogen atom, followed by the decomposition of the formate intermediate.
| Metal | HCOOH → HCOO* + H* (Ea) | HCOOH → HCOO* + H* (ΔE) | HCOO* → CO₂ + H* (Ea) | HCOO* → CO₂ + H* (ΔE) |
| Pt | 0.28 | -0.63 | 0.95 | 0.13 |
| Pd | 0.17 | -0.68 | 0.83 | 0.21 |
| Rh | 0.35 | -0.75 | 1.02 | 0.05 |
| Au | 0.52 | -0.15 | 1.25 | 0.85 |
Data sourced from DFT calculations on (111) surfaces. Lower activation energies indicate more favorable kinetics.
Table 2: Dehydration Pathway Energetics (eV)
The dehydration pathway is considered to proceed through a C-O bond cleavage mechanism. A key step in this pathway is the formation of a carboxyl (COOH) intermediate or direct decomposition into CO and H₂O. For simplicity, the overall reaction energetics are presented.
| Metal | HCOOH → CO + H₂O (Overall ΔE) |
| Pt | -0.45 |
| Pd | -0.39 |
| Rh | -0.58 |
| Au | 0.12 |
Data sourced from DFT calculations on (111) surfaces. Negative values indicate an exothermic reaction.
Experimental Protocols
The quantitative data presented in this guide are derived from periodic DFT calculations. The following methodology is representative of the computational studies cited.[1]
-
Computational Method: Density Functional Theory (DFT) calculations were performed using a plane-wave basis set.
-
Functional: The Perdew-Wang (PW91) generalized gradient approximation (GGA) functional was employed to describe the exchange-correlation energy.[2][3]
-
Surface Model: The catalytic surfaces were modeled using a four-layer slab with a p(3x3) unit cell, representing the (111) facet of the face-centered cubic (fcc) noble metals. The bottom two layers of the slab were fixed in their bulk positions, while the top two layers and all adsorbates were allowed to relax.
-
Energy Cutoff: A plane-wave cutoff energy of 400 eV was used.
-
Transition State Search: The climbing-image nudged elastic band (CI-NEB) method was utilized to locate the transition state structures and determine the activation energy barriers for the elementary reaction steps.
-
Adsorption Energy Calculation: The adsorption energy (E_ads) of a species was calculated as E_ads = E_(total) - E_(slab) - E_(gas), where E_(total) is the total energy of the adsorbate on the slab, E_(slab) is the energy of the clean slab, and E_(gas) is the energy of the species in the gas phase.
Mandatory Visualization
The following diagrams illustrate the compared reaction pathways and the general workflow for a DFT-based analysis of a catalytic reaction.
Caption: Dehydrogenation pathway of formic acid.
Caption: Dehydration pathway of formic acid.
Caption: General workflow for DFT analysis of a catalytic reaction.
References
Literature Review: 4-Methylidenehept-1-ene - An Exploration into a Niche Alkadiene
A comprehensive review of scientific literature reveals a significant scarcity of published data on the specific applications, experimental protocols, and comparative performance of 4-Methylidenehept-1-ene. This cross-conjugated diene, with the chemical formula C₈H₁₄, appears to be a niche compound with limited investigation into its potential uses. This guide, therefore, aims to provide a broader context by examining the synthesis and general applications of related cross-conjugated and skipped dienes, highlighting the potential areas where this compound could theoretically find utility.
Introduction to this compound
This compound is an organic compound characterized by a heptane backbone with two double bonds originating from the first and fourth carbon atoms, with a methylidene group at the fourth position. Its structure presents a unique electronic arrangement known as cross-conjugation, where two π-systems are conjugated to a third π-system but not to each other. This structural motif can impart distinct reactivity compared to more common conjugated or isolated dienes.
General Synthesis of Skipped and Cross-Conjugated Dienes
While specific synthetic protocols for this compound are not documented, general methods for the synthesis of skipped dienes (where two double bonds are separated by two or more single bonds) and cross-conjugated dienes can be inferred from the broader chemical literature. These methods often involve olefination reactions, coupling reactions, or elimination reactions.
A hypothetical synthetic approach to a skipped diene is outlined below. This workflow represents a generalized strategy and is not based on a specific documented synthesis of this compound.
Caption: A generalized workflow for the synthesis of a skipped diene via a Grignard coupling reaction.
Potential Applications of Cross-Conjugated Dienes
Given the lack of specific data for this compound, we can look at the applications of the broader class of cross-conjugated dienes to understand its potential utility.
1. Polymer Chemistry:
Dienes are fundamental monomers in polymer synthesis. While conjugated dienes like butadiene and isoprene are widely used in the production of synthetic rubbers, the reactivity of cross-conjugated dienes in polymerization is less explored. They could potentially be used as:
-
Monomers or Co-monomers: To introduce specific branching or cross-linking points in a polymer chain, potentially altering the material's mechanical properties, thermal stability, or elasticity.
-
Cross-linking Agents: The two non-conjugated double bonds could react independently, allowing for a two-stage polymerization or cross-linking process.
2. Fine Chemical Synthesis:
The unique electronic structure of cross-conjugated dienes makes them interesting substrates in various organic reactions:
-
Diels-Alder Reactions: While not as reactive as conjugated dienes, the vinyl group can participate in cycloaddition reactions, leading to complex cyclic structures.
-
Metathesis Reactions: Ene-yne metathesis is a powerful tool for forming cyclic compounds.
-
Selective Functionalization: The differential reactivity of the two double bonds could allow for selective chemical transformations at one site while leaving the other intact for subsequent reactions.
Comparison with Alternatives
Without experimental data, a direct performance comparison of this compound with other dienes is not possible. However, a conceptual comparison can be made based on their structural differences:
| Diene Type | Structure | Potential Reactivity and Applications |
| Conjugated Dienes (e.g., 1,3-Butadiene) | Alternating double and single bonds | Highly reactive in polymerization and Diels-Alder reactions. Used in synthetic rubber production. |
| Isolated Dienes (e.g., 1,4-Pentadiene) | Double bonds separated by two or more single bonds | Double bonds react independently, similar to simple alkenes. Used in cyclopolymerization. |
| Cross-Conjugated Dienes (e.g., this compound) | Two π-systems conjugated to a third, but not to each other | Potentially offers a balance of reactivity and selectivity. Could be used for controlled polymer architectures or as a scaffold in multi-step synthesis. |
Conclusion
This compound remains a molecule of theoretical interest due to the significant lack of published research on its synthesis and applications. While the broader classes of skipped and cross-conjugated dienes have found utility in polymer and synthetic chemistry, the specific contributions and potential advantages of this particular compound are yet to be explored and documented. Further research is needed to elucidate its reactivity and determine if its unique structure offers any benefits over more common and well-studied dienes. For researchers, scientists, and drug development professionals, this represents an open area for investigation, with the potential for discovering novel reactivity and applications.
Safety Operating Guide
Navigating the Disposal of 4-Methylidenehept-1-ene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 4-Methylidenehept-1-ene, a flammable and potentially hazardous alkene.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the properties of structurally similar alkenes and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Quantitative Data for Structurally Related Compounds
To provide a framework for understanding the potential hazards of this compound, the following table summarizes key quantitative data from the SDS of a related compound, Hexene-1. These values should be considered indicative and used with caution.
| Property | Value for Hexene-1 | Reference |
| Boiling Point | 63.3 °C (145.9 °F) | [1] |
| Flash Point | -25 °C (-13 °F) | [1] |
| Ignition Temperature | 265 °C (509 °F) | [1] |
| Density | 0.678 g/cm³ at 20 °C (68 °F) | [1] |
| Hazard Class | Flammable Liquid (Category 2), Aspiration Hazard (Category 1) | [1][2] |
Experimental Protocol: Standard Operating Procedure for Disposal
This protocol outlines the essential steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Use explosion-proof electrical and ventilating equipment.[1][2]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] A Class B fire extinguisher should be readily accessible.
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]
2. Waste Collection and Segregation:
-
Waste Container: Use a designated, properly labeled, and leak-proof waste container compatible with flammable organic liquids. The container must be kept tightly closed when not in use.[1][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Potential Aspiration Hazard").
-
Segregation: Do not mix this compound waste with incompatible materials. It should be collected separately from aqueous, acidic, basic, and oxidizing waste streams.
3. Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).
-
Major Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Cleanup: Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
4. Storage of Waste:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.
5. Final Disposal:
-
Arranging Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[4] The primary goal is to prevent pollution and manage waste through methods such as recycling, energy recovery, treatment, and, as a last resort, disposal.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Methylidenehept-1-ene
This guide provides immediate, essential safety and logistical information for handling 4-Methylidenehept-1-ene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Summary
This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent ignition and exposure. Vapors are heavier than air and may travel to sources of ignition.[3] Health hazards include the potential for skin and eye irritation, and it may be harmful if swallowed or inhaled, potentially causing respiratory irritation.[4][5]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are suitable for intermittent contact.[8] Always check manufacturer's guidelines for chemical resistance.[8] |
| Body Protection | Flame-Retardant Lab Coat | To protect against accidental splashes and fire hazards. |
| Respiratory Protection | Respirator with appropriate filters | Use in poorly ventilated areas or when vapor concentrations are high.[6][9] |
| Footwear | Closed-Toe Shoes | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a certified chemical fume hood is operational and available.
-
Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][4][7]
-
-
Handling :
-
Conduct all work involving this compound within a chemical fume hood to minimize vapor inhalation.[10]
-
Wear the appropriate PPE as specified in the table above.
-
Use only non-sparking tools and explosion-proof electrical equipment.[1][4]
-
Keep the container tightly closed when not in use.[1][3][4][7]
-
Avoid contact with skin, eyes, and clothing.[10]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]
-
Keep containers in a designated flammable liquids storage cabinet.[3][7]
-
Ensure the storage container is properly labeled.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and safety hazards.
-
Waste Collection :
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal procedures.
-
-
Disposal :
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill :
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material.
-
For large spills, evacuate the laboratory and notify your EHS office immediately.
-
Avoid breathing vapors.
-
-
Fire :
-
If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it.
-
For larger fires, activate the fire alarm, evacuate the area, and call emergency services.
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. agilent.com [agilent.com]
- 2. airgas.com [airgas.com]
- 3. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. airgas.com [airgas.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
